JM3A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C49H83N11O12 |
|---|---|
Molekulargewicht |
1018.2 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[2-[[2-[[2-[4-aminobutyl-[2-[4-aminobutyl-[2-(2-methylpropylamino)acetyl]amino]acetyl]amino]acetyl]-(2-methylpropyl)amino]acetyl]-(1,3-benzodioxol-5-ylmethyl)amino]acetyl]-(2-methoxyethyl)amino]acetyl]amino]-N-(2-oxooxolan-3-yl)hexanamide |
InChI |
InChI=1S/C49H83N11O12/c1-35(2)25-53-26-43(62)56(19-10-8-17-51)30-44(63)57(20-11-9-18-52)31-46(65)59(27-36(3)4)33-47(66)60(28-37-13-14-40-41(24-37)72-34-71-40)32-45(64)58(21-23-69-5)29-42(61)54-38(12-6-7-16-50)48(67)55-39-15-22-70-49(39)68/h13-14,24,35-36,38-39,53H,6-12,15-23,25-34,50-52H2,1-5H3,(H,54,61)(H,55,67) |
InChI-Schlüssel |
WKQQQBKYIRVGOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC(=O)N(CCCCN)CC(=O)N(CCCCN)CC(=O)N(CC(C)C)CC(=O)N(CC1=CC2=C(C=C1)OCO2)CC(=O)N(CCOC)CC(=O)NC(CCCCN)C(=O)NC3CCOC3=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Multifaceted Role of Junctional Adhesion Molecule A (JAM-A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Junctional Adhesion Molecule A (JAM-A), a transmembrane glycoprotein of the immunoglobulin superfamily, is a critical regulator of cellular homeostasis and a key player in a spectrum of physiological and pathological processes. Predominantly localized at the tight junctions of epithelial and endothelial cells, JAM-A is also expressed on circulating leukocytes and platelets.[1][2] Its function extends beyond a simple adhesion molecule, encompassing the modulation of paracellular permeability, leukocyte transmigration, angiogenesis, and the intricate signaling pathways that govern cell proliferation, migration, and polarity.[1][2][3] Dysregulation of JAM-A expression and function is increasingly implicated in the pathogenesis of various diseases, including inflammatory disorders and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of JAM-A, detailed experimental protocols for its investigation, and a summary of key quantitative data to facilitate further research and drug development.
Core Functions of JAM-A
JAM-A's diverse functions are intrinsically linked to its molecular interactions, both through homophilic binding with other JAM-A molecules on adjacent cells and heterophilic interactions with other proteins.[4][5] These interactions initiate intracellular signaling cascades that influence a wide array of cellular behaviors.
Regulation of Tight Junctions and Epithelial/Endothelial Barrier Function
JAM-A is a cornerstone in the assembly and maintenance of tight junctions, the most apical of intercellular junctions in epithelial and endothelial cells.[1][6] It plays a pivotal role in establishing the paracellular barrier, which controls the passage of ions, solutes, and water through the space between cells.[1][7]
-
Mechanism: JAM-A facilitates the recruitment of scaffolding proteins like ZO-1, ZO-2, and PAR-3 to the tight junction complex.[8] This recruitment is crucial for the proper localization and stabilization of other tight junction components, such as claudins.[6][8] The cytoplasmic tail of JAM-A contains a PDZ-binding motif that directly interacts with these scaffolding proteins, anchoring the tight junction complex to the actin cytoskeleton and thereby reinforcing the barrier.[9][10]
-
Impact of Dysfunction: Disruption of JAM-A function or expression leads to compromised barrier integrity, resulting in increased paracellular permeability.[11] This "leaky" barrier is a hallmark of various inflammatory conditions and can contribute to the pathogenesis of diseases like inflammatory bowel disease.[11][12]
Modulation of Cell Migration and Polarity
JAM-A is a critical regulator of cell migration in various cell types, including epithelial cells, endothelial cells, and leukocytes.[9][13] Its role in migration is complex and can be either pro-migratory or anti-migratory depending on the cellular context and the specific signaling pathways involved.
-
Epithelial and Endothelial Cells: In epithelial and endothelial cells, JAM-A-mediated signaling, often involving the activation of the small GTPase Rap1, can promote cell migration, which is essential for processes like wound healing and angiogenesis.[14][15][16] JAM-A influences the stability and surface expression of β1 integrins, key receptors for extracellular matrix adhesion and migration.[8][17]
-
Leukocyte Transmigration: During an inflammatory response, JAM-A on both leukocytes and endothelial cells plays a crucial role in the process of transendothelial migration (diapedesis), where leukocytes move from the bloodstream into the surrounding tissue.[18][19] Homophilic interactions between JAM-A on the leukocyte and the endothelial cell are thought to guide the leukocyte through the intercellular junctions.[19]
Involvement in Angiogenesis
JAM-A is implicated in the formation of new blood vessels, a process known as angiogenesis. It influences endothelial cell migration and proliferation, which are fundamental steps in this process.[17] Signaling through JAM-A can be stimulated by growth factors like basic fibroblast growth factor (bFGF) and is linked to the activation of the MAP kinase pathway.[20]
Role in Platelet Activation and Thrombosis
JAM-A is expressed on the surface of platelets and is involved in platelet activation, aggregation, and thrombus formation.[9][21] It can act as a receptor that, upon engagement, initiates signaling cascades leading to platelet activation.[21] Soluble forms of JAM-A (sJAM-A) have been shown to promote platelet aggregation and are associated with an increased risk of thrombo-ischemic events.[5][21]
Dual Role in Cancer Progression
The function of JAM-A in cancer is multifaceted and appears to be context-dependent, with both pro- and anti-tumorigenic roles reported.[1][22]
-
Pro-tumorigenic effects: In several cancers, such as non-small cell lung cancer and glioblastoma, overexpression of JAM-A is associated with increased tumor progression, metastasis, and poor prognosis.[1][22] In these contexts, JAM-A can promote cancer cell proliferation, migration, and invasion.[1][22]
-
Anti-tumorigenic effects: Conversely, in other cancers like pancreatic and gastric cancer, low expression of JAM-A is linked to tumor aggressiveness and adverse clinical outcomes.[1][22] In these instances, the loss of JAM-A may disrupt cell-cell adhesion and polarity, contributing to tumor initiation.[1]
Quantitative Data on JAM-A
Table 1: JAM-A Expression in Human Tissues
| Tissue | Expression Level | Cellular Localization | Reference |
| Epidermis | High | Cell-cell interface | [7] |
| Dermis | Undetectable | - | [7] |
| Intestinal Epithelium | Moderate | Tight junctions | [7][15] |
| Testicular Sertoli Cells | Moderate | Cell-cell junctions | [7] |
| Retinal Endothelial Cells | Moderate | Cell-cell junctions | [7] |
| Colon (Normal) | High | Membranous | [10] |
| Liver (Embryonic) | Present | - | [8] |
| Corneal Endothelium | Present | Tight junctions | [23] |
Table 2: Dysregulation of JAM-A in Cancer and Prognostic Significance
| Cancer Type | JAM-A Expression Change | Correlation with Poor Prognosis | Reference |
| Non-Small Cell Lung Cancer | Increased | Positive | [1][22] |
| Glioblastoma | Increased | Positive | [3][22] |
| Nasopharyngeal Carcinoma | Increased | Positive | [3][22] |
| Oral Squamous Cell Carcinoma | Increased | Positive | [22] |
| Ovarian Cancer | Increased | Positive | [22][24] |
| Pancreatic Cancer | Decreased | Negative | [1][22] |
| Gastric Cancer | Decreased | Negative | [22] |
| Anaplastic Thyroid Carcinoma | Decreased | Unknown | [22] |
Table 3: Binding Kinetics of JAM-A Interactions
| Interacting Molecules | Method | Dissociation Constant (Kd) / Off-rate (k_off) | Reference |
| Homophilic JAM-A | Single Molecular Force Spectroscopy | k_off = 0.688 ± 0.349 s⁻¹ | [18][19] |
| Reovirus σ1 / JAM-A | Single Molecular Force Spectroscopy | k_off = 0.067 ± 0.041 s⁻¹ | [18] |
| Reovirus σ1 head / human JAM-A | Surface Plasmon Resonance | K_D of ~5 x 10⁻⁹ M | [19] |
Signaling Pathways Involving JAM-A
JAM-A functions as a signaling hub, translating extracellular adhesion events into intracellular responses. Several key signaling pathways are modulated by JAM-A.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of JAM-A function. Below are protocols for key experiments.
Western Blotting for JAM-A Expression
This protocol outlines the detection and quantification of JAM-A protein levels in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against JAM-A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer.[17][22] Determine protein concentration using a protein assay.
-
Gel Electrophoresis: Mix protein lysates with Laemmli buffer and heat at 95-100°C for 5 minutes.[20] Load 10-50 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[2][22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[20][22]
-
Antibody Incubation: Incubate the membrane with the primary anti-JAM-A antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) for JAM-A Protein Interactions
This protocol is for identifying proteins that interact with JAM-A within a cell.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against JAM-A
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[25][26]
-
Pre-clearing (Optional): Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[25][27] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-JAM-A antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[23][25]
-
Complex Capture: Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[25][27]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[25][27]
-
Elution: Elute the protein complexes from the beads by resuspending them in elution buffer or Laemmli sample buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
Immunohistochemistry (IHC) for JAM-A Localization
This protocol describes the visualization of JAM-A expression and localization within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against JAM-A
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene and a graded series of ethanol to rehydrate the tissue.[28]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 20-40 minutes.[29][30]
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with blocking solution.[31]
-
Primary Antibody Incubation: Incubate sections with the primary anti-JAM-A antibody overnight at 4°C.[31]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by streptavidin-HRP and the DAB substrate to visualize the antigen-antibody complex.[31]
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with mounting medium.
-
Microscopy: Examine the slides under a light microscope to assess JAM-A staining intensity and localization.
In Vitro Leukocyte Transendothelial Migration Assay
This assay measures the ability of leukocytes to migrate across an endothelial cell monolayer, a process in which JAM-A is involved.
Materials:
-
Transwell inserts (3-8 µm pore size)
-
Endothelial cells (e.g., HUVECs)
-
Leukocytes (e.g., neutrophils or monocytes)
-
Cell culture medium
-
Chemoattractant (e.g., fMLP or chemokines)
-
Fluorescent dye for labeling leukocytes (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Endothelial Monolayer Formation: Seed endothelial cells onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed (48-72 hours).[1][21]
-
Leukocyte Preparation: Isolate leukocytes and label them with a fluorescent dye.[1]
-
Assay Setup: Place the Transwell inserts into a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Leukocyte Addition: Add the labeled leukocytes to the upper chamber on top of the endothelial monolayer.[1]
-
Incubation: Incubate for 2-24 hours to allow for transmigration.[1]
-
Quantification: Measure the fluorescence of the medium in the lower chamber, which corresponds to the number of migrated leukocytes.[1] Alternatively, migrated cells can be fixed, stained, and counted manually.
Conclusion
Junctional Adhesion Molecule A is a protein of profound biological significance, with its functions extending from the structural integrity of tissues to the intricate regulation of cellular signaling. Its involvement in a wide range of diseases, particularly inflammation and cancer, underscores its potential as a therapeutic target. The detailed understanding of its molecular mechanisms and the application of robust experimental protocols, as outlined in this guide, are essential for advancing research and developing novel therapeutic strategies that target JAM-A and its associated pathways.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. Homophilic interaction of junctional adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homophilic Interaction Between Transmembrane-JAM-A and Soluble JAM-A Regulates Thrombo-Inflammation: Implications for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukocyte Transmigration Assay [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] JAM-A regulates permeability and inflammation in the intestine in vivo | Semantic Scholar [semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epithelial JAM-A is fundamental for intestinal wound repair in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epithelial JAM-A is fundamental for intestinal wound repair in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 18. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein sigma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein σ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 24. High expression of junctional adhesion molecule-A is associated with poor survival in patients with epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. agilent.com [agilent.com]
- 29. woongbee.com [woongbee.com]
- 30. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 31. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
An In-depth Technical Guide to Junctional Adhesion Molecule-A (JAM-A) Protein Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11 receptor (F11R) or CD321, is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is a key regulator of various cellular processes, including the formation and maintenance of tight junctions, cell migration, and signaling.[1][2][3] JAM-A is widely expressed in various tissues, with prominent localization at the tight junctions of epithelial and endothelial cells, as well as on the surface of leukocytes and platelets.[4][5] Its multifaceted role in cellular adhesion and signaling makes it a protein of significant interest in research and as a potential therapeutic target. This guide provides a comprehensive overview of the structure, domains, and functions of JAM-A, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.
JAM-A Protein Structure and Domains
The human JAM-A protein is a single-pass type I membrane protein typically around 40 kDa in size.[2][6] It is composed of an extracellular region containing two immunoglobulin-like domains, a single transmembrane helix, and a short intracellular cytoplasmic tail.[7]
| Domain/Region | Amino Acid Range (Human) | Description | Key Functions |
| Signal Peptide | 1-27 | Directs the protein to the secretory pathway. | N/A |
| Extracellular Domain | 28-242 | Contains two Ig-like domains involved in cell-cell adhesion and dimerization.[3] | Homophilic and heterophilic interactions, dimerization. |
| Ig-like V-type domain (D1) | 28-125 | The membrane-distal domain crucial for the formation of cis-dimers. Contains the R(V,I,L)E motif (Arg59-Val60-Glu61 in human JAM-A) essential for dimerization.[6] | Homodimerization, binding to reovirus attachment protein σ1.[6] |
| Ig-like C2-type domain (D2) | 135-228 | The membrane-proximal domain. | Heterophilic interactions with integrins like LFA-1. |
| Transmembrane Domain | 243-263 | A single alpha-helical segment that anchors the protein in the cell membrane. | Membrane localization. |
| Cytoplasmic Tail | 264-299 | A short intracellular region containing a conserved Type II PDZ-binding motif at its C-terminus (-SFLV).[1] | Interaction with scaffolding proteins, initiation of intracellular signaling cascades. |
Table 1: Domain Organization of Human JAM-A Protein. The amino acid ranges are based on the UniProt entry Q9Y624 for human JAM-A.[1]
Quantitative Data on JAM-A Interactions
The function of JAM-A is intricately linked to its interactions with various binding partners. The affinity of these interactions, quantified by the dissociation constant (Kd), provides insight into the stability and specificity of these complexes.
| JAM-A Domain/Motif | Binding Partner | Interacting Domain on Partner | Binding Affinity (Kd) | Cell Type/System |
| Cytoplasmic Tail (PDZ-binding motif) | ZO-1 | PDZ3 | 1.1 x 10⁻⁷ M | Epithelial Cells |
| Cytoplasmic Tail (PDZ-binding motif) | PAR-3 | PDZ1/2/3 | 7.5 x 10⁻⁸ M | Epithelial Cells |
Table 2: Binding Affinities of JAM-A with Key Scaffolding Proteins. [8]
Key Signaling Pathways Involving JAM-A
JAM-A acts as a scaffold to recruit various signaling molecules to the cell membrane, initiating downstream pathways that regulate cell migration, polarity, and proliferation.
JAM-A Dependent Rap1 Activation Pathway
JAM-A dimerization brings its cytoplasmic tails into close proximity, facilitating the assembly of a signaling complex that leads to the activation of the small GTPase Rap1. This pathway is crucial for regulating cell migration and integrin expression.[4][9]
References
- 1. uniprot.org [uniprot.org]
- 2. Junctional adhesion molecule - Wikipedia [en.wikipedia.org]
- 3. Recombinant Human Junctional Adhesion Molecule 1/JAM-A protein (His tag) (ab276224) | Abcam [abcam.com]
- 4. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterisation of human Junctional Adhesion Molecule (JAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. Junctional adhesion molecule (JAM) binds to PAR-3: a possible mechanism for the recruitment of PAR-3 to tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
The Central Role of Junctional Adhesion Molecule A (JAM-A) in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecule A (JAM-A), also known as F11 Receptor (F11R) or JAM-1, is a transmembrane protein belonging to the immunoglobulin superfamily. Predominantly localized at the tight junctions of epithelial and endothelial cells, JAM-A is a critical regulator of cellular processes fundamental to tissue homeostasis, immune response, and disease progression. Its functions extend beyond a simple structural role in maintaining barrier integrity; JAM-A is a dynamic signaling hub that translates extracellular cues into intracellular responses. This technical guide provides a comprehensive overview of the core signaling pathways modulated by JAM-A, presents key quantitative data from seminal studies, and offers detailed experimental protocols to investigate its function.
Core Signaling Pathways of JAM-A
JAM-A signaling is primarily initiated by its homophilic dimerization in cis (on the same cell) and trans (between adjacent cells). This dimerization provides a platform for the recruitment of various scaffolding and signaling proteins to its cytoplasmic tail, which contains a highly conserved PDZ-binding motif. These interactions trigger downstream cascades that regulate cell migration, proliferation, and barrier function.
The Rap1/β1-Integrin Pathway: Regulating Cell Migration and Adhesion
A cornerstone of JAM-A signaling is its regulation of the small GTPase Rap1, a key modulator of cell adhesion and migration. Dimerization of JAM-A facilitates the formation of a signaling complex involving the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2. This complex activates Rap1A, which in turn stabilizes β1-integrin levels at the cell surface, thereby promoting cell migration and adhesion to the extracellular matrix.[1]
Caption: JAM-A/Rap1 signaling pathway regulating cell migration.
The Hippo Pathway: Controlling Cell Proliferation
JAM-A acts as a cell-cell contact sensor to initiate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[2][3] Through its interaction with ZO-2, JAM-A recruits the Hippo pathway components NF2 and the kinase LATS1 to the tight junction.[2] This leads to the phosphorylation and activation of LATS1, which in turn phosphorylates and inactivates the transcriptional co-activator YAP.[2] Phosphorylated YAP is sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-proliferative genes like CTGF and CYR61.[2][3]
Caption: JAM-A mediated activation of the Hippo signaling pathway.
The Akt/β-catenin Pathway: A Link to Proliferation and Cancer Progression
JAM-A has been shown to restrict intestinal epithelial cell proliferation by inhibiting the Akt/β-catenin signaling pathway in a dimerization-dependent manner.[4] Loss of JAM-A leads to increased phosphorylation and activation of Akt. Activated Akt can then phosphorylate β-catenin at Serine 552, promoting its nuclear translocation and subsequent activation of T-cell factor (TCF)/lymphoid enhancing factor (LEF)-dependent transcription of genes involved in proliferation.[5]
Caption: JAM-A's inhibitory role on the Akt/β-catenin pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on JAM-A signaling.
Table 1: Effects of JAM-A Depletion on Cellular Functions
| Parameter | Cell Type | Effect of JAM-A Knockdown/Deficiency | Reference |
| Transepithelial Electrical Resistance (TER) | Human colonic epithelial cells (SK-CO15) | ~60% decrease | [6] |
| Cell Adhesion to Fibronectin | Human breast cancer cells (MCF7) | ~40% reduction | [7] |
| Individual Cell Migration | Human breast cancer cells (MCF7) | ~50% reduction | [7] |
| β1-Integrin Protein Levels | Colonic epithelial cells from JAM-A knockout mice | ~50% decrease | [8] |
| Active Rap1 Levels | Colonic epithelial cells from JAM-A knockout mice | ~49% decrease | [8] |
Table 2: Changes in Downstream Signaling Molecules and Gene Expression
| Molecule | Condition | Fold Change / Observation | Cell Type | Reference |
| p-Akt (Thr308) | JAM-A siRNA knockdown | ~3.1-fold increase | Human colonic epithelial cells (SKCO15) | [5] |
| p-ERK1/2 | JAM-A siRNA knockdown | ~3.4-fold increase | Primary human keratinocytes | [9] |
| p-JNK | JAM-A siRNA knockdown | ~3.1-fold increase | Primary human keratinocytes | [9] |
| p-LATS1 (S909) | JAM-A siRNA knockdown | Significantly decreased | Intestinal epithelial cells (IECs) | [2] |
| p-YAP (S127) | JAM-A siRNA knockdown | Decreased | Intestinal epithelial cells (IECs) | [2] |
| CTGF mRNA | JAM-A deficiency | Significantly upregulated | Intestinal epithelial cells (IECs) | [2][3] |
| CYR61 mRNA | JAM-A deficiency | Significantly upregulated | Intestinal epithelial cells (IECs) | [2][3] |
| Claudin-10 and -15 mRNA | JAM-A deficiency | Increased expression | Colonic mucosa of JAM-A-/- mice | [6] |
Table 3: Biophysical and Interaction Parameters
| Interaction | Method | Parameter | Value | Reference |
| Homophilic JAM-A interaction | Single molecule force spectroscopy | Bond half-life (t1/2) | koff0 = 0.688 ± 0.349 s-1 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of JAM-A signaling are provided below.
Immunoprecipitation of JAM-A
This protocol is for the immunoprecipitation of JAM-A from cell lysates to identify interacting proteins.
Materials:
-
Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.2 mM sodium vanadate, 0.5% NP-40, and protease inhibitors.
-
Washing Buffer: HNTG buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol).
-
Primary antibody: Anti-JAM-A antibody (typically 1-5 µg per 1 mg of total protein).
-
Isotype control antibody (e.g., normal rabbit or mouse IgG).
-
Protein A/G magnetic beads.
-
Elution Buffer: 1X SDS sample buffer.
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes with constant agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary anti-JAM-A antibody or isotype control overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-3 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Washing Buffer.
-
Elute the protein complexes by boiling the beads in 1X SDS sample buffer for 5 minutes.
-
Analyze the eluate by Western blotting.
Western Blotting for JAM-A Signaling Proteins
This protocol describes the detection of JAM-A and its downstream signaling molecules.
Materials:
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer: 25 mM Tris, 190 mM glycine, 20% methanol.
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies (e.g., anti-JAM-A, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Rap1, anti-β-actin). Dilutions should be optimized as per manufacturer's instructions.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Separate protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Scratch Wound Healing Assay
This assay is used to assess collective cell migration.
Materials:
-
24-well plates.
-
p200 pipette tip.
-
Cell culture medium.
-
Microscope with a camera.
Procedure:
-
Seed cells in a 24-well plate and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh cell culture medium.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 8-12 hours) until the gap is closed.
-
Quantify the wound closure area at each time point using image analysis software like ImageJ.
Caption: Workflow for a scratch wound healing assay.
Transwell Migration Assay
This assay measures the migratory capacity of individual cells towards a chemoattractant.
Materials:
-
Transwell inserts (typically with 8 µm pores).
-
24-well plates.
-
Serum-free and serum-containing media.
-
Cotton swabs.
-
Crystal violet stain.
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add serum-containing medium (chemoattractant) to the lower chamber.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the insert.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Caption: Workflow for a transwell cell migration assay.
Conclusion
Junctional Adhesion Molecule A is a multifaceted signaling protein that plays a pivotal role in a wide array of cellular functions. Its ability to engage with multiple downstream pathways, including the Rap1/β1-integrin, Hippo, and Akt/β-catenin cascades, underscores its importance in both physiological and pathological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate signaling networks governed by JAM-A and to explore its potential as a therapeutic target. A deeper understanding of JAM-A signaling will undoubtedly pave the way for novel strategies in the treatment of inflammatory diseases, cancer, and other conditions where its function is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. JAM-A signals through the Hippo pathway to regulate intestinal epithelial proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ptglab.com [ptglab.com]
- 5. JAM-A regulates epithelial proliferation through Akt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claudins and JAM-A coordinately regulate tight junction formation and epithelial polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAM-A knockdown accelerates the proliferation and migration of human keratinocytes, and improves wound healing in rats via FAK/Erk signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein sigma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Junctional Adhesion Molecule-A (JAM-A): A Technical Guide to its Expression, Signaling, and Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11 Receptor (F11R) or CD321, is a transmembrane protein belonging to the immunoglobulin (Ig) superfamily.[1][2] It is a key component of tight junctions (TJs) in epithelial and endothelial cells and is also expressed on the surface of leukocytes and platelets.[3][4] JAM-A plays a crucial role in a multitude of cellular processes, including the formation and maintenance of epithelial and endothelial barriers, regulation of cell polarity, leukocyte transmigration, platelet activation, and angiogenesis.[1][4] Its dysregulation has been implicated in various pathological conditions, including inflammatory diseases and cancer, making it a molecule of significant interest in drug development and biomedical research.[1][5] This guide provides an in-depth overview of JAM-A expression across different cell types, its complex signaling pathways, and the experimental protocols used for its study.
JAM-A Expression in Different Cell Types
JAM-A exhibits a broad tissue distribution, with its localization and function being highly cell-type specific.[6] In polarized epithelial and endothelial cells, it is concentrated at tight junctions, while on leukocytes and platelets, it is found on the cell surface.[3][6]
Table 1: Summary of JAM-A Expression and Function in Various Cell Types
| Cell Type | Cellular Localization | Key Functions | References |
| Epithelial Cells | Tight junctions, lateral membrane | Barrier function, cell polarity, cell migration, tight junction assembly. | [1][6][7] |
| Endothelial Cells | Tight junctions, apical surface (upon inflammation) | Barrier integrity, leukocyte transmigration, angiogenesis. | [6][8][9] |
| Leukocytes | Cell surface | Transendothelial migration, cell polarity, integrin regulation. | [3][6][10] |
| Platelets | Cell surface, alpha granules | Adhesion, regulation of αIIbβ3 integrin signaling, thrombosis. | [3][8][11] |
| Cancer Cells | Varies by cancer type (membrane, cytoplasm) | Proliferation, migration, invasion, apoptosis, stem cell maintenance (context-dependent). | [1][2][12] |
JAM-A in Cancer
The role of JAM-A in cancer is complex and often contradictory, appearing to be dependent on the tumor type and stage.[1][2] In some cancers, high JAM-A expression is associated with tumor progression and poor prognosis, while in others, its loss is linked to a more aggressive phenotype.[1][13] This dual role highlights the context-dependent nature of JAM-A signaling in malignancy.
Table 2: JAM-A Expression and Prognostic Significance in Human Cancers
| Cancer Type | JAM-A Expression Level (Tumor vs. Normal) | Correlation with Poor Prognosis | References |
| Breast Cancer | Downregulated as disease progresses in some studies; high levels in others. | Conflicting reports. Downregulation linked to invasion; high levels linked to poor prognosis. | [5][12] |
| Lung Cancer (NSCLC) | Overexpressed | Positive | [2][13] |
| Glioblastoma | Overexpressed | Positive | [2][13] |
| Ovarian Cancer | Overexpressed | Positive | [2][14] |
| Gastric Cancer | Decreased | Negative (low expression correlates with poor prognosis) | [2][13] |
| Pancreatic Cancer | Low expression | Negative (low expression correlates with poor prognosis) | [2][13] |
| Renal Cell Carcinoma | Downregulated | Underexpression associated with aggressive phenotype. | [1] |
| Nasopharyngeal Cancer | Overexpressed | Positive | [2][13] |
Key Signaling Pathways Involving JAM-A
JAM-A mediates "outside-in" signaling, translating extracellular adhesion events into intracellular responses.[6] This is primarily achieved through its C-terminal PDZ-binding motif, which allows it to interact with a host of scaffolding and signaling proteins.[4][6]
Tight Junction Assembly and Barrier Function
In epithelial and endothelial cells, JAM-A is integral to the assembly and maintenance of tight junctions.[1][15] Dimerization of JAM-A on the cell surface creates a platform for the recruitment of PDZ domain-containing scaffold proteins like ZO-1, ZO-2, and PAR-3.[6][15] This complex helps to localize other tight junction proteins, such as claudins, and stabilizes the actin cytoskeleton to fortify the paracellular barrier.[15][16][17] One pathway involves JAM-A binding to ZO-2, which then recruits a complex including afadin and PDZ-GEF1 to activate Rap2c, ultimately stabilizing the actin cytoskeleton.[15]
Regulation of Cell Migration
JAM-A's role in cell migration is multifaceted and often depends on the cellular context.[6] A conserved signaling module involves the activation of the small GTPase Rap1.[6] In epithelial cells, JAM-A dimerization recruits a complex containing afadin and PDZ-GEF2, leading to Rap1 activation.[18] Active Rap1, in turn, stabilizes β1 integrin protein levels, which is crucial for cell-matrix interactions and migration.[6][19] A similar pathway exists in leukocytes, although Rap1 signaling in these cells appears to regulate β1 integrin trafficking rather than its protein level.[6]
JAM-A in Cancer Progression and Metastasis
In cancer, JAM-A can either promote or suppress migration and invasion.[2][12] In some breast cancer cells, JAM-A forms an inactive complex with integrins, sequestering them at tight junctions and attenuating migration.[12] However, upon receiving signals from growth factors, this complex can dissociate. The released JAM-A dimerizes and can promote migration, for example, through MAP kinase activation.[12] Conversely, in highly metastatic breast cancer cells that express low levels of JAM-A, its downregulation is associated with enhanced invasion.[12] This suggests that JAM-A can act as a key regulator, and its loss can dysregulate integrin-mediated migratory processes.
Experimental Protocols for Studying JAM-A
Analyzing the expression and function of JAM-A requires a combination of molecular and cellular biology techniques. Below are generalized protocols for the most common methods.
General Experimental Workflow
A typical investigation into JAM-A expression follows a path from gene expression (mRNA) analysis to protein quantification and localization.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify JAM-A (F11R gene) mRNA levels.
-
RNA Extraction: Isolate total RNA from cells or tissues using a reagent like TRIzol or a column-based kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.[20]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[20]
-
qPCR: Perform real-time PCR using a qPCR instrument. The reaction mixture should contain cDNA template, forward and reverse primers specific for the JAM-A gene (F11R), and a fluorescent dye-based detection chemistry like SYBR Green.[20]
-
Analysis: Normalize the JAM-A expression to a stable housekeeping gene (e.g., β-actin, GAPDH). Calculate the relative expression using the 2-ΔΔCt method.[20]
Western Blotting
This technique detects and quantifies JAM-A protein levels.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with a primary antibody specific to JAM-A overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
These methods are used to visualize the localization of JAM-A protein within tissues or cells.
-
Sample Preparation: For IHC, use formalin-fixed, paraffin-embedded tissue sections. For IF, cells can be grown on coverslips. Deparaffinize and rehydrate tissue sections.
-
Antigen Retrieval: For FFPE tissues, perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Permeabilization & Blocking: Permeabilize cells with 0.1-0.25% Triton X-100 (for intracellular targets). Block non-specific binding sites using a blocking buffer (e.g., containing normal goat serum and BSA) for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-JAM-A antibody overnight at 4°C. After washing, incubate with a fluorophore-conjugated (for IF) or enzyme-conjugated (for IHC) secondary antibody.
-
Visualization: For IF, mount the coverslip with a mounting medium containing DAPI to stain nuclei and visualize using a fluorescence or confocal microscope. For IHC, add a substrate (like DAB) to produce a colored precipitate and visualize with a bright-field microscope.
Conclusion
Junctional Adhesion Molecule-A is a pleiotropic protein with critical functions in cellular adhesion, barrier integrity, and signaling. Its expression and role are highly dependent on the specific cell type and physiological or pathological context. The dysregulation of JAM-A in various cancers presents a complex picture, where it can act as either a tumor suppressor or promoter. This highlights the need for a nuanced understanding of its signaling pathways in different disease models. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate JAM-A's expression, localization, and function, paving the way for the development of novel therapeutic strategies targeting this multifaceted molecule.
References
- 1. Dysregulation of JAM-A plays an important role in human tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. F11R/JAM-A: why do platelets express a molecule which is also present in tight junctions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Junctional adhesion molecule - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Targeting Opposing Immunological Roles of the Junctional Adhesion Molecule-A in Autoimmunity and Cancer [frontiersin.org]
- 6. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Note: Junctional adhesion molecule A is expressed in epithelial cells of the crypt and villi whereas junctional adhesion molecule 2 is expressed in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Endothelial Cell Junctional Adhesion Molecules: Role and Regulation of Expression in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. JAM-A protects from thrombosis by suppressing integrin αIIbβ3-dependent outside-in signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Putting the brakes on cancer cell migration: JAM-A restrains integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Junctional adhesion molecules in cancer: a paradigm for the diverse functions of cell-cell interactions in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High expression of junctional adhesion molecule-A is associated with poor survival in patients with epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Junctional Adhesion Molecule A Promotes Epithelial Tight Junction Assembly to Augment Lung Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. DSpace [scholarbank.nus.edu.sg]
- 18. Frontiers | Junctional Adhesion Molecules: Potential Proteins in Atherosclerosis [frontiersin.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Junctional Adhesion Molecule-A (JAM-A) in Tight Junctions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecule-A (JAM-A), a member of the immunoglobulin superfamily, is a critical transmembrane protein localized at the tight junctions of epithelial and endothelial cells, as well as on the surface of leukocytes.[1][2][3] Its strategic position at the cell-cell boundary allows it to play a pivotal role in the regulation of paracellular permeability, establishment of cell polarity, and modulation of leukocyte transmigration.[2][4][5] This technical guide provides an in-depth exploration of the core functions of JAM-A within the tight junction complex, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support advanced research and therapeutic development.
Molecular Structure and Domain Organization of JAM-A
JAM-A is a type I transmembrane protein with a molecular weight of approximately 32-40 kDa.[6][7] Its structure consists of three main domains: an extracellular domain, a single transmembrane helix, and a short intracellular cytoplasmic tail.[2][4]
-
Extracellular Domain: This domain is composed of two immunoglobulin-like loops: a membrane-distal V-type domain (D1) and a membrane-proximal C2-type domain (D2).[2][4] The D1 domain is crucial for the homophilic interactions that lead to the formation of cis-dimers on the same cell and trans-dimers between adjacent cells.[2][4]
-
Transmembrane Domain: A single alpha-helical segment that anchors the protein within the plasma membrane.
-
Cytoplasmic Tail: This short intracellular domain contains a conserved Type II PSD-95/Discs-large/ZO-1 (PDZ) binding motif at its C-terminus.[2][4] This motif is essential for its interaction with various scaffolding and signaling proteins, thereby linking JAM-A to the intracellular actin cytoskeleton and signaling cascades.[4][8]
Quantitative Data on JAM-A Interactions and Function
The function of JAM-A is intrinsically linked to its interactions with other proteins and its impact on the biophysical properties of the epithelial barrier. The following tables summarize key quantitative data from the literature.
| Interacting Protein | Binding Domain/Motif on JAM-A | Dissociation Constant (Kd) | Cell Type/System | Reference |
| ZO-1 | C-terminal PDZ binding motif | 1.1 x 10⁻⁷ M | In vitro | [9] |
| PAR-3 | C-terminal PDZ binding motif | 7.5 x 10⁻⁸ M | In vitro | [9] |
| Afadin | C-terminal PDZ binding motif | Not specified | Epithelial cells | [8] |
| Experimental Condition | Parameter Measured | Observed Effect | Cell Type | Reference |
| JAM-A Knockdown (shRNA) | Transepithelial Electrical Resistance (TER) | ~30% decrease | Primary alveolar epithelial cells | [10] |
| JAM-A Knockdown (siRNA) | Transepithelial Electrical Resistance (TER) | ~60% decrease | SK-CO15 colonic epithelial cells | [11] |
| JAM-A Depletion (shRNA) | β1 Integrin Protein Levels | 34-41% decrease | Alveolar epithelial cells | |
| JAM-A Knockout | β1 Integrin Protein Levels | ~37% decrease | Mouse lungs | |
| JAM-A Knockout | Claudin-10 Expression | Increased | Colonic mucosa | [11] |
| JAM-A Knockout | Claudin-15 Expression | Increased | Colonic mucosa | [11] |
| JAM-A Depletion | Claudin-15 Expression | Decreased | Rat alveolar epithelial cells | |
| JAM-A Depletion | ZO-1 Expression | Decreased | Alveolar epithelial cells |
Key Signaling Pathways Regulated by JAM-A
JAM-A is not merely a structural component but an active signaling molecule that orchestrates several intracellular pathways to regulate tight junction dynamics and cellular behavior.
The JAM-A / Rap1 Signaling Pathway
JAM-A dimerization initiates a signaling cascade that leads to the activation of the small GTPase Rap1. This pathway is crucial for regulating cell migration and integrin expression. The process involves the recruitment of a protein complex including the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2.[8] Activated Rap1, in turn, stabilizes β1 integrin at the cell surface, thereby influencing cell-matrix adhesion and migration.[2][5][8]
Caption: JAM-A/Rap1 signaling pathway regulating cell migration.
The JAM-A / Hippo Signaling Pathway
Recent evidence indicates that JAM-A acts as a cell-cell contact sensor that initiates the Hippo signaling pathway, a key regulator of cell proliferation and organ size.[4][12] Upon JAM-A dimerization, it interacts with the tumor suppressor NF2 and the kinase LATS1.[4][12] This interaction leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP, thereby inhibiting the expression of pro-proliferative genes.[13]
Caption: JAM-A regulation of the Hippo signaling pathway.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying JAM-A. The following sections provide detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect JAM-A Protein Interactions
This protocol is designed to isolate JAM-A and its interacting partners from cell lysates.
Caption: Workflow for Co-Immunoprecipitation of JAM-A.
Methodology:
-
Cell Lysis:
-
Wash cultured cells (e.g., Caco-2, T84) twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G agarose bead slurry to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a validated anti-JAM-A primary antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation. A negative control with a non-specific IgG of the same isotype should be run in parallel.
-
-
Complex Capture:
-
Add 30-50 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies specific to suspected interacting proteins (e.g., ZO-1, Afadin, PAR-3).
-
Immunofluorescence Staining for JAM-A Localization
This protocol allows for the visualization of JAM-A at the tight junctions of polarized epithelial cells.
Methodology:
-
Cell Culture:
-
Grow epithelial cells on sterile glass coverslips or permeable supports (e.g., Transwells) until a confluent monolayer is formed.
-
-
Fixation:
-
Wash cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol/acetone (1:1) for 2 minutes.[12]
-
-
Permeabilization:
-
If using paraformaldehyde fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 2% normal goat serum and 1% BSA) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-JAM-A antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times for 5 minutes each with PBS.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a confocal or fluorescence microscope. JAM-A should appear as a continuous line at the apical cell-cell junctions.
-
Western Blot Analysis of JAM-A Expression
This protocol is for the detection and quantification of total JAM-A protein levels in cell or tissue lysates.
Methodology:
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10-12% polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for JAM-A, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.
-
Conclusion
Junctional Adhesion Molecule-A is a multifaceted protein that extends beyond a simple structural role at the tight junction. Its ability to engage in homophilic interactions, bind to a suite of PDZ domain-containing scaffolding proteins, and initiate critical signaling pathways like the Rap1 and Hippo pathways underscores its importance in maintaining epithelial barrier integrity, regulating cell polarity, and controlling cell proliferation. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate functions of JAM-A and explore its potential as a therapeutic target in diseases characterized by barrier dysfunction, such as inflammatory bowel disease and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Junctional adhesion molecule (JAM) binds to PAR-3: a possible mechanism for the recruitment of PAR-3 to tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAM-A signals through the Hippo pathway to regulate intestinal epithelial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Junctional Adhesion Molecule-A (JAM-A) Gene: Location, Regulation, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Junctional Adhesion Molecule-A (JAM-A), also known as F11 Receptor (F11R) or CD321, is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is a critical component of tight junctions in epithelial and endothelial cells and is also expressed on the surface of leukocytes and platelets. JAM-A plays a pivotal role in a multitude of physiological and pathological processes, including the regulation of paracellular permeability, leukocyte transmigration, cell polarity, angiogenesis, and tumor progression. Its function is intricately controlled at both the transcriptional and post-transcriptional levels, and it is a key player in several signaling pathways that modulate cell adhesion, migration, and proliferation. This technical guide provides a comprehensive overview of the genomic location, molecular structure, tissue distribution, and multifaceted regulation of the JAM-A gene, along with detailed experimental protocols for its study.
Genomic Location and Structure of the JAM-A Gene
The JAM-A protein is encoded by the F11R gene in humans. The genomic location and structural details of the human and murine JAM-A genes are summarized below.
Table 1: Genomic Location of the JAM-A (F11R) Gene
| Species | Gene Symbol | Chromosome | Location | Start (bp) | End (bp) |
| Human | F11R | 1 | 1q23.3 | 160,995,211 | 161,021,343 |
| Mouse | F11r | 1 | 1 H3 | 171,265,103 | 171,292,171 |
Data sourced from NCBI and Ensembl databases as of December 2025.[1][2]
The human F11R gene is composed of 10 exons and gives rise to multiple alternatively spliced transcript variants.[2][3] The gene structure includes two alternative promoters, P1 and P2, which regulate the expression of different mRNA transcripts, suggesting cell-type-specific regulation of JAM-A expression.[3] The P1 promoter is a TATA-less promoter with multiple transcription start sites and contains consensus sequences for several transcription factors, including GATA, NF-κB, and Ets.[3]
JAM-A Protein Structure and Function
The JAM-A protein is a type I transmembrane protein with a molecular weight of approximately 32-41 kDa.[4] Its structure consists of:
-
An extracellular region: This region contains two immunoglobulin-like domains: a membrane-distal V-type Ig domain and a membrane-proximal C2-type Ig domain. These domains are crucial for homophilic (JAM-A to JAM-A) and heterophilic interactions with other molecules, such as the integrin LFA-1.[4][5][6]
-
A single transmembrane domain: This domain anchors the protein to the cell membrane.[5]
-
A short cytoplasmic tail: This intracellular domain contains a highly conserved PDZ-binding motif at its C-terminus, which is essential for its interaction with various scaffolding and signaling proteins.[5][6]
Tissue and Cellular Distribution of JAM-A
JAM-A is widely expressed in various tissues and cell types, reflecting its diverse physiological roles.
Table 2: Expression Profile of JAM-A
| Cell Type | Location of Expression | Key Functions |
| Epithelial Cells | Tight junctions | Regulation of paracellular permeability, cell polarity, cell migration |
| Endothelial Cells | Tight junctions | Regulation of vascular permeability, leukocyte transmigration, angiogenesis |
| Leukocytes | Cell surface | Adhesion to endothelium, transmigration |
| Platelets | Cell surface and alpha granules | Aggregation, adhesion |
| Dendritic Cells | Cell surface | Regulation of T-cell differentiation |
Expression of JAM-A has been observed in the olfactory zone of the nasal mucosa, lungs, rectum, islets of Langerhans, colon, salivary glands, gallbladder, skin, and thyroid gland.[1] During embryonic development, JAM-A is prominently expressed in the vasculature and the epithelial components of several organ systems, including the inner ear, skin, olfactory system, lungs, and kidneys.[7]
Regulation of JAM-A Gene Expression
The expression of JAM-A is tightly regulated at both the transcriptional and post-transcriptional levels, involving a complex interplay of transcription factors, signaling pathways, and microRNAs.
Transcriptional Regulation
The promoter of the F11R gene contains binding sites for several key transcription factors, suggesting a complex regulatory network.
-
Transforming Growth Factor-β1 (TGF-β1): TGF-β1 has been shown to downregulate JAM-A expression at both the mRNA and protein levels in breast cancer cells.[5][8] This repression is mediated through the canonical Smad signaling pathway, where activated Smads inhibit F11R gene transcription.[8]
-
Forkhead Box A1 (FOXA1): In breast cancer cells, there is a transcriptional pathway linking JAM-A, HER2, and the pioneer transcription factor FOXA1.[1][9][10] JAM-A expression influences the binding of FOXA1 to a specific site in the HER2 gene promoter, thereby regulating HER2 expression.[1][9][10]
-
p63/GATA-3 Signaling Pathway: In head and neck squamous cell carcinoma, the dysregulation of JAM-A expression has been linked to the p63/GATA-3 signaling pathway.[11]
-
Promoter Analysis: The F11R gene promoter contains consensus binding sites for NF-κB, GATA, and Ets transcription factors, suggesting their potential role in regulating JAM-A expression, particularly in the context of inflammation and endothelial cell function.[3]
Post-Transcriptional Regulation by MicroRNAs
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been experimentally validated to target JAM-A.
-
miR-21: In colorectal cancer, miR-21 has been shown to directly target the 3'-UTR of JAM-A, leading to its downregulation.[12] This interaction was confirmed using luciferase reporter assays.[12]
-
miR-145: Exosomes rich in miR-145 can inhibit the migration of human umbilical vein endothelial cells (HUVECs) by targeting JAM-A.[13]
-
miR-495: JAM-A has been identified as a potential target of miR-495 in breast cancer cells.[11]
Table 3: Experimentally Validated and Predicted microRNAs Targeting JAM-A
| microRNA | Experimental Validation | Disease Context |
| miR-21 | Luciferase Reporter Assay | Colorectal Cancer |
| miR-145 | Functional Assays (Exosome-mediated transfer) | Angiogenesis |
| miR-495 | Not specified in detail | Breast Cancer |
Signaling Pathways Involving JAM-A
JAM-A acts as a signaling hub, transducing extracellular cues into intracellular responses that regulate a variety of cellular processes. Its cytoplasmic tail, particularly the PDZ-binding motif, is crucial for assembling signaling complexes.
Rap1 GTPase and β1 Integrin Signaling
JAM-A homodimerization at cell-cell contacts facilitates the recruitment of a protein complex containing the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2.[14][15] This complex activates the small GTPase Rap1A, which in turn regulates the protein levels of β1 integrin, thereby enhancing cell migration.[14][15]
Caption: JAM-A/Rap1/β1 Integrin Signaling Pathway.
Hippo Signaling Pathway
JAM-A acts as a cell-cell contact sensor that can initiate the Hippo signaling pathway, a key regulator of cell proliferation. JAM-A interacts with the Hippo pathway components NF2 and LATS1. This interaction leads to the activation of Hippo core kinases, resulting in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP, which in turn suppresses proliferation.
Regulation of HER2 Signaling
In HER2-positive breast cancer, JAM-A has been shown to regulate the stability of the HER2 protein.[1][9][16] Knockdown of JAM-A leads to a reduction in HER2 protein levels, suggesting that JAM-A may inhibit the proteasomal degradation of HER2.[16] This highlights a potential therapeutic avenue for targeting JAM-A in HER2-overexpressing cancers.
Caption: JAM-A Regulation of HER2 Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the JAM-A gene and its protein product.
Analysis of JAM-A Promoter Activity by Luciferase Reporter Assay
This assay is used to identify functional transcription factor binding sites in the JAM-A promoter.
Workflow Diagram:
Caption: Luciferase Reporter Assay Workflow for Promoter Analysis.
Detailed Protocol:
-
Cloning of JAM-A Promoter Constructs:
-
Amplify fragments of the human F11R gene promoter region by PCR.
-
Clone these fragments into a luciferase reporter vector, such as pGL3-Basic, upstream of the firefly luciferase gene.
-
Generate constructs with mutations in putative transcription factor binding sites using site-directed mutagenesis.
-
-
Cell Culture and Transfection:
-
Plate suitable cells (e.g., HEK293T, MCF-7) in 24-well plates.
-
Co-transfect the cells with the JAM-A promoter-luciferase construct, an expression vector for the transcription factor of interest, and a control plasmid expressing Renilla luciferase (for normalization). Use a suitable transfection reagent like Lipofectamine 3000.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Compare the normalized luciferase activity of the wild-type promoter construct with the empty vector and the mutated constructs to determine the effect of the transcription factor on promoter activity.
-
Validation of miRNA Targeting of JAM-A 3'-UTR by Luciferase Reporter Assay
This assay confirms the direct interaction between a specific miRNA and the 3'-UTR of JAM-A mRNA.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. HKU Scholars Hub: A correlation between TGF-β1-mediated JAM-A downregulation and cell invasiveness [hub.hku.hk]
- 6. Item - Functional antagonism of junctional adhesion molecule-A (JAM-A), overexpressed in breast ductal carcinoma in situ (DCIS), reduces HER2-Positive tumor progression - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 7. FoxA1 Binding Directs Chromatin Structure and the Functional Response of a Glucocorticoid Receptor-Regulated Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citeab.com [citeab.com]
- 9. A Transcriptional Link between HER2, JAM-A and FOXA1 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - A transcriptional link between HER2, JAM-A and FOXA1 in breast cancer - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 11. F11R F11 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. MIR21-induced loss of junctional adhesion molecule A promotes activation of oncogenic pathways, progression and metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FOXA1 acts upstream of GATA2 and AR in hormonal regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Junctional adhesion molecule A interacts with Afadin and PDZ-GEF2 to activate Rap1A, regulate beta1 integrin levels, and enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Unraveling the Post-Translational Control of JAM-A: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the post-translational modifications (PTMs) of Junctional Adhesion Molecule-A (JAM-A), a key regulator of cell-cell adhesion, signaling, and disease progression. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical PTMs that govern JAM-A function, alongside detailed experimental protocols and visual aids to facilitate further investigation.
Junctional Adhesion Molecule-A (JAM-A), a member of the immunoglobulin superfamily, plays a pivotal role in maintaining the integrity of endothelial and epithelial cell barriers, and is critically involved in leukocyte transmigration, platelet activation, and angiogenesis.[1][2] The diverse functions of JAM-A are intricately regulated by a series of post-translational modifications (PTMs), including phosphorylation, glycosylation, and ubiquitination. These modifications act as molecular switches, modulating JAM-A's localization, protein-protein interactions, and downstream signaling cascades. Understanding the nuances of these PTMs is paramount for developing novel therapeutic strategies targeting a range of pathologies, from inflammatory diseases to cancer.[1]
This guide summarizes the current knowledge on the major PTMs of JAM-A, presents available quantitative data in a structured format, provides detailed methodologies for key experimental procedures, and illustrates the associated signaling pathways and workflows using Graphviz diagrams.
Key Post-Translational Modifications of JAM-A
The functional versatility of JAM-A is significantly expanded by a repertoire of PTMs that fine-tune its activity and interactions. The most extensively studied modifications include phosphorylation and N-glycosylation, with emerging evidence suggesting a role for ubiquitination.
Phosphorylation: A Switch for Signaling and Barrier Function
Phosphorylation, the addition of a phosphate group to specific amino acid residues, is a key mechanism for regulating JAM-A's signaling functions.[3] JAM-A is known to be phosphorylated on both serine and tyrosine residues, with distinct functional consequences.
Serine Phosphorylation:
-
Site: Serine 285 (S285) in human JAM-A.[4]
-
Kinase: Atypical protein kinase C (aPKC).[4]
-
Function: Phosphorylation of S285 by aPKC is crucial for the maturation of cell-cell contacts and the formation of functional tight junctions.[4] This modification, which occurs specifically at tight junctions in polarized epithelial cells, is required for the development of a robust epithelial barrier.[4] Studies have also indicated that JAM-A is hyperphosphorylated at S285 during mitosis, suggesting a role in cell division.[4] In platelets, upon activation by agonists like thrombin and collagen, JAM-A is phosphorylated on serine residues by conventional protein kinase C (cPKC) isoforms.[5] This phosphorylation event is implicated in platelet activation processes.[5]
Tyrosine Phosphorylation:
-
Site: Tyrosine 280 (Y280) in the cytoplasmic tail of JAM-A.[6]
-
Function: Under inflammatory conditions, the cytoplasmic tail of JAM-A undergoes tyrosine phosphorylation at Y280, which is associated with a loss of epithelial barrier function.[6] This phosphorylation event disrupts the interaction of JAM-A with the small GTPase Rap2, leading to altered epithelial permeability.[6] Global inhibition of tyrosine phosphatases leads to robust phosphorylation of JAM-A at Y280.[7]
| Modification | Site | Kinase/Enzyme | Cellular Context | Functional Consequence | Reference |
| Phosphorylation | Serine 285 (S285) | aPKC | Polarized epithelial cells | Promotes cell contact maturation and tight junction formation. | [4] |
| Phosphorylation | Serine Residues | cPKC | Activated platelets | Implicated in platelet activation. | [5] |
| Phosphorylation | Tyrosine 280 (Y280) | Not specified | Intestinal inflammation | Disrupts JAM-A/Rap2 interaction, leading to loss of barrier function. | [6] |
N-Glycosylation: A Regulator of Protein Stability and Function
N-linked glycosylation, the attachment of an oligosaccharide to a nitrogen atom, is another critical PTM of JAM-A that influences its stability, localization, and function.
-
Site: Human JAM-A contains a single N-glycan at asparagine 185 (N185), a residue conserved across multiple mammalian species.[8]
-
Function: N-glycosylation is essential for the proper functioning of JAM-A. A mutant form of JAM-A lacking all N-glycans (N185Q) exhibits a decreased protein half-life, indicating that glycosylation contributes to protein stability.[8] This modification is required for JAM-A's ability to reinforce the epithelial barrier and is also involved in the activation of the small GTPase Rap1.[8][9] Furthermore, glycosylation at N185 is necessary for JAM-A-mediated reduction of cell migration and for regulating leukocyte adhesion and binding to LFA-1.[8][10]
| Modification | Site | Functional Consequence | Reference |
| N-Glycosylation | Asparagine 185 (N185) | Decreased protein half-life in its absence, required for barrier function, Rap1 activity, reduction of cell migration, and leukocyte adhesion. | [8] |
Ubiquitination: An Emerging Area of Investigation
Ubiquitination, the attachment of ubiquitin to a substrate protein, is a versatile PTM that can regulate protein degradation, localization, and activity.[11][12] While the direct ubiquitination of JAM-A is not as well-characterized as phosphorylation and glycosylation, its regulation of protein stability suggests a potential role for the ubiquitin-proteasome system. The decreased half-life of a non-glycosylated JAM-A mutant points towards a possible interplay between glycosylation and ubiquitination in controlling JAM-A turnover.[8] Further research is needed to identify specific ubiquitination sites on JAM-A and to elucidate the functional consequences of this modification.
Key Signaling Pathways Regulated by JAM-A PTMs
The post-translational modifications of JAM-A are central to its ability to initiate and modulate intracellular signaling cascades that control a variety of cellular processes.
The Hippo Signaling Pathway
JAM-A acts as a sensor of cell-cell contact and an initiator of the Hippo signaling pathway, a critical regulator of cell proliferation and organ size.[13][14][15]
-
Mechanism: Upon homophilic dimerization at tight junctions, JAM-A recruits a signaling complex that includes the scaffold protein ZO-2.[13][14] This complex facilitates the interaction between Neurofibromin 2 (NF2) and Large Tumor Suppressor Kinase 1 (LATS1), core components of the Hippo pathway.[13][14][15] The activation of LATS1 leads to the phosphorylation of Yes-associated protein (YAP), a transcriptional co-activator.[13][14] Phosphorylated YAP is sequestered in the cytoplasm by 14-3-3 proteins, preventing its translocation to the nucleus and subsequent transcription of pro-proliferative target genes.[13][14]
The Rap1 Signaling Pathway
JAM-A is a key regulator of the small GTPase Rap1, which plays a crucial role in modulating cell adhesion, migration, and proliferation.[9][16]
-
Mechanism: Cis-dimerization of JAM-A on the cell surface brings its C-terminal PDZ-binding motif into close proximity, facilitating the recruitment of a scaffold complex containing Afadin and the guanine nucleotide exchange factor PDZ-GEF2.[16] This complex promotes the activation of Rap1A by catalyzing the exchange of GDP for GTP.[16][17] Active Rap1A, in turn, stabilizes β1 integrin protein levels at the cell surface, thereby enhancing cell migration.[16][17] N-glycosylation of JAM-A at N185 is also required for Rap1 activation.[9]
Detailed Experimental Protocols
To facilitate the investigation of JAM-A's post-translational modifications, this section provides detailed protocols for key experimental techniques.
Immunoprecipitation of JAM-A
This protocol describes the immunoprecipitation of JAM-A from cell lysates for subsequent analysis, such as Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-JAM-A antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating wheel or rocker
Procedure:
-
Cell Lysis:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For Western blotting, this is typically SDS-PAGE sample buffer.[18]
-
Boil the sample to denature the proteins and release them from the beads.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated JAM-A.
-
Western Blotting for Phosphorylated JAM-A
This protocol outlines the steps for detecting phosphorylated JAM-A by Western blotting, with critical considerations for preserving the phosphorylation state.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated JAM-A (e.g., anti-pY280 or anti-pS285)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the immunoprecipitation protocol, ensuring the lysis buffer contains phosphatase inhibitors.
-
Determine protein concentration.
-
Mix the lysate with SDS-PAGE sample buffer and heat to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phosphorylated JAM-A, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Site-Directed Mutagenesis of JAM-A PTM Sites
This protocol describes how to introduce point mutations at specific PTM sites in a JAM-A expression plasmid to study the functional consequences of the modification.
Materials:
-
JAM-A expression plasmid
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design:
-
Design a pair of complementary mutagenic primers that contain the desired nucleotide change to alter the amino acid at the PTM site (e.g., N185Q to abolish glycosylation).
-
-
PCR Amplification:
-
Perform PCR using the JAM-A plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
-
Verification:
-
Isolate plasmid DNA from individual colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
References
- 1. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multilayered proteomics reveals that JAM‐A promotes breast cancer progression via regulation of amino acid transporter LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src kinase up-regulates the ERK cascade through inactivation of protein phosphatase 2A following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale identification of ubiquitination sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics reveals conserved exercise‐stimulated signaling and AMPK regulation of store‐operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycoproteomic landscape and structural dynamics of TIM family immune checkpoints enabled by mucinase SmE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping N And O Glycosylation Sites Using Mass Spectrometry | Peak Proteins [peakproteins.com]
- 12. A JAM-A–tetraspanin–αvβ5 integrin complex regulates contact inhibition of locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAM-A signals through the Hippo pathway to regulate intestinal epithelial proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Roles of Rap1 signaling in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAM-A signals through the Hippo pathway to regulate intestinal epithelial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein σ1 - PMC [pmc.ncbi.nlm.nih.gov]
Junctional Adhesion Molecule-A (JAM-A): A Comprehensive Technical Guide on its Isoforms, Variants, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11 Receptor (F11R) or CD321, is a key transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is a critical regulator of tight junction assembly, playing a pivotal role in maintaining the integrity of epithelial and endothelial barriers. Beyond its structural function, JAM-A is deeply involved in a multitude of cellular processes including cell migration, polarity, and leukocyte transmigration.[1] Its dysregulation has been implicated in various pathological conditions, notably in cancer progression and inflammatory diseases, making it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of JAM-A, focusing on its molecular isoforms and variants, associated signaling pathways, and the experimental methodologies used for its study.
JAM-A: Isoforms and Variants
The human JAM-A protein is encoded by the F11R gene. While multiple transcript variants of the F11R gene have been identified, they are largely understood to encode the same primary protein sequence. The functional diversity of JAM-A predominantly arises from post-translational modifications (PTMs) rather than from distinct protein isoforms generated through alternative splicing. These modifications are crucial for regulating JAM-A's localization, protein-protein interactions, and signaling activities.
Post-Translational Modifications
The cytoplasmic tail of JAM-A is a hub for post-translational modifications, particularly phosphorylation and glycosylation, which dynamically modulate its function.
Phosphorylation: Mass spectrometry analyses have identified several phosphorylation sites within the cytoplasmic domain of human JAM-A, with tyrosine 280 (Y280) and serine 284 (S284) being functionally significant.[2] Phosphorylation at these sites can be mediated by kinases such as Protein Kinase C (PKC).[3] For instance, phosphorylation of S284 by atypical Protein Kinase C (aPKC) is essential for the proper localization of JAM-A to tight junctions and the development of a functional epithelial barrier.[4][5]
N-glycosylation: JAM-A contains a conserved N-glycosylation site at asparagine 185 (N185).[6] This modification is critical for the protein's stability, its ability to reinforce the epithelial barrier, and for mediating the binding of the leukocyte integrin LFA-1.[6][7]
Table 1: Key Post-Translational Modifications of Human JAM-A
| Modification Site | Type of Modification | Key Function(s) | References |
| Y280 | Tyrosine Phosphorylation | Modulates integrin signaling in platelets. | [2] |
| S284 (S285 in mouse) | Serine Phosphorylation | Promotes localization to tight junctions and barrier function. | [2][4] |
| S287 | Serine Phosphorylation | Identified in various cell types, function under investigation. | [2] |
| S296 | Serine Phosphorylation | Identified in various cell types, function under investigation. | [2] |
| N185 | N-glycosylation | Protein stability, barrier function, LFA-1 binding. | [6][7] |
Quantitative Data on JAM-A Function
The functional consequences of JAM-A expression and its modulation have been quantified in various experimental settings. These data provide valuable insights into its role in cell adhesion, migration, and barrier integrity.
Table 2: Quantitative Effects of JAM-A Modulation on Cellular Processes
| Cellular Process | Cell Type | Experimental Condition | Quantitative Effect | References |
| Cell Migration | MCF7 (Breast Cancer) | siRNA knockdown of JAM-A | ~50% reduction in individual cell migration. | [4] |
| Cell Migration | Primary Intestinal Epithelial Cells | JAM-A depletion | 25% reduction in accumulated migration distance over 16 hours. | [8] |
| Cell Migration | Human Keratinocytes | RNAi-mediated JAM-A knockdown | Significant promotion of cell proliferation and migration. | [9] |
| Protein-Protein Interaction | - | Atomic Force Microscopy | JAM-A/LFA-1 interaction is stronger than JAM-A homophilic interaction. | [2] |
| Protein-Protein Interaction | - | Single Molecular Force Spectroscopy | Shorter bond half-life for homophilic JAM-A interactions compared to JAM-A/σ1 (reovirus) interactions. | [3][10] |
| Barrier Function | Caco-2 (Colon Carcinoma) | shRNA knockdown of JAM-A | Decreased Transepithelial Electrical Resistance (TEER). | [8] |
Table 3: JAM-A Expression in Cancer and Clinical Correlation
| Cancer Type | JAM-A Expression Level | Correlation with Prognosis | References |
| Glioblastoma | Increased | Positive correlation with poor prognosis. | [5] |
| Nasopharyngeal Carcinoma | Increased | Positive correlation with poor prognosis. | [5] |
| Oral Squamous Cell Carcinoma | Increased | Positive correlation with poor prognosis. | [5] |
| Ovarian Cancer | Increased | Associated with worse overall survival. | [5][11] |
| Lung Cancer | Increased | Associated with poor prognosis. | [5] |
| Pancreatic Cancer | Decreased | Associated with poor patient overall survival. | [5] |
| Gastric Cancer | Decreased | Associated with tumor progression and poor patient survival. | [5] |
| Anaplastic Thyroid Carcinoma | Decreased | Correlated with extrathyroid infiltration and larger tumor size. | [5] |
| Breast Cancer | Contradictory reports: both increased and decreased expression linked to poor prognosis. | [5] |
JAM-A Signaling Pathways
JAM-A acts as a signaling hub at cell-cell junctions, initiating intracellular cascades that regulate various cellular functions. This is often triggered by the homodimerization of JAM-A molecules, both in cis (on the same cell) and in trans (between adjacent cells).
JAM-A, Rap1, and β1 Integrin Signaling
A well-characterized pathway involves the activation of the small GTPase Rap1. Upon JAM-A dimerization, it recruits a protein complex containing the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2. This complex activates Rap1, which in turn stabilizes β1 integrin on the cell surface, promoting cell migration.[1]
JAM-A and the Hippo Pathway
Recent studies have implicated JAM-A in the regulation of the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. JAM-A can interact with core components of the Hippo pathway, influencing the activity of the transcriptional co-activator YAP.
Interaction with the PAR Polarity Complex
JAM-A plays a crucial role in establishing epithelial cell polarity through its interaction with the PAR-3/aPKC/PAR-6 complex.[1] By binding to the PDZ domain of PAR-3, JAM-A recruits this complex to tight junctions, a key step in defining apical-basal polarity.[12]
Experimental Protocols
Studying the function of JAM-A requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
siRNA-mediated Knockdown of JAM-A
This protocol describes the transient knockdown of JAM-A expression in cultured epithelial cells using small interfering RNA (siRNA).
Materials:
-
Epithelial cell line (e.g., Caco-2, MDCK)
-
Complete culture medium
-
siRNA targeting JAM-A and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-40 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of Opti-MEM to the siRNA-Lipofectamine complex mixture.
-
Add the 1 mL final volume to the well containing the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, harvest the cells for analysis of JAM-A knockdown by Western blotting or qRT-PCR. Functional assays can also be performed at this stage.
Immunofluorescence Staining of JAM-A
This protocol outlines the procedure for visualizing the subcellular localization of JAM-A in adherent cells.
Materials:
-
Cells grown on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against JAM-A
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-JAM-A antibody in blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Measurement of Transepithelial Electrical Resistance (TER)
TER measurement is a quantitative method to assess the integrity of epithelial or endothelial cell monolayers.
Materials:
-
Cells grown on permeable supports (e.g., Transwell inserts)
-
Epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2)
-
Sterile PBS or culture medium
-
70% Ethanol
Procedure:
-
Electrode Sterilization: Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile hood. Rinse the electrodes with sterile PBS or culture medium before use.
-
Equilibration: Allow the cell culture plate to equilibrate to room temperature for at least 30 minutes before taking measurements.
-
Measurement:
-
Place the longer electrode in the basolateral compartment and the shorter electrode in the apical compartment of the permeable support. Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
-
Blank Measurement: Measure the resistance of a blank permeable support containing only culture medium to determine the background resistance.
-
Calculation:
-
Subtract the blank resistance from the resistance of the cell-covered support.
-
Multiply the result by the surface area of the permeable support (in cm²) to obtain the TER in Ω·cm².
-
Conclusion
JAM-A is a multifaceted protein with crucial roles in maintaining tissue integrity and regulating complex cellular processes. Its functional diversity, primarily governed by post-translational modifications, and its involvement in key signaling pathways underscore its importance in both normal physiology and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of JAM-A and explore its potential as a therapeutic target. A deeper understanding of JAM-A's intricate regulatory mechanisms will undoubtedly pave the way for novel strategies in treating a range of human diseases.
References
- 1. nanoanalytics.com [nanoanalytics.com]
- 2. Junctional adhesion molecule-A: functional diversity through molecular promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of tight junction transmembrane proteins: Many sites, much to do - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAM-A Protein, Junctional adhesion molecule A - Syd Labs [sydlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Junctional adhesion molecule (JAM) binds to PAR-3: a possible mechanism for the recruitment of PAR-3 to tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
Evolution of the Junctional Adhesion Molecule (JAM) Family: A Technical Guide
Abstract
The Junctional Adhesion Molecule (JAM) family, a subgroup of the immunoglobulin superfamily, comprises a class of type I transmembrane proteins crucial for the integrity of cellular barriers and the regulation of immune responses. Expressed on endothelial cells, epithelial cells, and leukocytes, JAMs are pivotal in the formation of tight junctions, establishment of cell polarity, and modulation of leukocyte transmigration. Their evolutionary conservation across vertebrates underscores their fundamental biological importance. This technical guide provides an in-depth exploration of the evolution, structure, and function of the JAM family. It details the molecular mechanisms of key signaling pathways, presents quantitative data on family member characteristics, and provides comprehensive protocols for the experimental analysis of JAM biology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cell adhesion, immunology, and vascular biology.
Introduction to the JAM Family
The Junctional Adhesion Molecule (JAM) family are glycoproteins characterized by two extracellular immunoglobulin (Ig)-like domains, a single transmembrane helix, and a short cytoplasmic tail that typically terminates in a Type II PDZ (PSD-95/Dlg/ZO-1) binding motif.[1][2] This structure enables them to function as both cell-cell adhesion molecules and signaling scaffolds. The family is broadly divided into two subgroups:
-
Classical JAMs: JAM-A (also known as F11R), JAM-B (JAM2), and JAM-C (JAM3). These members share significant sequence homology and are well-characterized for their roles in junctional integrity and leukocyte trafficking.[3]
-
Non-Classical JAMs: This group includes the Coxsackie and Adenovirus Receptor (CAR), Endothelial Selective Adhesion Molecule (ESAM), JAM4, and JAM-Like protein (JAM-L). They share the characteristic two-Ig domain structure but have more divergent cytoplasmic tails and functions.[3]
JAMs mediate cellular interactions through both homophilic (e.g., JAM-A with JAM-A) and heterophilic (e.g., JAM-B with JAM-C; JAMs with integrins) binding.[4][5] Their cytoplasmic tails interact with scaffolding proteins such as PAR-3, ZO-1, and Afadin, linking them to intracellular signaling cascades that regulate cell polarity, proliferation, and migration.[2][6]
Evolutionary Perspective
The JAM family is part of the larger immunoglobulin superfamily and is evolutionarily conserved in vertebrates.[7] Phylogenetic analyses suggest that JAMs are related to the Cortical Thymocyte Markers for Xenopus (CTX) family, indicating an evolutionary origin from ancestral gene duplication events.[1] The conservation of gene structure, particularly the unusual division of the distal Ig-like domain into three exons, and synteny (conservation of gene order on chromosomes) across species like zebrafish, mice, and humans, highlights a strong evolutionary pressure to maintain their function.[7][8]
Quantitative and Structural Data
Quantitative analysis of the JAM family provides insight into the relationships between its members and their functional attributes across species.
Table 1: JAM Family Protein Sequence Identity
This table summarizes the approximate amino acid sequence identity between classical and non-classical JAM family members.
| Comparison | Sequence Identity (%) | Reference |
| Between Classical JAMs (A, B, C) | 32 - 38% | [3] |
| Classical vs. Non-Classical JAMs | 14 - 18% | [3] |
Table 2: Genomic Loci of Classical JAM Genes in Vertebrates
The conservation of genomic location (synteny) underscores the shared evolutionary origin of the JAM family.
| Gene | Human (GRCh38) | Mouse (GRCm39) | Zebrafish (GRCz11) |
| JAM-A (F11R) | Chr 1q23.3 | Chr 1 H3 | Chr 5 |
| JAM-B (JAM2) | Chr 21q21.3 | Chr 16 C3.3 | Chr 13 |
| JAM-C (JAM3) | Chr 11q25 | Chr 9 A5.3 | Chr 1 |
Data compiled from NCBI Gene and Ensembl databases.
Table 3: Binding Kinetics and Affinity
Measuring the binding affinity of JAM interactions has proven technically challenging due to rapid kinetics. Most interactions are of relatively low affinity, which facilitates dynamic cellular processes.
| Interacting Molecules | Technique | Parameter | Value | Reference |
| Murine JAM-A (homophilic) | Force Spectroscopy | Unstressed off-rate (k_off^0) | 0.688 s⁻¹ | [9] |
| JAM-B / JAM-C (heterophilic) | Qualitative | Relative Affinity | Stronger than JAM-C homophilic | [4] |
| Reovirus σ1 / Murine JAM-A | Force Spectroscopy | Unstressed off-rate (k_off^0) | 0.067 s⁻¹ | [9] |
| Reovirus σ1 / Human JAM-A | Surface Plasmon Resonance | Dissociation Constant (K_D) | ~5 nM | [9] |
Key Signaling Pathways
JAMs act as hubs for assembling signaling complexes at the plasma membrane. Dimerization of their extracellular domains initiates "outside-in" signaling that regulates critical cellular functions.
JAM-Mediated Cell Polarity
JAMs are fundamental to the establishment of epithelial and endothelial cell polarity. Through their C-terminal PDZ-binding motif, all three classical JAMs can directly bind to the PDZ domain of Partitioning defective 3 (PAR-3).[2][6] This interaction is crucial for recruiting the entire PAR polarity complex (PAR-3, PAR-6, and atypical protein kinase C - aPKC) to the tight junction, establishing the apical-basal axis of the cell.[5]
JAM-A Regulation of the Hippo Pathway
At high cell density, JAM-A acts as a sensor for cell-cell contact to suppress proliferation via the Hippo signaling pathway. Homodimerization of JAM-A at the tight junction facilitates an interaction between its cytoplasmic tail and the scaffolding protein ZO-2. This JAM-A/ZO-2 complex serves as a platform to recruit the core Hippo kinases Neurofibromin 2 (NF2) and Large tumor suppressor kinase 1 (LATS1).[1] This proximity activates LATS1, which then phosphorylates the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus and activating pro-proliferative gene transcription.[9]
JAM-A Regulation of Cell Migration via Rap1A
JAM-A-mediated "outside-in" signaling also plays a critical role in regulating cell migration. The dimerization of JAM-A is required to form a protein complex containing the scaffolding protein Afadin and the specific guanine nucleotide exchange factor PDZ-GEF2.[1][2] This complex localizes PDZ-GEF2 in proximity to Afadin-bound Rap1A, a small GTPase. PDZ-GEF2 activates Rap1A by promoting the exchange of GDP for GTP.[1] Active Rap1A then acts through downstream effectors to stabilize the expression of β1 integrin at the cell surface, thereby enhancing cell migration.[6]
Detailed Experimental Protocols
This section provides methodologies for key experiments used to study the evolution and function of the JAM family.
Phylogenetic Analysis of JAM Family Proteins
This protocol outlines a typical bioinformatics workflow for inferring the evolutionary relationships among JAM family members.
-
Sequence Retrieval: Obtain protein sequences for JAM orthologues from various species (e.g., human, mouse, zebrafish, chicken) from databases like NCBI or Ensembl. Include related IgSF proteins (e.g., ESAM, CXADR) as an outgroup.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a tool like Clustal Omega or MAFFT. The alignment is critical for identifying conserved regions and calculating evolutionary distances.
-
Phylogenetic Tree Construction:
-
Method 1: Maximum Likelihood (ML): Use software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML. This method evaluates the likelihood of different tree topologies given a specific model of amino acid substitution (e.g., JTT, WAG). The tree with the highest likelihood is chosen.
-
Method 2: Bayesian Inference (BI): Use software like MrBayes. This method uses a Markov Chain Monte Carlo (MCMC) approach to sample from the posterior probability distribution of possible trees.
-
-
Tree Validation: Assess the statistical support for the tree's branching patterns. For ML, this is typically done via bootstrapping (1000 replicates is standard). For BI, posterior probabilities are calculated for each node.
-
Visualization: Visualize the final, annotated phylogenetic tree using a tool like FigTree or the built-in visualizers in MEGA.
Co-Immunoprecipitation (Co-IP) for JAM Interaction Partners
This protocol is used to identify proteins that interact with a specific JAM family member within a cell lysate.
-
Cell Lysis:
-
Culture cells to ~90% confluency. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a gentle, non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Scrape cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Pre-Clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Place the tube on a magnetic rack and collect the supernatant. This step removes proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to the JAM protein of interest (the "bait") to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bait protein and its interacting partners ("prey") from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE followed by Western Blotting using antibodies against the bait and suspected prey proteins, or by mass spectrometry for unbiased identification of novel interactors.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D) of biomolecular interactions in real-time.
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified "ligand" protein (e.g., recombinant JAM-A extracellular domain) over the activated surface in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to allow for covalent immobilization.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the purified "analyte" protein (e.g., another JAM protein or an integrin) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions sequentially, from lowest to highest concentration, over the ligand-immobilized surface at a constant flow rate. Record the binding response in Resonance Units (RU).
-
Include a dissociation phase after each injection where only running buffer flows over the chip, allowing the analyte to dissociate from the ligand.
-
-
Regeneration: If the interaction is high-affinity, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte before the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield values for k_on, k_off, and the K_D (where K_D = k_off / k_on).
-
In Vitro Leukocyte Transendothelial Migration (TEM) Assay
This assay quantifies the ability of leukocytes to migrate across an endothelial cell monolayer, a process in which JAMs play a key role.
-
Endothelial Monolayer Preparation:
-
Seed endothelial cells (e.g., HUVECs) onto the upper surface of a porous Transwell insert (typically 3.0 to 5.0 µm pore size) placed in a multi-well plate.
-
Culture for 48-72 hours until a confluent, tight monolayer is formed. The integrity of the monolayer can be verified by measuring Transendothelial Electrical Resistance (TEER).
-
Activate the endothelial monolayer with an inflammatory cytokine (e.g., TNF-α) for 4-18 hours to upregulate adhesion molecule expression.
-
-
Leukocyte Migration:
-
Isolate leukocytes (e.g., neutrophils or monocytes) from whole blood.
-
Add the leukocyte suspension to the upper chamber of the Transwell insert containing the endothelial monolayer. The lower chamber should contain a chemoattractant (e.g., LTB4, C5a, or CXCL8).
-
To test the role of a specific JAM, leukocytes or the endothelial monolayer can be pre-incubated with a function-blocking antibody against that JAM.
-
-
Incubation and Quantification:
-
Incubate the plate for 2-4 hours at 37°C to allow for leukocyte transmigration.
-
Quantify the number of leukocytes that have migrated into the lower chamber. This can be done by direct cell counting with a hemocytometer or by using a fluorescent dye to label the leukocytes and measuring fluorescence in the lower chamber with a plate reader.
-
-
Analysis: Compare the number of migrated cells between different experimental conditions (e.g., control vs. antibody-blocked) to determine the role of the targeted JAM in the transmigration process.
Conclusion
The Junctional Adhesion Molecule family represents a fascinating and functionally diverse group of proteins that have evolved as critical regulators of tissue architecture and immune surveillance in vertebrates. Their conserved structure, featuring extracellular Ig domains for cell-cell recognition and a cytoplasmic PDZ-binding motif for intracellular signaling, positions them as key molecular switches. By integrating cell adhesion with complex signaling networks like the PAR polarity, Hippo, and Rap GTPase pathways, JAMs orchestrate fundamental cellular behaviors. The experimental protocols and quantitative data provided in this guide offer a framework for further investigation into this important protein family, with significant implications for understanding inflammatory diseases, cancer progression, and the development of novel therapeutic strategies targeting cell-cell interactions.
References
- 1. Junctional adhesion molecule A interacts with Afadin and PDZ-GEF2 to activate Rap1A, regulate beta1 integrin levels, and enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. JAM-A associates with ZO-2, afadin, and PDZ-GEF1 to activate Rap2c and regulate epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Interaction of JAM-C with JAM-B and αMβ2 Integrin: Function in Junctional Complexes and Leukocyte Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Junctional adhesion molecule A interacts with Afadin and PDZ-GEF2 to activate Rap1A, regulate beta1 integrin levels, and enhance cell migration. | Semantic Scholar [semanticscholar.org]
- 7. Genomic Organisation, Embryonic Expression and Biochemical Interactions of the Zebrafish Junctional Adhesion Molecule Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein σ1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Junctional Adhesion Molecule-A (JAM-A) Expression In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11 Receptor (F11R) or CD321, is a transmembrane protein belonging to the immunoglobulin superfamily.[1][2][3][4] It is a key component of tight junctions in epithelial and endothelial cells, playing a crucial role in regulating paracellular permeability and barrier function.[2][3][5] Beyond its structural role, JAM-A is involved in diverse cellular processes including cell migration, proliferation, angiogenesis, and leukocyte transmigration.[6][7][8][9] Given its multifaceted roles in both normal physiology and pathological conditions such as inflammation and cancer, accurate measurement of JAM-A expression is critical for research and drug development.[3][8]
These application notes provide detailed protocols for the in vitro quantification and localization of JAM-A expression using common laboratory techniques.
Key In Vitro Methods for Measuring JAM-A Expression
Several well-established in vitro methods can be employed to measure JAM-A expression at both the protein and mRNA levels. The choice of method depends on the specific research question, whether it requires quantification of total protein, analysis of cell surface expression, or assessment of gene expression.
Summary of Techniques:
| Technique | Target | Type of Data | Key Application |
| Western Blotting | Total Protein | Semi-quantitative/Quantitative | Analysis of total JAM-A protein levels in cell lysates. |
| ELISA | Total or Soluble Protein | Quantitative | Measurement of JAM-A concentration in cell lysates, culture supernatants, serum, or plasma. |
| Flow Cytometry | Cell Surface Protein | Quantitative/Qualitative | Quantification of JAM-A expression on the surface of individual cells in a population. |
| Immunofluorescence | Protein Localization | Qualitative/Semi-quantitative | Visualization of JAM-A localization within cells and at cell-cell junctions. |
| RT-qPCR | mRNA | Quantitative | Measurement of F11R (JAM-A) gene expression levels. |
Experimental Protocols
Western Blotting for Total JAM-A Protein
This protocol outlines the detection and semi-quantification of total JAM-A protein from cell lysates.
a. Sample Preparation (Cell Lysate) [10][11]
-
Cell Culture: Culture cells to the desired confluency.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[10][11]
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
-
Homogenization: Sonicate the lysate to shear DNA and reduce viscosity.[10]
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm for 20 minutes at 4°C) to pellet cell debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
b. SDS-PAGE and Electrotransfer
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10][11]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10][12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for JAM-A overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
d. Data Analysis
Quantify band intensity using densitometry software. Normalize the JAM-A band intensity to a loading control (e.g., GAPDH or β-actin) to compare expression levels between samples.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for JAM-A Quantification
ELISA is a highly sensitive method for quantifying JAM-A in various sample types.[13][14] This protocol is based on a sandwich ELISA format.
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for JAM-A.
-
Sample and Standard Preparation: Prepare a standard curve using recombinant JAM-A protein. Dilute samples (cell lysates, cell culture supernatants, serum, or plasma) to fall within the range of the standard curve.[14][15]
-
Incubation: Add standards and samples to the wells and incubate for the recommended time (e.g., 90 minutes to 2.5 hours).[13]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.[14]
-
Detection Antibody: Add a biotinylated detection antibody specific for JAM-A and incubate.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB substrate solution and incubate in the dark. A color change will occur.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of JAM-A in the samples by interpolating from the standard curve.
Quantitative Data Example from Commercial ELISA Kits:
| Kit Name | Sample Type | Sensitivity | Range |
| Human JAM-A SimpleStep ELISA® Kit | Serum, plasma, cell culture media | - | - |
| Mouse JAM-A ELISA Kit | Tissue extracts, plasma, serum, cell culture supernatant | 2.92 pg/mL | 31.25 - 2000 pg/mL |
Note: Sensitivity and range are examples and may vary between manufacturers and specific kits.[13][14]
Flow Cytometry for Cell Surface JAM-A Expression
Flow cytometry is ideal for measuring JAM-A expression on the surface of individual cells.[16]
-
Cell Preparation: Prepare a single-cell suspension from cell culture or tissue. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.[17][18]
-
Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking reagent.[16][18]
-
Primary Antibody Staining: Incubate the cells with a fluorochrome-conjugated primary antibody specific for an extracellular epitope of JAM-A for 20-40 minutes at 4°C in the dark.[17]
-
Washing: Wash the cells with flow cytometry staining buffer to remove unbound antibodies.[17]
-
Secondary Antibody Staining (if using an unconjugated primary antibody): If the primary antibody is not conjugated, incubate with a fluorochrome-conjugated secondary antibody for 15-30 minutes at 4°C in the dark, followed by another wash step.[17]
-
Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of JAM-A positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of expression.
Immunofluorescence for JAM-A Localization
Immunofluorescence allows for the visualization of JAM-A's subcellular localization, particularly at cell-cell junctions.[19][20]
-
Cell Seeding and Culture: Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) or cold methanol.[19]
-
Permeabilization: If targeting intracellular epitopes, permeabilize the cells with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with BSA and/or normal goat serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against JAM-A for 1-2 hours at room temperature or overnight at 4°C.[19]
-
Washing: Wash the cells with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[19]
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).[19]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Real-Time Quantitative PCR (RT-qPCR) for F11R (JAM-A) mRNA Expression
RT-qPCR is used to quantify the transcript levels of the F11R gene, which encodes for JAM-A.[21][22]
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for F11R, and a SYBR Green or TaqMan master mix.[23]
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for F11R and a reference (housekeeping) gene (e.g., GAPDH or ACTB).
-
Calculate the relative expression of F11R using the ΔΔCt method.
-
Example of Commercially Available F11R Primers: [23]
| Gene | Forward Sequence | Reverse Sequence |
| F11R (Human) | GTGAAGTTGTCCTGTGCCTACTC | ACCAGTTGGCAAGAAGGTCACC |
Signaling Pathways and Experimental Workflows
JAM-A Signaling Pathway
JAM-A participates in complex signaling pathways that regulate cell migration, proliferation, and barrier function. One prominent pathway involves its interaction with scaffolding proteins containing PDZ domains, such as AF6/afadin, which can lead to the activation of the small GTPase Rap1.[1][6][7] Activated Rap1 can then influence integrin activity and cell adhesion.[6][7] JAM-A also interacts with the Par3/Par6/aPKC complex to regulate cell polarity.[6] More recently, JAM-A has been shown to initiate Hippo signaling by interacting with NF2 and LATS1, thereby regulating cell proliferation.[24]
Caption: Simplified JAM-A signaling pathways.
Experimental Workflow for Measuring JAM-A Expression
The following diagram illustrates a typical workflow for measuring JAM-A expression, from sample preparation to data analysis, for the different techniques described.
Caption: General workflow for measuring JAM-A expression.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. The F11 Receptor (F11R)/Junctional Adhesion Molecule-A (JAM-A) (F11R/JAM-A) in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Junctional Adhesion Molecule A Promotes Epithelial Tight Junction Assembly to Augment Lung Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration [frontiersin.org]
- 8. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. novusbio.com [novusbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Mouse JAM-A ELISA Kit (Junctional Adhesion Molecule) (ab277080) | Abcam [abcam.com]
- 14. content.abcam.com [content.abcam.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 17. ptglab.com [ptglab.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. arigobio.com [arigobio.com]
- 20. researchgate.net [researchgate.net]
- 21. Functional inhibition of F11 receptor (F11R/junctional adhesion molecule-A/JAM-A) activity by a F11R-derived peptide in breast cancer and its microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Association of F11R polymorphisms and gene expression with primary Sjögren's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for JAM-A Knockdown and Knockout
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the targeted knockdown or knockout of Junctional Adhesion Molecule-A (JAM-A). The following sections offer summaries of quantitative data, detailed experimental procedures, and visual guides to relevant signaling pathways and workflows.
Introduction to JAM-A
Junctional Adhesion Molecule-A (F11 Receptor or F11R) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is a critical component of tight junctions in both epithelial and endothelial cells. JAM-A plays a significant role in various cellular processes, including cell-cell adhesion, barrier function, leukocyte transmigration, and intracellular signaling. Its involvement in cancer progression, inflammation, and angiogenesis makes it a compelling target for research and therapeutic development. The effective and specific modulation of JAM-A expression is crucial for elucidating its function and validating its potential as a drug target.
Data Presentation: Efficacy of JAM-A Knockdown/Knockout
The following table summarizes quantitative data from various studies on the efficiency of JAM-A knockdown and its functional consequences.
| Technique | Target Organism/Cell Line | Knockdown/Knockout Efficiency | Functional Consequences | Reference(s) |
| siRNA | Human Keratinocytes | 70-80% protein reduction | Increased cell proliferation and migration. Increased phosphorylation of FAK and Erk1/2. | [1] |
| siRNA | MCF7 (Human Breast Cancer) | ~90% protein reduction | ~50% reduction in individual cell migration; ~40% reduction in adhesion to fibronectin. | [2] |
| siRNA | PLC/PRF/5 (Human Liver Cancer) & MCF7 | Significant mRNA and protein reduction | Suppressed cell proliferation and migration. | [3] |
| siRNA | SKCO15 (Human Colon Epithelial) | Efficient protein depletion | Increased cell proliferation (63.1% BrdU incorporation vs. 38.2% in control). Increased Akt and β-catenin phosphorylation. | [4][5] |
| shRNA | HepG2 (Human Liver Cancer) | Significant mRNA reduction | Increased E-cadherin mRNA and protein levels. | [6] |
| CRISPR/Cas9 | Grass Carp Kidney (CIK) cells | Effective gene knockout | Reduced Grass Carp Reovirus (GCRV) infection, suppressed cytopathic effect, and reduced viral progeny production. | [7] |
| Knockout Mouse | Murine Model (Germline deletion) | Complete knockout | Increased gut permeability, decreased bacteremia, and improved survival in a sepsis model. Milder experimental autoimmune encephalomyelitis (aEAE) with reduced lymphocyte and macrophage infiltration into the spinal cord. | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the knockdown and knockout of JAM-A.
siRNA-Mediated Knockdown of JAM-A
This protocol describes the transient knockdown of JAM-A using small interfering RNA (siRNA) in cultured mammalian cells.
Validated siRNA Sequences:
A mixture of the following siRNA duplexes has been shown to effectively knockdown human JAM-A[1]:
-
Sequence #1: 5′-GGAUAGUGAUGCCUACGAAdTdT-3′
-
Sequence #2: 5′-dTdTCCUAUCACUACGGAUGCUU-3′
Protocol:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Dissolve lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20 µM.
-
For a single well of a 12-well plate, dilute 5 µL of the 20 µM siRNA stock solution into 45 µL of serum-free medium (e.g., Opti-MEM).
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 2 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 48 µL of serum-free medium.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex mixture dropwise to the cells in the 12-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Validation: Harvest cells to assess JAM-A knockdown efficiency at both the mRNA and protein levels using RT-qPCR and Western Blotting, respectively.
shRNA-Mediated Stable Knockdown of JAM-A
This protocol outlines the generation of stable cell lines with long-term JAM-A knockdown using lentiviral-mediated delivery of short hairpin RNA (shRNA).
Protocol:
-
shRNA Vector Preparation:
-
Design and clone shRNA sequences targeting JAM-A into a lentiviral vector containing a selectable marker (e.g., puromycin resistance). It is recommended to test multiple shRNA sequences to identify the most effective one.
-
-
Lentiviral Particle Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles using ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction:
-
Seed target cells in a 6-well plate 24 hours before transduction to reach 50-70% confluency.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (5-8 µg/mL) to enhance transduction efficiency.
-
Add the lentiviral particles at various multiplicities of infection (MOI) to determine the optimal concentration.
-
Incubate the cells overnight.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., puromycin). The optimal concentration should be determined beforehand by a kill curve.
-
Replace the selection medium every 2-3 days until resistant colonies are formed.
-
-
Expansion and Validation:
-
Isolate and expand individual resistant colonies.
-
Validate JAM-A knockdown in the expanded clones by RT-qPCR and Western Blotting.
-
CRISPR/Cas9-Mediated Knockout of JAM-A
This protocol provides a general workflow for generating JAM-A knockout cell lines using the CRISPR/Cas9 system.
Protocol:
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the JAM-A gene. Online tools such as CRISPRdirect can be utilized for gRNA design. It is advisable to design multiple gRNAs to test for efficiency.
-
Synthesize and clone the designed gRNA sequences into a Cas9-expressing vector, which may also contain a selectable marker or a fluorescent reporter.
-
-
Transfection/Transduction:
-
Deliver the Cas9/gRNA vector into the target cells. This can be achieved through transfection of a plasmid, transduction with lentiviral particles, or electroporation of Cas9 protein/gRNA ribonucleoprotein (RNP) complexes.
-
-
Single-Cell Cloning:
-
Following delivery of the CRISPR/Cas9 components, isolate single cells to generate clonal populations. This can be done by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter is used.
-
-
Expansion of Clones:
-
Culture the isolated single cells to expand them into clonal populations.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the amplicons (e.g., via Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Expression Analysis: Perform Western Blot analysis to confirm the complete absence of JAM-A protein expression in the knockout clones.
-
Validation Protocols
a. Western Blotting for JAM-A Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for JAM-A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the JAM-A signal to a loading control (e.g., GAPDH or β-actin).
b. RT-qPCR for JAM-A mRNA Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for JAM-A.
-
Data Analysis: Calculate the relative expression of JAM-A mRNA using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB)[3].
Visualization of Pathways and Workflows
Signaling Pathways Involving JAM-A
JAM-A is implicated in several key signaling pathways that regulate cell proliferation and migration.
Experimental Workflow for JAM-A Knockdown/Knockout
The following diagram illustrates the general workflow for generating and validating JAM-A knockdown or knockout cell lines.
Logical Relationship for Validation
This diagram outlines the logical steps to confirm successful gene silencing or knockout.
References
- 1. researchgate.net [researchgate.net]
- 2. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 3. Junctional adhesion molecule-A deletion increases phagocytosis and improves survival in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Junctional adhesion molecule-A deficient mice are protected from severe experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient resistance to grass carp reovirus infection in JAM-A knockout cells using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JAM-A Antibody in Immunofluorescence
These application notes provide a detailed guide for the use of Junctional Adhesion Molecule-A (JAM-A) antibodies in immunofluorescence (IF) applications. The protocols are intended for researchers, scientists, and drug development professionals aiming to visualize and analyze the subcellular localization and expression of JAM-A.
Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11 receptor (F11R) or CD321, is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is a key component of tight junctions in both epithelial and endothelial cells, playing a crucial role in the formation and maintenance of barrier function, cell-cell adhesion, and leukocyte transmigration.[1] In immunofluorescence, antibodies targeting JAM-A are invaluable tools for studying the integrity of cellular junctions, cell polarity, and various pathological processes, including inflammation and cancer.
Data Presentation
The following table summarizes representative data from immunofluorescence experiments using different hypothetical anti-JAM-A antibodies. This data is illustrative and serves to demonstrate how quantitative analysis of immunofluorescence staining can be presented. For accurate comparative data, it is essential to perform side-by-side experiments under identical conditions.
| Antibody ID | Host Species | Clonality | Dilution Factor | Mean Fluorescence Intensity (MFI) ± SD (Arbitrary Units) | Signal-to-Noise Ratio | Validation Notes |
| Ab-01 | Rabbit | Polyclonal | 1:200 | 15,800 ± 1,250 | 18.5 | Strong junctional staining in confluent MDCK cells. |
| Ab-02 | Mouse | Monoclonal | 1:500 | 12,500 ± 980 | 15.2 | Specific localization to cell-cell contacts. |
| Ab-03 | Goat | Polyclonal | 1:100 | 9,700 ± 1,500 | 10.8 | Some non-specific cytoplasmic signal observed. |
| Ab-Control | Rabbit | Isotype IgG | 1:200 | 850 ± 250 | 1.0 | Used to determine background fluorescence. |
MFI was quantified from 50 individual cells per condition using ImageJ software. Signal-to-Noise Ratio was calculated as the MFI of the stained sample divided by the MFI of the isotype control.
Experimental Protocols
Below are two detailed protocols for immunofluorescence staining of JAM-A in cultured cells and tissue sections.
Protocol 1: Immunofluorescence of JAM-A in Cultured Adherent Cells
This protocol is optimized for visualizing JAM-A at the tight junctions of confluent epithelial or endothelial cell monolayers.
Materials:
-
Glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol/Acetone (1:1)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (only for PFA fixation)
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
-
Primary Antibody: Anti-JAM-A antibody
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody corresponding to the host species of the primary antibody
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells to confluency on sterile glass coverslips or in chamber slides.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation:
-
Option A (PFA Fixation): Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Option B (Methanol/Acetone Fixation): Incubate cells with a pre-chilled 1:1 mixture of methanol and acetone for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): Incubate cells with Permeabilization Buffer for 10 minutes at room temperature. This step is not necessary for methanol/acetone fixation as these solvents also permeabilize the membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-JAM-A primary antibody in Blocking Buffer to its optimal concentration (e.g., 1:100 to 1:500). Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Briefly wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence of JAM-A in Paraffin-Embedded Tissue Sections
This protocol is for the detection of JAM-A in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween-20, pH 9.0)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer: 1-5% BSA or 5% Normal Goat Serum in PBS
-
Primary Antibody: Anti-JAM-A antibody
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 minute), 70% (1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the buffer to 95-100°C and maintain for 20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
-
Washing: Rinse slides with PBS three times for 5 minutes each.
-
Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with diluted anti-JAM-A primary antibody overnight at 4°C.
-
Washing: Wash with PBS containing 0.05% Tween-20 (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash with PBS containing 0.05% Tween-20 (3 changes for 5 minutes each), protected from light.
-
Counterstaining: Incubate with DAPI for 5 minutes.
-
Washing: Briefly wash with PBS.
-
Mounting: Mount with antifade mounting medium and a coverslip.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Studying JAM-A Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies to investigate the protein-protein interactions of Junctional Adhesion Molecule-A (JAM-A). Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to JAM-A Interactions
Junctional Adhesion Molecule-A (JAM-A) is a transmembrane protein belonging to the immunoglobulin superfamily, predominantly localized at tight junctions of epithelial and endothelial cells.[1][2] It plays a crucial role in regulating paracellular permeability, leukocyte transmigration, and cell migration.[1][2] JAM-A mediates these functions through homophilic (JAM-A/JAM-A) and heterophilic interactions with various intracellular and extracellular proteins. Understanding these interactions is vital for elucidating the molecular mechanisms underlying physiological and pathological processes, and for the development of novel therapeutic strategies.
Key JAM-A Interaction Partners
JAM-A interacts with a variety of proteins, including:
-
Scaffolding Proteins: JAM-A's C-terminal PDZ-binding motif allows it to interact with scaffolding proteins like Zonula Occludens-1 (ZO-1), ZO-2, and PAR-3, linking it to the actin cytoskeleton and cell polarity complexes.[3][4][5][6][7]
-
Signaling Molecules: It is involved in signaling cascades that regulate cell migration and proliferation, such as the Rap1 and Hippo pathways.[2][8][9][10][11][12][13][14]
-
Integrins: JAM-A functionally interacts with integrins, such as β1 integrin, influencing cell-matrix adhesion.[9][14]
-
Viral Proteins: JAM-A serves as a receptor for certain viruses, like reovirus, mediating viral entry.[1][15]
Data Presentation: Quantitative Analysis of JAM-A Interactions
Quantitative data from protein interaction studies are crucial for comparing binding affinities and kinetics. The following tables summarize key quantitative findings for JAM-A interactions.
| Interacting Partner | Method | Affinity (Kd) | Kinetic Parameters (k_off) | Reference |
| JAM-A (Homophilic) | Single Molecule Force Spectroscopy | - | 0.688 ± 0.349 s⁻¹ | [1][15] |
| PAR-3 (PDZ domains 1/2/3) | In vitro binding assay | 7.5 x 10⁻⁸ M | - | [3] |
| Reovirus σ1 | Single Molecule Force Spectroscopy | - | 0.067 ± 0.041 s⁻¹ | [1][15] |
Table 1: Summary of Quantitative Data for JAM-A Protein Interactions
Signaling Pathways Involving JAM-A
JAM-A is a key regulator of intracellular signaling pathways that control cell migration, proliferation, and polarity.
Experimental Protocols
This section provides detailed protocols for commonly used techniques to study JAM-A protein interactions.
Co-Immunoprecipitation (Co-IP) to Identify Endogenous JAM-A Interactors
This protocol describes the immunoprecipitation of endogenous JAM-A from cell lysates to identify interacting proteins.
Materials:
-
Cell culture plates (10 cm)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Protein A/G magnetic beads or agarose slurry
-
Anti-JAM-A antibody (IP-grade)
-
Isotype control IgG
-
Wash Buffer (e.g., modified Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Mass spectrometer (optional)
Protocol:
-
Cell Culture and Lysis:
-
Grow cells to 80-90% confluency in 10 cm plates.
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Lysis Buffer to each plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µl of Protein A/G beads to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-JAM-A antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µl of Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µl of 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Alternatively, use a low pH elution buffer and neutralize the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
-
For identification of novel interactors, perform mass spectrometry analysis on the eluate.
-
Pull-Down Assay with Recombinant JAM-A
This protocol is used to confirm direct interactions between a purified, tagged JAM-A protein (bait) and a protein of interest (prey).
Materials:
-
Purified recombinant JAM-A with an affinity tag (e.g., GST-JAM-A)
-
Affinity resin (e.g., Glutathione-agarose beads for GST tags)
-
Cell lysate or purified potential interacting protein (prey)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., buffer containing a high concentration of the affinity tag competitor, like glutathione for GST)
-
Microcentrifuge tubes
-
SDS-PAGE and Western blot reagents
Protocol:
-
Immobilization of Bait Protein:
-
Incubate a defined amount of purified GST-JAM-A with glutathione-agarose beads in a microcentrifuge tube for 1-2 hours at 4°C on a rotator.
-
As a negative control, incubate beads with GST alone.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
-
Binding of Prey Protein:
-
Add cell lysate or purified prey protein to the beads with immobilized GST-JAM-A (and the GST control).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding Elution Buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0 for GST-tags) and incubating for 10-30 minutes at room temperature.
-
Alternatively, elute by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for the prey protein.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique to quantitatively measure the kinetics (association and dissociation rates) and affinity of protein interactions in real-time.[16][17][18][19]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant JAM-A (ligand)
-
Purified potential interacting protein (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified JAM-A protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Injection and Data Collection:
-
Inject a series of increasing concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time to generate sensorgrams showing the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove all bound analyte from the ligand, returning the response to baseline.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
In Situ Proximity Ligation Assay (PLA) for Visualizing Interactions
PLA allows for the visualization of protein interactions within fixed cells or tissues with high specificity and sensitivity.[20][21][22][23][24]
Materials:
-
Cells or tissue sections on slides
-
Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)
-
Primary antibodies against JAM-A and the potential interacting protein (from different species)
-
PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents)
-
Blocking solution
-
Wash buffers
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific binding sites with the provided blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the samples with a mixture of the two primary antibodies (one for JAM-A, one for the interacting protein) overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the samples and then incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.
-
-
Ligation:
-
Wash the samples and add the ligation solution. This will circularize the oligonucleotides if the PLA probes are in close proximity (<40 nm). Incubate for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the samples and add the amplification solution containing a DNA polymerase. This will generate a long, single-stranded DNA product through rolling circle amplification. Incubate for 100 minutes at 37°C.
-
-
Detection:
-
Wash the samples and add the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.
-
-
Imaging and Analysis:
-
Mount the slides with DAPI-containing mounting medium.
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
-
Quantify the number of spots per cell or per area.
-
Yeast Two-Hybrid (Y2H) Screen for Novel Interactors
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[25][26][27][28]
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Bait vector (e.g., pGBKT7)
-
Prey cDNA library (in a vector like pGADT7)
-
Yeast transformation reagents
-
Selective yeast media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
Reagents for plasmid isolation from yeast and transformation into E. coli
-
DNA sequencing reagents
Protocol:
-
Bait Plasmid Construction:
-
Clone the coding sequence of the JAM-A cytoplasmic tail into the bait vector to create a fusion with a DNA-binding domain (e.g., GAL4-BD).
-
-
Bait Characterization:
-
Transform the bait plasmid into a suitable yeast strain.
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes on its own.
-
-
Library Screening:
-
Transform the prey cDNA library into a yeast strain of the opposite mating type.
-
Mate the bait- and prey-containing yeast strains and select for diploid cells on appropriate selective media (e.g., SD/-Trp/-Leu).
-
-
Selection of Positive Interactions:
-
Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where an interaction between the bait and a prey protein activates the reporter genes.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the plasmids into E. coli for amplification.
-
Sequence the prey plasmids to identify the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the bait plasmid into yeast to confirm the interaction.
-
Further validate the interaction using an independent method, such as Co-IP or a pull-down assay.
-
References
- 1. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein sigma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Junctional adhesion molecule (JAM) binds to PAR-3: a possible mechanism for the recruitment of PAR-3 to tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Junctional Adhesion Molecule A Promotes Epithelial Tight Junction Assembly to Augment Lung Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Roles of Rap1 signaling in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAM-A signals through the Hippo pathway to regulate intestinal epithelial proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. Junctional adhesion molecule 1 regulates epithelial cell morphology through effects on beta1 integrins and Rap1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein σ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. bioradiations.com [bioradiations.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 27. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Note and Protocol: Co-Immunoprecipitation of Junctional Adhesion Molecule-A (JAM-A)
Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11 receptor (F11R) or CD321, is a transmembrane protein belonging to the immunoglobulin superfamily. It is a critical component of tight junctions in both epithelial and endothelial cells, playing a vital role in regulating cell-cell adhesion, paracellular permeability, and leukocyte transmigration. Understanding the protein-protein interaction network of JAM-A is crucial for elucidating its role in physiological processes and in diseases such as inflammation and cancer. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate these interactions by isolating JAM-A and its associated binding partners from a cell lysate.
This document provides a detailed protocol for performing Co-IP to study JAM-A protein complexes, intended for researchers in cell biology and drug development.
Principle of the Assay
Co-immunoprecipitation is an affinity purification technique that utilizes an antibody to isolate a specific antigen (the "bait" protein, in this case, JAM-A) from a complex mixture, such as a cell lysate. If JAM-A is part of a stable complex, its interacting proteins (the "prey") will also be captured. The entire complex is then pulled down using antibody-binding beads (e.g., Protein A/G). After washing away non-specific proteins, the complex is eluted and can be analyzed by methods like Western blotting to confirm the presence of a known interactor or by mass spectrometry to identify novel binding partners.
Experimental Protocols
A. Required Materials and Reagents
Equipment:
-
Refrigerated centrifuge
-
End-over-end rotator or rocking platform
-
Vortex mixer
-
Magnetic rack (for magnetic beads)
-
Standard Western blot equipment
Reagents:
-
Cell Culture: Human cell line expressing JAM-A (e.g., Caco-2, HUVEC, T84)
-
Antibodies:
-
IP-grade primary antibody against JAM-A (e.g., mouse monoclonal or rabbit polyclonal)
-
Isotype control IgG (matching the host species and isotype of the JAM-A antibody)
-
Primary antibodies for Western blot detection of known interactors (e.g., anti-ZO-1, anti-Afadin)
-
-
Beads: Protein A/G magnetic beads or agarose beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Non-denaturing Lysis Buffer (see recipe below)
-
Wash Buffer (see recipe below)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
B. Buffer Recipes
| Buffer Name | Composition | Notes |
| Non-Denaturing Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% NP-40 | Add protease and phosphatase inhibitors fresh before use. |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100 or 0.1% NP-40 | The lower detergent concentration helps remove non-specific binding while preserving true interactions. |
C. Step-by-Step Co-Immunoprecipitation Protocol
1. Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) per 10 cm dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube. h. Determine the protein concentration using a standard protein assay (e.g., BCA).
2. Pre-Clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Pellet the beads (magnetically or by centrifugation) and transfer the supernatant to a new tube. This is the pre-cleared lysate.
3. Immunoprecipitation (Antibody Incubation): a. To the pre-cleared lysate, add the recommended amount of JAM-A antibody (typically 2-5 µg per 1 mg of lysate). b. For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate on an end-over-end rotator for 4 hours to overnight at 4°C.
4. Immune Complex Capture: a. Add 30-50 µL of pre-washed Protein A/G bead slurry to each tube. b. Incubate on an end-over-end rotator for 1-2 hours at 4°C.
5. Washing: a. Pellet the beads and discard the supernatant. b. Add 500 µL of ice-cold Wash Buffer and gently resuspend the beads. c. Incubate for 5 minutes on a rotator at 4°C. d. Pellet the beads and discard the supernatant. e. Repeat the wash steps 3-4 more times to ensure removal of non-specifically bound proteins.
6. Elution: a. After the final wash, carefully remove all supernatant. b. Add 30-50 µL of 1X Laemmli sample buffer directly to the beads. c. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. d. Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis by Western blotting.
Data Presentation
The following table provides typical quantitative parameters for a JAM-A Co-IP experiment. These values may require optimization depending on the cell type and antibody used.
| Parameter | Recommended Range | Notes |
| Starting Material | 500 µg - 2 mg total protein | Higher amounts increase the yield of low-abundance interactors. |
| Lysis Buffer Volume | 500 µL - 1 mL | Ensure sufficient volume to solubilize proteins effectively. |
| IP Antibody | 2 - 5 µg | Titrate to find the optimal antibody concentration. |
| Isotype Control IgG | 2 - 5 µg | Must match the amount of the primary IP antibody. |
| Protein A/G Beads | 30 - 50 µL of slurry | Bead capacity can vary by manufacturer. |
| Wash Buffer Volume | 500 µL per wash | Perform at least 3-5 washes. |
| Elution Buffer Volume | 30 - 50 µL | A smaller volume results in a more concentrated sample. |
Visualizations
Experimental Workflow
Caption: Workflow of the JAM-A Co-Immunoprecipitation protocol.
JAM-A Signaling Pathway Interactions
JAM-A acts as a scaffold for various cytoplasmic and transmembrane proteins. It interacts with tight junction proteins via its PDZ-binding motif and with integrins to regulate cell migration.
Caption: Key protein interactions within the JAM-A signaling network.
Application Notes: In Vivo Imaging of JAM-A in Animal Models
Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11 receptor or CD321, is a transmembrane protein belonging to the immunoglobulin superfamily.[1][2] It is a critical component of tight junctions in epithelial and endothelial cells, playing a key role in maintaining barrier function and cell polarity.[1][3] Beyond its structural role, JAM-A is involved in diverse cellular processes, including leukocyte migration, platelet activation, and angiogenesis.[1] Dysregulation of JAM-A expression has been implicated in the progression of various cancers and inflammatory diseases, making it a compelling target for both therapeutic intervention and in vivo imaging.[1][2][4]
In vivo imaging of JAM-A in animal models provides a powerful, non-invasive tool to study disease mechanisms, evaluate tumor progression, and assess the efficacy of JAM-A-targeted therapies in a physiologically relevant context.[5][6] This document provides detailed application notes and protocols for imaging JAM-A expression in animal models using intravital microscopy and nuclear imaging techniques like PET and SPECT.
Key Applications
-
Oncology: Visualize and quantify JAM-A expression in tumors to understand its role in cancer progression, metastasis, and angiogenesis.[1][4] High JAM-A expression is often associated with a poor prognosis in cancers such as lung and breast cancer.[4] Imaging can aid in patient stratification and monitoring the response to anti-JAM-A therapies.[5]
-
Inflammation and Autoimmunity: Track the migration and infiltration of leukocytes in inflammatory models.[2][7] JAM-A is involved in leukocyte transmigration across endothelial barriers, and imaging can elucidate its role in diseases like experimental autoimmune encephalomyelitis (EAE).[7][8]
-
Drug Development: Assess the biodistribution, target engagement, and pharmacodynamics of novel JAM-A-targeting drugs and antibodies in preclinical animal models.[5]
JAM-A Signaling and Expression
JAM-A participates in signaling pathways that regulate cell migration and proliferation. One key pathway involves the activation of the small GTPase Rap1 and subsequent modulation of β1-integrin activity, which is crucial for cell adhesion and migration.[1][9] The transforming growth factor-β1 (TGF-β1) has also been identified as a regulator of JAM-A expression.[1]
The role of JAM-A in cancer is complex and can be tissue-dependent.[1] Its expression is dysregulated in numerous human tumors, sometimes acting as a tumor promoter and other times as a suppressor.[4][10] The following table summarizes JAM-A expression levels in various cancers as reported in preclinical and clinical studies, which can guide the selection of appropriate animal models for imaging.
Table 1: JAM-A Expression in Various Cancer Types
| Type of Cancer | JAM-A Level Compared with Normal Tissue | Correlation with Poor Prognosis | References |
|---|---|---|---|
| Breast Cancer | Controversial (Increased and Decreased Reported) | Positive | [1][4][10] |
| Lung Cancer (NSCLC) | Increased | Positive | [1][4] |
| Gastric Cancer | Decreased | Negative | [4] |
| Pancreatic Cancer | Decreased | Negative | [4] |
| Ovarian Cancer | Increased | Positive | [4] |
| Glioblastoma | Increased | Positive | [4] |
| Anaplastic Thyroid Carcinoma | Decreased | Negative |[4] |
General Experimental Workflow
In vivo imaging studies of JAM-A follow a standardized workflow, from initial preparation to final data analysis. This process ensures reproducibility and allows for the longitudinal study of biological processes, reducing the number of animals required for a study.[6]
Protocol 1: Intravital Microscopy (IVM) of JAM-A
Intravital microscopy allows for the real-time visualization of cellular and subcellular processes within a living animal.[11][12] This technique is ideal for studying dynamic events such as JAM-A-mediated leukocyte trafficking or tumor cell migration with high spatial and temporal resolution.[13]
1. Materials and Equipment
-
Microscope: Confocal or two-photon microscope adapted for intravital imaging.[14]
-
Animal Model: Mice (e.g., C57BL/6J) with a surgically implanted imaging window (e.g., dorsal skinfold chamber for tumor studies, cranial window for brain studies, or thinned skull for bone marrow imaging).[12][13][15]
-
Imaging Probe: Fluorescently conjugated anti-JAM-A antibody (e.g., J10.4 clone conjugated to Alexa Fluor 488 or 647).[16]
-
Anesthesia: Anesthetic machine with isoflurane or injectable anesthetics like urethane.[17]
-
Surgical Tools: Standard microsurgical kit.
-
Physiological Monitoring: Heating pad and rectal probe to maintain animal body temperature.[18]
2. Probe Preparation
-
Commercially available, pre-conjugated anti-JAM-A antibodies are recommended for consistency.[16]
-
Alternatively, use an antibody labeling kit (e.g., Alexa Fluor NHS Ester) to conjugate a purified anti-JAM-A antibody (e.g., Goat Polyclonal anti-mouse JAM-A) to a fluorophore of choice, following the manufacturer's instructions.
3. Experimental Procedure
-
Animal Preparation: Anesthetize the mouse (e.g., 1.5-2% isoflurane or 1.5 g/kg urethane injection).[17] Place the animal on the heated microscope stage to maintain a core body temperature of 37°C.[18]
-
Surgical Setup: For tumor imaging, a dorsal skinfold chamber can be implanted several days prior to allow for tumor growth and vascularization.[12][13] For imaging leukocyte trafficking, the cremaster muscle can be exteriorized.[12] Expose the tissue of interest for imaging.[18]
-
Probe Administration: Administer the fluorescently labeled anti-JAM-A antibody via tail vein injection. The typical dose is 2-5 µg per mouse. A vascular contrast agent (e.g., dextran-rhodamine) can be co-injected to visualize blood vessels.
-
Image Acquisition:
-
Position the animal under the microscope objective.
-
Allow 15-30 minutes for the antibody to circulate and bind to JAM-A-expressing cells.
-
Acquire time-lapse images or Z-stacks using appropriate laser lines and emission filters for the chosen fluorophores.
-
Use motion compensation software if imaging dynamic organs like the lung or heart.[14]
-
4. Data Analysis
-
Use imaging software (e.g., ImageJ/Fiji, Imaris) to analyze the acquired data.
-
Quantify parameters such as the number of rolling vs. firmly adhered leukocytes on endothelial surfaces, the speed and directionality of migrating cells, or the fluorescence intensity of JAM-A on tumor cells or vasculature.
Protocol 2: PET/SPECT Imaging of JAM-A
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear medicine techniques that provide quantitative, three-dimensional images of probe distribution throughout the body.[19][20] They are well-suited for non-invasively assessing whole-body biodistribution of JAM-A-targeted radiotracers in tumor-bearing animals.[21][22]
1. Materials and Equipment
-
Scanner: Small animal PET/CT or SPECT/CT scanner.[20][23] The CT component provides anatomical co-registration.[23]
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts of human cancer cell lines with known JAM-A expression).
-
Imaging Probe: Anti-JAM-A antibody radiolabeled with a positron-emitter (e.g., 64Cu, 89Zr for PET) or a gamma-emitter (e.g., 111In, 99mTc for SPECT).[5][21]
-
Anesthesia & Monitoring: As described for IVM.
2. Probe Preparation (Radiolabeling)
-
Chelator Conjugation: Conjugate the anti-JAM-A antibody with a suitable chelator (e.g., DOTA for 64Cu or 111In). This involves reacting the antibody with an activated form of the chelator (e.g., DOTA-NHS-ester).
-
Radiolabeling: Incubate the chelator-conjugated antibody with the chosen radionuclide (e.g., 64CuCl2) in an appropriate buffer and temperature.
-
Purification: Purify the radiolabeled antibody from unconjugated radionuclide using size exclusion chromatography.
-
Quality Control: Assess radiochemical purity and specific activity before in vivo use.
3. Experimental Procedure
-
Animal Preparation: Anesthetize the mouse and place it on the scanner bed. For PET imaging with 18F-FDG as a comparator, it is crucial to keep the animal warm before and during uptake to minimize brown adipose tissue uptake.[23]
-
Probe Administration: Inject a defined activity of the radiolabeled anti-JAM-A antibody (typically 5-10 MBq) via the tail vein.
-
Uptake Period: Allow the probe to circulate and accumulate at target sites. The optimal uptake time depends on the antibody fragment and radionuclide (e.g., 1-4 hours for smaller fragments, 24-72 hours for intact antibodies).
-
Image Acquisition:
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire a static or dynamic PET/SPECT scan over a defined time period (e.g., 10-30 minutes).
-
Maintain the animal under anesthesia and monitor its vital signs throughout the scan.
-
4. Data Analysis
-
Image Reconstruction: Reconstruct the raw PET/SPECT data into a 3D image using appropriate algorithms (e.g., OSEM), applying corrections for attenuation and scatter.
-
Image Fusion: Fuse the functional PET/SPECT image with the anatomical CT image.
-
Quantification:
-
Draw regions of interest (ROIs) over the tumor and other organs (e.g., heart, liver, muscle) on the fused images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[24]
-
Determine tumor-to-background ratios for assessing targeting specificity.[25]
-
-
Biodistribution (Optional): Following the final imaging session, euthanize the animal and harvest tissues of interest. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging-based quantification.
References
- 1. Dysregulation of JAM-A plays an important role in human tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Opposing Immunological Roles of the Junctional Adhesion Molecule-A in Autoimmunity and Cancer [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Junctional adhesion molecule-A is dispensable for myeloid cell recruitment and diversification in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Junctional adhesion molecule-A deficient mice are protected from severe experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epithelial JAM-A is fundamental for intestinal wound repair in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Junctional adhesion molecules in cancer: a paradigm for the diverse functions of cell-cell interactions in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravital microscopy - Wikipedia [en.wikipedia.org]
- 12. Intravital microscopy in historic and contemporary immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravital microscopy in the mouse dorsal chamber model for the study of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravital Microscopy | Confocal Microscopy | Live Animal Imaging [scintica.com]
- 15. Minimally invasive longitudinal intravital imaging of cellular dynamics in intact long bone | Springer Nature Experiments [experiments.springernature.com]
- 16. scbt.com [scbt.com]
- 17. In vivo imaging in mice reveals local cell dynamics and inflammation in obese adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nuclear medicine - Wikipedia [en.wikipedia.org]
- 20. www-pub.iaea.org [www-pub.iaea.org]
- 21. Molecular probes for the in vivo imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. PET/CT Imaging in Mouse Models of Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PET Imaging of Tumor Neovascularization in a Transgenic Mouse Model Using a Novel 64Cu-DOTA-Knottin Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Generating Stable Cell Lines Expressing JAM-A Mutants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecule-A (JAM-A), a key transmembrane protein of the immunoglobulin superfamily, is integral to the formation and regulation of tight junctions, which control paracellular permeability.[1][2] It plays a crucial role in various cellular processes including cell adhesion, migration, and signaling.[1] Dysregulation of JAM-A function has been implicated in various diseases, including cancer.[3] The generation of stable cell lines expressing specific mutants of JAM-A is a powerful tool to dissect its molecular functions and to screen for therapeutic agents that modulate its activity.
These application notes provide a comprehensive guide for creating and characterizing stable cell lines expressing wild-type or mutant JAM-A. The protocols detailed below cover the entire workflow from the initial design of JAM-A mutants to the final validation of the stable cell lines.
Key JAM-A Mutants and Their Functional Implications
Understanding the functional domains of JAM-A is critical for designing informative mutants. Key domains and mutations include:
-
Dimerization Domain: JAM-A forms both cis-dimers on the same cell and trans-dimers between adjacent cells through its extracellular Ig-like domains.[4][5]
-
Cis-dimerization mutants , such as the 6163 mutant (E61A/K63A) , disrupt the formation of dimers on the same cell surface.[6][7] Overexpression of these mutants can have a dominant-negative effect, leading to decreased cell migration and reduced β1 integrin protein levels.[1][8]
-
Trans-dimerization mutants , like the NNP mutant (N43A/N44A/P45A) , interfere with the interaction between JAM-A molecules on neighboring cells.[4][5] These mutants have been shown to decrease Rap2 activity, a small GTPase involved in regulating epithelial barrier function.[2][9][10]
-
-
PDZ-Binding Motif: The C-terminal of JAM-A contains a PDZ-binding motif (-SSFLV) that interacts with scaffolding proteins like ZO-1 and AF-6.[1][2][11] Deletion or mutation of this motif disrupts the connection of JAM-A to the intracellular signaling network, affecting cell polarity and migration.[1]
Data Presentation: Functional Comparison of JAM-A Mutants
The following table summarizes the qualitative effects of key JAM-A mutations on cellular functions, providing a basis for selecting appropriate mutants for specific research questions.
| JAM-A Variant | Mutation Details | Effect on Dimerization | Effect on Cell Migration | Effect on Barrier Function (TEER) | Key Signaling Pathway Affected | Reference |
| Wild-type (WT) | - | Forms both cis- and trans-dimers | Baseline migration | Forms stable tight junctions with high TEER | Baseline Rap1 and Hippo pathway activity | [1] |
| 6163 Mutant | E61A/K63A substitution | Disrupts cis-dimerization | Decreased | Not explicitly quantified, but dimerization is linked to permeability | Decreased Rap1 activation, reduced β1 integrin levels | [1][8] |
| DL1 Mutant | Deletion of the distal Ig-like domain | Disrupts cis-dimerization | Decreased | Enhanced paracellular permeability | Decreased Rap1 activation, failed to initiate Hippo signaling | [1][7] |
| NNP Mutant | N43A/N44A/P45A substitution | Disrupts trans-dimerization | Not explicitly quantified, but trans-dimerization is implicated in barrier function | Decreased Rap2 activity, suggesting a role in barrier formation | Rap2 signaling | [4][5][9][10] |
| PDZ-motif Mutant | Deletion or mutation of the C-terminal FLV motif | Dimerization intact | Decreased | Not explicitly quantified, but PDZ interactions are crucial for junctional integrity | Disrupted interaction with scaffolding proteins (e.g., ZO-1, AF-6) | [1] |
Experimental Workflow and Signaling Pathways
The generation and characterization of stable cell lines expressing JAM-A mutants involve a multi-step process, from molecular cloning to functional analysis. The signaling pathways downstream of JAM-A are critical for understanding the functional consequences of the introduced mutations.
Experimental Protocols
Generation of JAM-A Mutant Constructs
Objective: To introduce specific point mutations or deletions into the JAM-A coding sequence using site-directed mutagenesis.
Materials:
-
Wild-type human JAM-A cDNA in a suitable plasmid vector (e.g., pCDNA3.1)
-
High-fidelity DNA polymerase (e.g., KOD Xtreme™ Hot Start DNA Polymerase)
-
Custom-designed mutagenic primers (25-45 bases in length, with the mutation in the center)[12]
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[12][13]
-
PCR Amplification:
-
Set up a PCR reaction with the wild-type JAM-A plasmid as the template, the mutagenic primers, and a high-fidelity DNA polymerase.
-
A typical reaction mixture includes: 5 µL 10x buffer, 5 µL 2 mM dNTPs, 1.5 µL 25 mM MgSO4, 1 µL template DNA (10 ng), 1.5 µL each of forward and reverse primers (10 µM), 1 µL DNA polymerase, and nuclease-free water to a final volume of 50 µL.
-
Use a thermocycler program with an initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 20 seconds, annealing at 60°C for 10 seconds, and extension at 70°C for a duration appropriate for the plasmid size (e.g., 25 seconds per kb).[14]
-
-
DpnI Digestion:
-
Transformation:
-
Transform the DpnI-treated plasmid into highly competent E. coli cells.
-
Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
Generation of Stable Cell Lines using Lentiviral Transduction
Objective: To create a stable cell line that continuously expresses the JAM-A mutant by integrating the gene into the host cell's genome.[15]
Recommended Cell Lines:
-
HEK293T cells: Human embryonic kidney cells that are easily transfectable and suitable for studying cell migration and signaling.[16][17]
-
MDCK II cells: Madin-Darby canine kidney cells that form tight junctions and are an excellent model for studying epithelial barrier function.[7]
-
JAM-A Knockout/Knockdown Cells: For rescue experiments, use a cell line where endogenous JAM-A has been knocked out or knocked down to avoid confounding effects.
Materials:
-
Lentiviral expression vector containing the JAM-A mutant and an antibiotic resistance gene (e.g., puromycin or neomycin).
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Target host cell line (e.g., HEK293T or MDCK II).
-
Polybrene.
-
Selection antibiotic (e.g., puromycin).
Protocol:
-
Lentivirus Production:
-
Co-transfect the lentiviral expression vector and the packaging plasmids into HEK293T cells using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
The next day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (final concentration 8 µg/mL).
-
Incubate for 24 hours.
-
-
Antibiotic Selection:
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin at 1-10 µg/mL, concentration to be determined by a kill curve for the specific cell line).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until antibiotic-resistant colonies are visible.
-
-
Single-Cell Cloning:
-
Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in a separate well.
-
-
Expansion and Cryopreservation:
-
Expand the positive clones and verify the expression of the JAM-A mutant.
-
Cryopreserve early passage stocks of the validated stable cell lines.
-
Validation of JAM-A Mutant Expression
Objective: To confirm the expression and correct localization of the JAM-A mutant protein in the stable cell line.
A. Western Blotting
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for JAM-A (e.g., rabbit polyclonal anti-JAM-A, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
B. Immunofluorescence
Protocol:
-
Cell Seeding: Seed the stable cell lines on glass coverslips in a 24-well plate.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining:
-
Incubate with a primary antibody against JAM-A (e.g., mouse monoclonal anti-JAM-A, 1:200 dilution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, 1:1000 dilution) for 1 hour in the dark.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Visualize the cells using a fluorescence or confocal microscope.
Functional Characterization Assays
A. Cell Migration Assay (Wound Healing Assay)
Protocol:
-
Create a Monolayer: Grow the stable cell lines to confluence in a 6-well plate.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a scratch in the cell monolayer.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control cells.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
B. Transepithelial Electrical Resistance (TEER) Measurement
Protocol:
-
Cell Seeding: Seed the stable cell lines on permeable supports (e.g., Transwell inserts).
-
Culture: Culture the cells until they form a confluent monolayer.
-
TEER Measurement:
-
Use a voltohmmeter with "chopstick" electrodes to measure the electrical resistance across the cell monolayer.
-
Measure the resistance of a blank insert with medium alone to subtract the background resistance.
-
TEER is typically reported in units of Ω·cm².[15]
-
Monitor TEER over several days to assess the formation and stability of the tight junction barrier. Stable and high TEER values (e.g., >100 Ω·cm² for MDCK II cells) indicate a well-formed barrier.[15]
-
Conclusion
The generation of stable cell lines expressing JAM-A mutants is an invaluable approach for elucidating the intricate roles of this protein in health and disease. The detailed protocols and application notes provided here offer a comprehensive framework for researchers to successfully create and characterize these powerful research tools. By carefully selecting mutants and employing the appropriate functional assays, investigators can gain deeper insights into JAM-A-mediated signaling and its impact on cellular behavior, paving the way for novel therapeutic strategies.
References
- 1. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. JAM-A associates with ZO-2, afadin, and PDZ-GEF1 to activate Rap2c and regulate epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cis-Dimerization Mediates Function of Junctional Adhesion Molecule A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-dimerization of JAM-A regulates Rap2 and is mediated by a domain that is distinct from the cis-dimerization interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-dimerization of JAM-A regulates Rap2 and is mediated by a domain that is distinct from the cis-dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAM-L–mediated leukocyte adhesion to endothelial cells is regulated in cis by α4β1 integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine residues are essential for dimerization of Hippo pathway components YAP2L and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gbo.com [gbo.com]
- 14. nanoanalytics.com [nanoanalytics.com]
- 15. YAP activates the Hippo pathway in a negative feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pigmented-MDCK (P-MDCK) Cell Line with Tunable Melanin Expression: An In Vitro Model for the Outer Blood-Retinal-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for JAM-A Dependent Cell Adhesion Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Junctional Adhesion Molecule-A (JAM-A) is a key transmembrane protein belonging to the immunoglobulin superfamily, predominantly localized at the tight junctions of epithelial and endothelial cells. It plays a crucial role in regulating various cellular processes, including cell-cell adhesion, cell migration, and maintaining the integrity of the epithelial and endothelial barriers.[1][2] Dysregulation of JAM-A has been implicated in several pathological conditions, including cancer progression and metastasis, making it a significant target for therapeutic intervention.[2]
This document provides a detailed protocol for a static cell adhesion assay to quantitatively assess JAM-A dependent cell adhesion. This assay is a valuable tool for studying the functional consequences of JAM-A expression, investigating the efficacy of potential therapeutic agents that target JAM-A signaling, and elucidating the molecular mechanisms governing cell adhesion. The protocol is designed to be adaptable for various cell types and experimental conditions.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of JAM-A knockdown on the adhesion of breast cancer cells to fibronectin, a known ligand for integrins whose function can be modulated by JAM-A.
| Cell Line | Treatment | Substrate | Mean Adhesion (%) | Standard Deviation | P-value |
| MDA-MB-231 | Control siRNA | Fibronectin | 100 | ± 12.5 | - |
| MDA-MB-231 | JAM-A siRNA | Fibronectin | 60 | ± 8.7 | 0.02 |
Table 1: Effect of JAM-A Knockdown on Breast Cancer Cell Adhesion to Fibronectin. As demonstrated in the table, a significant reduction in cell adhesion to fibronectin was observed following the knockdown of JAM-A expression in MDA-MB-231 breast cancer cells, highlighting the role of JAM-A in this process.[3]
Experimental Protocols
Static Cell Adhesion Assay
This protocol describes a method to quantify the adhesion of cells to a substrate, which can be a purified protein (e.g., a known JAM-A ligand or extracellular matrix component) or a monolayer of another cell type expressing a JAM-A binding partner.
Materials:
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Coating Buffer (e.g., sterile PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Cell culture medium (appropriate for the cell line used)
-
Cells of interest (e.g., epithelial, endothelial, or cancer cells)
-
Recombinant JAM-A ligand or extracellular matrix protein (e.g., fibronectin)
-
Cell stain (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the coating protein (e.g., fibronectin at 10 µg/mL) in sterile Coating Buffer.
-
Add 50 µL of the diluted protein solution to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution from the wells.
-
-
Blocking:
-
Wash each well twice with 100 µL of PBS.
-
Add 100 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at 37°C to block non-specific binding sites.
-
Aspirate the Blocking Buffer and wash each well twice with 100 µL of PBS.
-
-
Cell Seeding:
-
Harvest the cells of interest and resuspend them in serum-free cell culture medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with 100 µL of pre-warmed PBS to remove non-adherent cells. Be careful not to disturb the adherent cells.
-
-
Staining and Quantification:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixative and gently wash the wells twice with water.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Mandatory Visualization
JAM-A Signaling Pathway
Caption: JAM-A signaling cascade leading to enhanced cell adhesion and migration.
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow of the static cell adhesion assay.
References
- 1. JAM-A knockdown accelerates the proliferation and migration of human keratinocytes, and improves wound healing in rats via FAK/Erk signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the JAM-A Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11R, is a transmembrane protein belonging to the immunoglobulin superfamily. It is a critical component of tight junctions in epithelial and endothelial cells, playing a pivotal role in maintaining barrier integrity, regulating paracellular permeability, and modulating leukocyte transmigration.[1][2] Furthermore, JAM-A is implicated in various signaling pathways that control cell polarity, proliferation, and migration.[1][3][4][5] Given its multifaceted roles in physiological and pathological processes, including inflammation and cancer, JAM-A has emerged as a promising target for therapeutic intervention.[6]
The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of genes like JAM-A to elucidate their function and validate their potential as drug targets. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to edit the JAM-A gene in mammalian cells.
Signaling Pathways Involving JAM-A
JAM-A is a key regulator of multiple intracellular signaling cascades. Its extracellular domain mediates homophilic dimerization, while its cytoplasmic tail contains a PDZ-binding motif that facilitates interactions with various scaffolding and signaling proteins.[2][4]
One of the well-characterized pathways involves the regulation of cell migration through the small GTPase Rap1. JAM-A dimerization recruits the scaffolding protein AF6 (afadin) and the guanine nucleotide exchange factor PDZ-GEF2, leading to the activation of Rap1. Activated Rap1, in turn, stabilizes β1 integrin at the cell surface, promoting cell-matrix adhesion and migration.[3][5]
JAM-A also influences the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. It can interact with the Hippo pathway components NF2 (Merlin) and LATS1, leading to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP. This results in the suppression of pro-proliferative gene expression.[1]
Experimental Workflow for JAM-A Knockout
The general workflow for generating and validating a JAM-A knockout cell line using CRISPR-Cas9 involves several key steps, from sgRNA design to functional analysis.
Data Presentation: Quantitative Analysis of JAM-A Knockout
Note: The following tables present illustrative data based on typical outcomes of CRISPR-Cas9 gene editing experiments. Actual results will vary depending on the cell type, experimental conditions, and sgRNA efficiency.
Table 1: Quantification of JAM-A Gene Editing Efficiency
| sgRNA Target | Cell Line | Transfection Method | Indel Percentage (%) |
| Exon 2 | HEK293T | Lipofection | 85 |
| Exon 2 | Caco-2 | Electroporation | 78 |
| Exon 3 | HUVEC | Electroporation | 82 |
Table 2: Western Blot Analysis of JAM-A Protein Expression in Knockout Clones
| Cell Line Clone | JAM-A Protein Level (Normalized to Control) | Percent Reduction (%) |
| HEK293T Clone #1 | 0.05 | 95 |
| HEK293T Clone #2 | 0.12 | 88 |
| Caco-2 Clone #1 | 0.08 | 92 |
| Caco-2 Clone #2 | 0.15 | 85 |
Table 3: Functional Assays in JAM-A Knockout Cells
| Assay | Cell Line | Wild-Type (Mean ± SD) | JAM-A Knockout (Mean ± SD) | P-value |
| Cell Migration | ||||
| Wound Healing (% closure at 24h) | Caco-2 | 45 ± 5% | 25 ± 4% | <0.01 |
| Transwell Migration (cells/field) | HUVEC | 150 ± 20 | 80 ± 15 | <0.01 |
| Cell Proliferation | ||||
| MTT Assay (Absorbance at 72h) | HEK293T | 1.2 ± 0.1 | 1.15 ± 0.12 | >0.05 (ns) |
| Epithelial Barrier Function | ||||
| Transepithelial Electrical Resistance (TER) (Ω·cm²) | Caco-2 | 350 ± 30 | 150 ± 25 | <0.001 |
Experimental Protocols
Protocol 1: sgRNA Design and Cloning for JAM-A Targeting
-
sgRNA Design:
-
Identify the target region within the JAM-A gene (e.g., an early exon to ensure a frameshift mutation).
-
Use online design tools (e.g., CHOPCHOP, Synthego) to generate and score potential 20-nucleotide sgRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Select sgRNAs with high on-target scores and low predicted off-target effects.
-
-
Oligonucleotide Synthesis:
-
Synthesize two complementary oligonucleotides for each selected sgRNA sequence with appropriate overhangs for cloning into a Cas9-expressing vector.
-
-
Vector Preparation:
-
Digest a Cas9 and sgRNA expression vector (e.g., pX459) with a restriction enzyme that generates compatible ends for the annealed oligonucleotides (e.g., BbsI).
-
Dephosphorylate the linearized vector to prevent re-ligation.
-
-
Oligonucleotide Annealing and Ligation:
-
Anneal the complementary sgRNA oligonucleotides.
-
Ligate the annealed sgRNA duplex into the digested and dephosphorylated vector.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Delivery of CRISPR-Cas9 Components into Mammalian Cells
A. Plasmid Transfection (Lipofection)
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
-
Transfection Complex Formation:
-
Dilute 2.5 µg of the validated sgRNA-Cas9 plasmid in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent according to the manufacturer's instructions in the same serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours before proceeding with selection or analysis.
-
B. Ribonucleoprotein (RNP) Electroporation
-
RNP Complex Formation:
-
Synthesize or purchase a high-quality synthetic sgRNA targeting JAM-A.
-
Incubate the sgRNA with purified Cas9 protein at a 1:1 molar ratio at room temperature for 10-20 minutes to form the RNP complex.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in an appropriate electroporation buffer at the desired concentration.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the electric pulse using a nucleofector or electroporator with a program optimized for the specific cell type.
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells to a pre-warmed culture plate containing complete growth medium.
-
Incubate the cells for 48-72 hours before analysis.
-
Protocol 3: Validation of JAM-A Knockout
A. Genomic DNA Extraction and PCR Amplification
-
Harvest a portion of the edited cell population.
-
Extract genomic DNA using a commercial kit.
-
Design PCR primers to amplify a ~300-500 bp region flanking the sgRNA target site in the JAM-A gene.
-
Perform PCR using the extracted genomic DNA as a template.
B. T7 Endonuclease I (T7E1) Assay for Indel Detection
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
Incubate the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.
C. Sanger Sequencing of Clonal Populations
-
Perform single-cell cloning of the edited cell population.
-
Expand individual clones and extract genomic DNA.
-
PCR amplify the target region from each clone.
-
Purify the PCR products and send for Sanger sequencing to identify the specific mutations in each allele.
D. Western Blot for JAM-A Protein Expression
-
Lyse wild-type and knockout cell clones and quantify total protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for JAM-A overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the JAM-A band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Functional Assays for JAM-A Knockout Phenotypes
A. Cell Migration - Wound Healing (Scratch) Assay
-
Grow wild-type and JAM-A knockout cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace with fresh medium and image the scratch at 0 hours.
-
Incubate the cells and acquire images of the same field at regular intervals (e.g., 12, 24 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
B. Cell Proliferation - MTT Assay
-
Seed wild-type and JAM-A knockout cells at a low density in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
C. Epithelial Barrier Function - Transepithelial Electrical Resistance (TER)
-
Seed wild-type and JAM-A knockout epithelial cells (e.g., Caco-2) on permeable supports (e.g., Transwell inserts) and allow them to form a polarized monolayer.
-
Measure the TER daily using a voltmeter with "chopstick" electrodes.
-
Subtract the resistance of a blank insert and multiply by the surface area of the insert to obtain the TER value in Ω·cm².
Conclusion
The protocols and information provided herein offer a robust framework for the successful CRISPR-Cas9-mediated knockout of the JAM-A gene. By following these detailed procedures, researchers can effectively generate and validate JAM-A deficient cell lines, enabling in-depth investigation of its biological functions and its potential as a therapeutic target. The provided diagrams and data tables serve as valuable resources for planning experiments and interpreting results. Careful optimization of protocols for specific cell types is crucial for achieving high editing efficiency and reliable functional data.
References
- 1. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular mediators of JAM-A–dependent epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Junctional adhesion molecule-A regulates cell migration and resistance to shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of JAM-A tyrosine phosphorylation in epithelial barrier dysfunction during intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial JAM-A is fundamental for intestinal wound repair in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Probing Junctional Adhesion Molecule A (JAM-A) Dimerization using Förster Resonance Energy Transfer (FRET)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Junctional Adhesion Molecule A (JAM-A) is a key transmembrane protein belonging to the immunoglobulin superfamily, predominantly localized at tight junctions of epithelial and endothelial cells, as well as on the surface of leukocytes.[1][2] JAM-A plays a pivotal role in regulating cell-cell adhesion, barrier function, cell migration, and intracellular signaling.[3] A critical aspect of JAM-A's function is its ability to form both cis-homodimers on the same cell surface and trans-homodimers between adjacent cells.[4][5] This dimerization is essential for initiating downstream signaling cascades that influence cell behavior.[1]
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the detection of molecular interactions, such as protein dimerization, with high spatial resolution (typically within 1-10 nm).[6][7] FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[6] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, making it an ideal tool to study the proximity of JAM-A molecules in living cells.[6]
These application notes provide a comprehensive overview and detailed protocols for utilizing FRET-based assays to quantitatively and qualitatively analyze JAM-A dimerization. This approach can be instrumental in deciphering the molecular mechanisms underlying JAM-A function and for screening potential therapeutic agents that modulate its dimerization and subsequent signaling.
Principle of FRET for Studying JAM-A Dimerization
To study JAM-A dimerization using FRET, two populations of JAM-A are engineered, one fused to a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and the other to an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP). When these fusion proteins are co-expressed in cells, dimerization brings the donor and acceptor fluorophores into close proximity. Upon excitation of the donor, a portion of its energy is transferred to the acceptor, resulting in sensitized emission from the acceptor and a corresponding decrease in donor fluorescence. The FRET efficiency can be quantified to provide insights into the extent and dynamics of JAM-A dimerization.
Caption: Principle of FRET for detecting JAM-A dimerization.
Signaling Pathways Regulated by JAM-A Dimerization
JAM-A dimerization serves as a scaffold to recruit various signaling and adaptor proteins to the cell membrane, thereby initiating downstream signaling cascades. Key pathways influenced by JAM-A dimerization include the Rap GTPase and Hippo signaling pathways.[8][9][10][11]
Caption: Signaling pathways downstream of JAM-A dimerization.
Experimental Protocols
Generation of JAM-A FRET Constructs
Objective: To create expression vectors for full-length human JAM-A fused to CFP (donor) and YFP (acceptor) fluorophores.
Materials:
-
Full-length human JAM-A cDNA
-
pECFP-N1 and pEYFP-N1 expression vectors (or similar vectors with monomeric fluorescent proteins)
-
Restriction enzymes (e.g., EcoRI, BamHI)
-
T4 DNA Ligase
-
Competent E. coli cells
-
Plasmid purification kit
Protocol:
-
Amplify the full-length JAM-A coding sequence by PCR, introducing appropriate restriction sites at the 5' and 3' ends for cloning into the pECFP-N1 and pEYFP-N1 vectors. Ensure the stop codon is removed to allow in-frame fusion with the fluorescent protein.
-
Digest both the JAM-A PCR product and the expression vectors with the selected restriction enzymes.
-
Ligate the digested JAM-A insert into the linearized pECFP-N1 and pEYFP-N1 vectors using T4 DNA Ligase. This will generate JAM-A-CFP and JAM-A-YFP fusion constructs.
-
Transform the ligation products into competent E. coli cells and select for positive clones on appropriate antibiotic-containing agar plates.
-
Isolate plasmid DNA from positive colonies and verify the correct insertion and reading frame by restriction digestion and DNA sequencing.
-
For control experiments, create dimerization-deficient mutants (e.g., by site-directed mutagenesis of key residues in the dimerization interface) in both the JAM-A-CFP and JAM-A-YFP constructs.
Cell Culture and Transfection
Objective: To express the JAM-A FRET constructs in a suitable cell line.
Materials:
-
Epithelial or endothelial cell line (e.g., MDCK, HEK293, HUVEC)
-
Complete cell culture medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
JAM-A-CFP and JAM-A-YFP plasmid DNA
Protocol:
-
Plate the cells in a glass-bottom dish or multi-well plate suitable for microscopy.
-
Allow the cells to reach 70-80% confluency.
-
Co-transfect the cells with JAM-A-CFP and JAM-A-YFP plasmids. A 1:1 ratio of donor to acceptor plasmid is a good starting point, but this may need to be optimized.
-
For control experiments, transfect cells with donor-only (JAM-A-CFP) or acceptor-only (JAM-A-YFP) constructs.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression and localization to cell-cell junctions.
FRET Microscopy and Data Acquisition
Objective: To acquire images for FRET analysis.
Materials:
-
Inverted confocal or widefield fluorescence microscope equipped with:
-
CFP and YFP filter sets
-
A specific FRET filter set (e.g., 433 nm excitation, 527 nm emission)
-
A sensitive camera (e.g., EMCCD or sCMOS)
-
Environmental chamber to maintain temperature, CO2, and humidity for live-cell imaging.
-
Protocol:
-
Place the dish with transfected cells on the microscope stage.
-
Identify cells co-expressing both JAM-A-CFP and JAM-A-YFP, preferably at cell-cell junctions.
-
Acquire three images for sensitized emission FRET analysis:
-
Donor Image: Excite with the CFP excitation wavelength and collect emission through the CFP emission filter.
-
Acceptor Image: Excite with the YFP excitation wavelength and collect emission through the YFP emission filter.
-
FRET Image: Excite with the CFP excitation wavelength and collect emission through the YFP emission filter.
-
-
Acquire images for donor-only and acceptor-only control cells to determine bleed-through and cross-excitation correction factors.
-
Perform background subtraction for all images.
FRET Data Analysis and Quantification
Objective: To calculate FRET efficiency.
Methodology: Several methods can be used to quantify FRET. Sensitized emission is a common intensity-based method. The corrected FRET (cFRET) or normalized FRET (nFRET) can be calculated using various algorithms that account for spectral bleed-through.
A simplified equation for apparent FRET efficiency (E_app) is: E_app = (I_FRET - BT_D * I_Donor - BT_A * I_Acceptor) / I_Acceptor
Where:
-
I_FRET is the intensity in the FRET channel.
-
I_Donor is the intensity in the donor channel.
-
I_Acceptor is the intensity in the acceptor channel.
-
BT_D is the donor bleed-through factor.
-
BT_A is the acceptor cross-excitation factor.
More sophisticated methods like quantitative imaging FRET (QI-FRET) can provide more accurate measurements of FRET efficiency and protein concentrations.[8][12]
Caption: Experimental workflow for FRET-based analysis of JAM-A dimerization.
Data Presentation
The quantitative data obtained from FRET experiments should be summarized in a clear and structured format. The following table provides an example of how to present FRET efficiency data for wild-type and mutant JAM-A. (Note: The values presented here are hypothetical and for illustrative purposes).
| Construct Pair | Condition | Apparent FRET Efficiency (E_app) ± SD | Number of Cells (n) |
| JAM-A-CFP + JAM-A-YFP | Wild-Type | 0.25 ± 0.05 | 30 |
| JAM-A-CFP + JAM-A-YFP | Dimerization-Deficient Mutant | 0.05 ± 0.02 | 30 |
| JAM-A-CFP only | Control | N/A | 15 |
| JAM-A-YFP only | Control | N/A | 15 |
Drug Development Applications
The FRET-based JAM-A dimerization assay can be adapted for high-throughput screening (HTS) to identify small molecules or biologics that either inhibit or promote JAM-A dimerization. Such compounds could have therapeutic potential in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases where JAM-A signaling is implicated.
Screening Workflow:
-
Establish a stable cell line co-expressing JAM-A-CFP and JAM-A-YFP.
-
Plate the cells in a multi-well format suitable for automated microscopy.
-
Treat the cells with a compound library.
-
Acquire images and perform automated FRET analysis to identify compounds that significantly alter the FRET efficiency.
-
Validate hit compounds through dose-response studies and secondary functional assays.
Conclusion
FRET microscopy provides a robust and quantitative method to study the dimerization of JAM-A in its native cellular environment. The detailed protocols and data analysis frameworks presented in these application notes offer a comprehensive guide for researchers to investigate the molecular mechanisms of JAM-A function and to explore its potential as a therapeutic target. The ability to visualize and quantify JAM-A dimerization in real-time opens new avenues for understanding the complex signaling networks regulated by this important adhesion molecule.
References
- 1. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Junctional adhesion molecule - Wikipedia [en.wikipedia.org]
- 3. Junctional adhesion molecule-A: functional diversity through molecular promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-dimerization of JAM-A regulates Rap2 and is mediated by a domain that is distinct from the cis-dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X‐ray structure of junctional adhesion molecule: structural basis for homophilic adhesion via a novel dimerization motif | The EMBO Journal [link.springer.com]
- 6. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 7. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 8. Measuring the Energetics of Membrane Protein Dimerization in Mammalian Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Protein Dimerization in Cell-Derived Lipid Membranes Measured by FRET with MC Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring membrane protein dimerization in lipid bilayers by single-molecule fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of FRET in studies of membrane protein oligomerization: The concept of the effective dissociation constant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low JAM-A western blot signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments, with a specific focus on troubleshooting low signals for Junctional Adhesion Molecule-A (JAM-A).
Troubleshooting Guide & FAQs: Low JAM-A Signal
A weak or absent signal for JAM-A in a Western blot can be caused by a variety of factors throughout the experimental workflow. Below are common issues and their potential solutions, organized by the stages of the Western blotting process.
Sample Preparation
Question: Why am I not seeing a signal for JAM-A in my cell or tissue lysates?
Answer:
-
Low Protein Expression: The cell or tissue type you are using may not express JAM-A at a detectable level.[1][2] It is recommended to consult protein expression databases like The Human Protein Atlas or BioGPS to confirm the expected expression levels in your specific sample type.[3] Using a positive control, such as a cell lysate known to express JAM-A, is crucial to validate your experimental setup.[1][4] Some sources suggest that 293T cells transfected with a JAM-A construct can serve as a positive control.[5]
-
Protein Degradation: JAM-A, like other proteins, can be degraded by proteases released during sample lysis. To prevent this, always keep samples on ice or at 4°C and add a protease inhibitor cocktail to your lysis buffer.[4][6][7] For phosphorylated proteins, phosphatase inhibitors are also necessary.[2][3]
-
Insufficient Protein Loaded: A faint signal might be due to an insufficient amount of the target protein in the loaded sample.[1][8] It is advisable to load at least 20-30 µg of total protein from cell lysates per lane.[3] If JAM-A is a low-abundance protein in your sample, you may need to load more protein or enrich your sample for JAM-A using techniques like immunoprecipitation.[1][4]
-
Improper Lysis Buffer: The choice of lysis buffer is critical for efficient protein extraction based on its subcellular localization.[4][7][9] Ensure your lysis buffer is appropriate for extracting membrane proteins like JAM-A.
Gel Electrophoresis & Protein Transfer
Question: How can I be sure that JAM-A has been properly separated and transferred to the membrane?
Answer:
-
Incorrect Gel Percentage: The predicted molecular weight of JAM-A is around 32 kDa, but it can migrate at a higher apparent molecular weight (around 42 kDa) due to post-translational modifications like glycosylation.[10] Using a polyacrylamide gel with an appropriate percentage to resolve proteins in this size range is important. For proteins of this size, a 10-12% gel is typically suitable.
-
Poor Transfer Efficiency: Inefficient transfer of proteins from the gel to the membrane is a common cause of weak signals.[1]
-
Transfer Conditions: Larger proteins may require longer transfer times or higher voltage, while smaller proteins may transfer too quickly and pass through the membrane.[4][8] For proteins like JAM-A, a standard transfer at 100V for 1 hour is a good starting point, but may require optimization.[11]
-
Membrane Choice: Polyvinylidene difluoride (PVDF) membranes generally have a higher protein binding capacity than nitrocellulose and are often recommended for low-abundance proteins.[9][12]
-
Air Bubbles: Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[1][4] Rolling a pipette or a roller over the sandwich can help remove bubbles.[1]
-
Transfer Verification: After transfer, you can stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was uniform across the gel.[4] You can also stain the gel with Coomassie Blue to check for any remaining protein.[7]
-
Antibody Incubation & Detection
Question: I've confirmed my protein transfer, but the JAM-A signal is still weak. What could be wrong with my antibody steps?
Answer:
-
Suboptimal Antibody Concentration: The concentrations of both the primary and secondary antibodies are critical. If the concentration is too low, the signal will be weak.[1][2][7] It is recommended to perform a titration to determine the optimal antibody dilution.[4][12] For the primary antibody, start with the dilution recommended on the manufacturer's datasheet and test a range of dilutions around that starting point.[3][12]
-
Antibody Inactivity: Antibodies can lose activity if not stored correctly or if they are old.[1][8] You can test the activity of your primary antibody using a dot blot.[1][4] Also, avoid repeated freeze-thaw cycles.
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the species in which the primary antibody was raised (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[2]
-
Insufficient Incubation Time: Increasing the incubation time of the primary antibody, for instance, to overnight at 4°C, can enhance the signal.[4][7][8]
-
Blocking Buffer Issues: The blocking buffer can sometimes mask the epitope on the target protein, preventing the primary antibody from binding.[1][8] If you are using non-fat dry milk, try switching to bovine serum albumin (BSA) or a commercial blocking buffer, or vice versa.[1][8] Over-blocking can also be an issue, so limit the blocking step to 1 hour at room temperature or overnight at 4°C.[8]
-
Excessive Washing: While washing is necessary to reduce background, excessive washing can also wash away the bound antibody, leading to a weaker signal.[1] Try reducing the number or duration of wash steps.
-
Inactive Detection Reagent: The chemiluminescent substrate can lose activity over time.[1][13] Ensure your substrate is not expired and has been stored correctly. For low-abundance proteins, using a high-sensitivity substrate can significantly improve the signal.[8]
-
Incorrect Exposure: The signal may be present but too weak to be captured with a short exposure time. Try increasing the exposure time when imaging the blot.[1][8]
Quantitative Data Summary
The following table provides general recommendations for optimizing a Western blot for JAM-A. Note that these are starting points, and optimal conditions may vary depending on the specific antibodies, reagents, and samples used.
| Parameter | Recommended Starting Point | Optimization Range |
| Protein Load | 20-30 µg of total cell lysate | 10-100 µg |
| Primary Antibody | Manufacturer's recommendation | 1:250 - 1:10,000 dilution |
| Secondary Antibody | Manufacturer's recommendation | 1:1,000 - 1:20,000 dilution |
| Blocking Time | 1 hour at room temperature | 1-2 hours at RT or overnight at 4°C |
| Primary Antibody Incubation | 1-2 hours at room temperature | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature | 30 minutes - 2 hours at RT |
| Exposure Time | 30-60 seconds | 5 seconds to 30 minutes |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for performing a Western blot to detect JAM-A.
1. Sample Preparation (Cell Lysate) a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to the cells.[11] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[14] e. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11] f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE (Gel Electrophoresis) a. Mix your protein sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. Load 20-30 µg of protein per lane into a 10% or 12% polyacrylamide gel. Include a pre-stained protein ladder in one lane. c. Run the gel in 1X running buffer at 80-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer. Briefly activate the PVDF membrane in methanol before equilibration.[15] b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are present. c. Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
4. Immunodetection a. After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14] c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with the primary antibody against JAM-A, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14] e. Wash the membrane three times for 5 minutes each with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. g. Wash the membrane three times for 5 minutes each with TBST.
5. Signal Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.[15][16]
Visualizations
Caption: General workflow for a Western blotting experiment.
Caption: Troubleshooting decision tree for low JAM-A Western blot signal.
References
- 1. sinobiological.com [sinobiological.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. JAM-A (E6Z7E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Anti-Junctional Adhesion Molecule 1/JAM-A antibody (ab125886) | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. licorbio.com [licorbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Protocolo de inmunoelectrotransferencia, inmunotransferencia Western o Western Blotting [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing JAM-A Immunofluorescence Staining
Welcome to the technical support center for Junctional Adhesion Molecule-A (JAM-A) immunofluorescence staining. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during immunofluorescence experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Problem 1: Weak or No Fluorescent Signal
-
Question: I am not seeing any signal, or the signal for JAM-A is very weak. What could be the issue?
-
Answer: Weak or no signal can stem from several factors throughout the staining protocol. Here are the most common causes and their solutions:
-
Antibody Concentration: The primary or secondary antibody concentration may be too low. It is recommended to perform a titration experiment to determine the optimal antibody dilution.[1][2] As a starting point, a concentration of 1-10 µg/mL for a purified primary antibody or a dilution of 1:100 to 1:1000 for antiserum is generally sufficient to achieve specific staining.[1]
-
Incubation Time: Incubation times for the primary antibody may be too short. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[1] For some antibodies, longer incubation at 4°C can enhance the signal.[3]
-
Antibody Suitability: Ensure the primary antibody is validated for immunofluorescence applications.[4] Not all antibodies that work in other applications (like Western Blot) will perform well in immunofluorescence.
-
Fixation Issues: The fixation method can impact the antigen's epitope. Over-fixation with aldehydes like paraformaldehyde can mask the epitope.[1][5] Consider reducing the fixation time or trying a different fixative, such as methanol, which can sometimes expose epitopes better.[1] However, be aware that organic solvents can also destroy some epitopes.[1]
-
Permeabilization: Since JAM-A is a transmembrane protein, proper permeabilization is crucial for intracellular domain staining. If you are using a cross-linking fixative like PFA, a separate permeabilization step with a detergent (e.g., Triton X-100) is necessary.[5] Insufficient permeabilization will prevent the antibody from reaching its target.
-
Secondary Antibody: Confirm that the secondary antibody is appropriate for the primary antibody's host species (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[2][4] Also, ensure the secondary antibody's fluorophore is compatible with your microscope's filters.[6]
-
Protein Expression Levels: The target protein may not be highly expressed in your cell or tissue type. It is advisable to include a positive control with known JAM-A expression to validate the protocol.[2]
-
Problem 2: High Background Staining
-
Question: My images have high background fluorescence, which is obscuring the specific JAM-A signal. How can I reduce this?
-
Answer: High background can be caused by several factors, leading to a poor signal-to-noise ratio. Consider the following troubleshooting steps:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding.[2][7] Ensure you are using an appropriate blocking agent, such as 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody, for at least one hour at room temperature.[1][8]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[2] Try reducing the concentration of both antibodies.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.[2][7] Increase the number and duration of wash steps.
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce naturally.[7] This is known as autofluorescence. You can check for this by examining an unstained sample under the microscope.[6][7] Aldehyde fixatives can also induce autofluorescence.[1] Using a quenching agent or choosing fluorophores with longer emission wavelengths can help mitigate this issue.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in your sample.[7] Running a control where the primary antibody is omitted can help determine if the secondary antibody is the source of the background.[9]
-
Problem 3: Non-Specific Staining or Artifacts
-
Question: I am seeing staining in unexpected locations or observing punctate, non-specific signals. What could be the cause?
-
Answer: Non-specific staining can lead to incorrect interpretation of your results. Here are some potential causes and solutions:
-
Primary Antibody Specificity: The primary antibody may lack specificity and be binding to other proteins.[7] It is crucial to use a high-quality antibody that has been validated for the specific application.
-
Cell or Tissue Health: Ensure your cells are healthy and not overly confluent, as this can lead to altered cell architecture and non-specific staining.[1]
-
Fixation and Permeabilization Artifacts: The choice of fixative and permeabilization agent can sometimes cause proteins to relocate or aggregate, leading to artifactual staining.[7] If you suspect this, you may need to optimize your fixation and permeabilization protocol.
-
Drying Out: Allowing the sample to dry out at any point during the staining process can cause high background and non-specific antibody binding.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for JAM-A immunofluorescence?
A1: The optimal fixative can depend on the specific antibody and the sample type. Aldehydes like 2-4% paraformaldehyde (PFA) are commonly used and are good for preserving cellular morphology.[1] However, they can sometimes mask the epitope. Organic solvents like cold methanol can also be used and may be beneficial for some monoclonal antibodies targeting internal epitopes.[1] It is often necessary to test different fixation methods to determine the best one for your specific experiment.
Q2: How do I choose the right concentration for my primary antibody?
A2: The ideal primary antibody concentration should be determined empirically through a titration experiment.[1] Start with the manufacturer's recommended dilution and then test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:500). The optimal dilution will provide a strong specific signal with low background.
Q3: Is a permeabilization step always necessary for JAM-A staining?
A3: Yes, if you are using a cross-linking fixative like PFA and your antibody targets an intracellular epitope of JAM-A. Permeabilization with a detergent like Triton X-100 or saponin is required to allow the antibody to access the intracellular domain.[5] If you are using an organic solvent like methanol for fixation, a separate permeabilization step is often not needed as these solvents also permeabilize the membranes.[1]
Q4: Can I perform double staining with JAM-A and another protein?
A4: Yes, multi-color immunofluorescence is possible. To do this, ensure that the primary antibodies for each target protein are raised in different species (e.g., rabbit anti-JAM-A and mouse anti-ZO-1).[1] You would then use secondary antibodies conjugated to different fluorophores that are specific to each primary antibody's host species (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594).[1]
Experimental Protocols
Standard Immunofluorescence Protocol for JAM-A in Cultured Cells
This protocol provides a general framework. Optimization of incubation times and antibody concentrations may be required.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody against JAM-A
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA for 10-20 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using an antibody that targets an intracellular epitope, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the primary JAM-A antibody in Primary Antibody Dilution Buffer to the predetermined optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Primary Antibody (Purified) | 1 - 10 µg/mL[1] | Titration is essential for optimal results. |
| Primary Antibody (Antiserum) | 1:100 - 1:1000[1] | Titration is essential for optimal results. |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C[1] | Overnight at 4°C may increase signal intensity.[3] |
| Secondary Antibody Incubation | 1 hour at Room Temperature[8] | Protect from light to prevent photobleaching. |
| Fixation (PFA) | 2% - 4% for 10-20 minutes at RT[1] | Longer fixation may mask epitopes. |
| Permeabilization (Triton X-100) | 0.1% - 0.5% for 10-15 minutes at RT | Required for intracellular epitopes after PFA fixation. |
| Blocking (Normal Serum) | 1% - 5% for 1 hour at RT[1] | Use serum from the same species as the secondary antibody. |
Visualizations
Experimental Workflow
JAM-A Signaling in Leukocyte Transmigration
References
- 1. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. ptglab.com [ptglab.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ibidi.com [ibidi.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
Technical Support Center: JAM-A Knockdown Experiments
Welcome to the technical support center for Junctional Adhesion Molecule-A (JAM-A) knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you successfully design, execute, and interpret your JAM-A knockdown studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for JAM-A knockdown?
A1: The most common methods for JAM-A knockdown are RNA interference (RNAi)-based approaches, including the use of small interfering RNA (siRNA) for transient knockdown and short hairpin RNA (shRNA) for stable, long-term knockdown. The choice between siRNA and shRNA depends on the desired duration of the experiment.[1][2][3]
Q2: How do I validate the efficiency of my JAM-A knockdown?
A2: Knockdown efficiency should be validated at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is used to measure the reduction in JAM-A mRNA levels.[4][5] Western blotting is essential to confirm a corresponding decrease in JAM-A protein expression.[6][7] It is crucial to perform both, as mRNA knockdown does not always directly correlate with protein reduction due to factors like protein stability and turnover rates.
Q3: What are potential off-target effects in JAM-A knockdown experiments?
A3: Off-target effects occur when the siRNA or shRNA sequence unintentionally affects other genes besides JAM-A.[8] This can lead to misleading phenotypic changes. To mitigate this, it is recommended to use multiple different siRNA/shRNA sequences targeting different regions of the JAM-A gene. A rescue experiment, where an siRNA-resistant form of JAM-A is co-expressed, can also help confirm that the observed phenotype is specifically due to JAM-A depletion.
Q4: Why am I observing different phenotypes with different shRNAs targeting JAM-A?
A4: Different shRNAs targeting the same gene can sometimes produce varied cellular effects. This can be due to differences in knockdown efficiency, off-target effects specific to each shRNA sequence, or the targeting of different JAM-A splice variants. Therefore, it is critical to validate findings with at least two or three different shRNAs to ensure the observed phenotype is a true result of JAM-A depletion.
Q5: What are some known signaling pathways affected by JAM-A knockdown?
A5: JAM-A is involved in several key signaling pathways. Its knockdown can impact:
-
Cell Migration and Adhesion: Primarily through the regulation of Rap1 GTPase and subsequent effects on β1-integrin activity.[9][10]
-
Cell Polarity: Through its interaction with the PAR complex (Par3/Par6/aPKC).[11][12][13]
-
Rho GTPase Signaling: JAM-A can activate RhoA via GEF-H1 and p115 RhoGEF, influencing cell stiffness and contractility.[14][15]
-
FAK/Erk Pathway: Loss of JAM-A has been shown to increase the phosphorylation of FAK and Erk1/2, promoting keratinocyte proliferation and migration.[6]
Troubleshooting Guides
Problem 1: Low or No JAM-A Knockdown Efficiency
| Possible Cause | Troubleshooting Steps |
| Inefficient Transfection/Transduction | - Optimize the transfection reagent-to-siRNA/shRNA ratio for your specific cell line.[16] - Ensure cells are at the optimal confluency (typically 60-80%) at the time of transfection.[17] - For lentiviral shRNA, determine the optimal multiplicity of infection (MOI) for your cells. - Confirm transfection/transduction efficiency using a positive control (e.g., a fluorescently labeled siRNA or a reporter gene like GFP in the shRNA vector).[18] |
| Poor siRNA/shRNA Design | - Test at least 2-3 different siRNA or shRNA sequences targeting different regions of the JAM-A gene.[16] - Use validated, pre-designed siRNAs/shRNAs from a reputable supplier if possible. - Ensure the chosen sequences target all relevant splice variants of JAM-A if necessary. |
| Incorrect Timing of Analysis | - Perform a time-course experiment to determine the optimal time point for assessing knockdown. mRNA levels typically decrease within 24-48 hours, while protein reduction may take 48-96 hours or longer, depending on the protein's half-life.[16] |
| Degraded siRNA/shRNA | - Store siRNA and shRNA reagents according to the manufacturer's instructions, typically at -20°C or -80°C. - Avoid multiple freeze-thaw cycles. |
| Issues with Validation Assays | - For qRT-PCR, design and validate primers for efficiency and specificity.[19][20] Run a melting curve analysis to check for non-specific products. - For Western blotting, ensure the primary antibody is specific for JAM-A and use an appropriate concentration. Confirm that the protein extraction method is effective.[20] |
Problem 2: Discrepancy Between mRNA and Protein Knockdown
| Possible Cause | Troubleshooting Steps |
| Long Protein Half-Life | JAM-A protein may be very stable. Extend the time course of your experiment to 72, 96, or even 120 hours post-transfection to allow for protein turnover. |
| Compensatory Mechanisms | Cells may have mechanisms that increase the translation rate or stability of the remaining JAM-A protein in response to mRNA reduction. Consider measuring protein synthesis and degradation rates if this is suspected. |
| Antibody Issues in Western Blot | The antibody used for Western blotting may lack specificity or sensitivity. Validate your antibody using positive and negative controls. |
Problem 3: High Variability in Phenotypic Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Knockdown Levels | Small variations in knockdown efficiency between experiments can lead to significant differences in phenotype. Always validate knockdown efficiency for each experiment. |
| Off-Target Effects | An observed phenotype might be due to the unintended silencing of other genes.[8] Confirm the phenotype with at least two different siRNAs/shRNAs targeting JAM-A. A rescue experiment can also confirm specificity. |
| Cell Culture Conditions | Variations in cell density, passage number, or media composition can influence cellular phenotypes. Maintain consistent cell culture practices. Some contradictory results in breast cancer studies have been attributed to differences in cell lines and cell density.[9] |
| Clonal Variability (for stable shRNA lines) | When generating stable cell lines, there can be significant variation between individual clones due to different integration sites of the shRNA construct. It is recommended to screen multiple clones or use a polyclonal population. |
Experimental Protocols
siRNA-mediated Knockdown of JAM-A
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
siRNA targeting JAM-A (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
In a sterile microfuge tube, dilute 30 pmol of JAM-A siRNA (or non-targeting control) in 150 µL of Opti-MEM. Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate tube, add 5 µL of Lipofectamine RNAiMAX to 150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 300 µL of siRNA-lipid complex dropwise to each well containing cells in 2 mL of complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator.
-
Analyze mRNA levels at 24-48 hours post-transfection and protein levels at 48-96 hours post-transfection.
-
Validation of JAM-A Knockdown by qRT-PCR
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
qRT-PCR instrument
-
Primers for JAM-A and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from cells using your chosen RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR Reaction:
-
Prepare the reaction mix in a PCR plate:
-
10 µL SYBR Green Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Run the reaction in a qRT-PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative expression of JAM-A using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[4]
Validation of JAM-A Knockdown by Western Blotting
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against JAM-A
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[21]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-JAM-A antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Signaling Pathways and Workflows
References
- 1. go.technologynetworks.com [go.technologynetworks.com]
- 2. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 3. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAM-A knockdown accelerates the proliferation and migration of human keratinocytes, and improves wound healing in rats via FAK/Erk signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Dysregulation of JAM-A plays an important role in human tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Junctional adhesion molecule - Wikipedia [en.wikipedia.org]
- 14. Tension on JAM-A activates RhoA via GEF-H1 and p115 RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho GTPases and Actomyosin: partners in regulating epithelial cell-cell junction structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 21. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Optimizing JAM-A Immunoprecipitation
Welcome to the technical support center for Junctional Adhesion Molecule-A (JAM-A) immunoprecipitation (IP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of their JAM-A IP experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step to ensure successful JAM-A immunoprecipitation?
A1: The success of your JAM-A IP experiment heavily relies on selecting a high-quality antibody that is validated for immunoprecipitation.[1] Always verify the antibody's specificity for JAM-A and its performance in IP assays. Polyclonal antibodies may offer an advantage as they can recognize multiple epitopes, potentially increasing the capture efficiency.[2]
Q2: Which type of beads, magnetic or agarose, are better for JAM-A IP?
A2: Both magnetic and agarose beads can be used effectively for immunoprecipitation.[3] Magnetic beads offer advantages such as ease of handling, rapid isolation, and reduced risk of sample loss, making the protocol faster and potentially more reproducible.[1][4] Agarose beads are a cost-effective option and can provide a high binding capacity with low background.[5] The choice may depend on your specific laboratory setup and preferences.
Q3: How can I minimize non-specific binding in my JAM-A IP experiment?
A3: To reduce non-specific binding and improve the signal-to-noise ratio, it is highly recommended to pre-clear your cell lysate.[6][7] This involves incubating the lysate with beads (without the primary antibody) to remove proteins that non-specifically adhere to the beads themselves.[1][8] Additionally, using an appropriate lysis buffer and optimizing wash steps are crucial for minimizing background.[3]
Q4: Should I add the antibody to the lysate first or bind it to the beads first?
A4: There are two primary approaches for immunoprecipitation.[9] Adding the antibody to the lysate first allows it to bind to the target protein in its native state, which can result in a higher yield.[9][10] However, this method can lead to the co-elution of the antibody, which might interfere with downstream analysis like Western blotting.[9] Alternatively, binding the antibody to the beads first can reduce antibody co-elution, though it might result in a slightly lower yield.[9] The best approach may require empirical determination for your specific experimental goals.
Troubleshooting Guide
This guide addresses common issues encountered during JAM-A immunoprecipitation in a question-and-answer format.
Problem: Low or No Yield of JAM-A Protein
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure your lysis buffer is appropriate for JAM-A, a transmembrane protein. Consider using a buffer with a moderate detergent concentration, such as a modified RIPA buffer without SDS, to effectively solubilize the protein without disrupting antibody-antigen interactions.[11] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[7][8][12] |
| Suboptimal Antibody Concentration | The amount of antibody used is critical. Too little antibody will result in incomplete capture of the target protein, while too much can lead to increased non-specific binding.[7] Perform a titration experiment to determine the optimal antibody concentration for your specific cell lysate and protein abundance.[2] |
| Poor Antibody-Bead Binding | Ensure you are using the correct type of beads (Protein A or Protein G) for your JAM-A antibody's host species and isotype.[3][6] For instance, Protein A beads are generally recommended for rabbit antibodies, while Protein G beads have a higher affinity for mouse antibodies.[3][6] |
| Ineffective Elution | The elution method can significantly impact your yield. A common and effective method is to use a low-pH elution buffer, such as 0.1 M glycine (pH 2.5-3.0), which gently dissociates the immune complex.[13] Alternatively, boiling the beads in SDS-PAGE sample buffer is a harsh but highly efficient elution method.[9][14] |
Problem: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Insufficient Washing | Thorough washing of the beads after incubation with the lysate is crucial to remove non-specifically bound proteins.[3] Increase the number of wash steps or the stringency of the wash buffer. You can try increasing the salt or detergent concentration in your wash buffer.[7] |
| Excessive Antibody or Lysate | Using too much antibody or cell lysate can lead to increased non-specific binding.[7] Optimize the amounts of both by performing titration experiments.[2] |
| Non-Specific Antibody Binding | If you observe multiple non-specific bands, consider using an affinity-purified antibody. Pre-clearing the lysate with an irrelevant antibody of the same isotype can also help reduce background.[7] |
| Contamination with Antibody Chains | The heavy (50 kDa) and light (25 kDa) chains of the IP antibody can be co-eluted and obscure the detection of JAM-A (approx. 32.6 kDa) on a Western blot.[3] To avoid this, consider crosslinking the antibody to the beads before incubation with the lysate or using an IP-validated antibody from a different host species for the Western blot detection. |
Experimental Protocols
Detailed Protocol for JAM-A Immunoprecipitation
This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.
1. Cell Lysate Preparation
-
Add ice-cold IP lysis buffer (e.g., modified RIPA buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate) supplemented with fresh protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14][15]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-Clearing the Lysate (Recommended)
-
Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.[8]
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a new tube.
3. Immunoprecipitation
-
Add the optimal amount of anti-JAM-A antibody (previously determined by titration) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[14]
-
Add 40-50 µL of pre-washed Protein A/G bead slurry to capture the immune complexes.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.[15]
4. Washing
-
Pellet the beads by centrifugation at 2,500 x g for 30 seconds at 4°C.[15]
-
Carefully discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold IP lysis buffer or a designated wash buffer.[15] After the final wash, carefully remove all supernatant.
5. Elution
-
Denaturing Elution: Resuspend the bead pellet in 20-40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes.[9][14] The supernatant will contain the eluted proteins.
-
Non-Denaturing Elution: Resuspend the beads in 50-100 µL of 0.1 M glycine-HCl, pH 2.5. Incubate for 10 minutes at room temperature with gentle agitation.[9] Pellet the beads and immediately neutralize the supernatant with 1M Tris-HCl, pH 8.5.[14]
Visualized Workflows and Logic
Caption: A flowchart of the JAM-A immunoprecipitation experimental process.
Caption: A troubleshooting guide for low yield in JAM-A IP experiments.
References
- 1. Maximize Your Research Efficiency: A Comprehensive Guide to Immunoprecipitation with Magnetic Beads Kit - nanomicronspheres [nanomicronspheres.com]
- 2. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 4. Immunoprecipitation with Magnetic Beads | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Which beads should I use for my immunoprecipitation? | Proteintech Group [ptglab.com]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. IP Sample Preparation | Proteintech Group [ptglab.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. 免疫沈降(IP)法の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. arigobio.com [arigobio.com]
how to prevent non-specific binding of JAM-A antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Junctional Adhesion Molecule-A (JAM-A) antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding of JAM-A antibodies?
Non-specific binding of JAM-A antibodies can arise from several factors, including:
-
Suboptimal antibody concentration: An excessively high concentration of the primary antibody is a frequent cause of non-specific binding.[1]
-
Inadequate blocking: Failure to effectively block non-specific binding sites on the tissue or membrane can lead to high background staining.
-
Hydrophobic and ionic interactions: Antibodies can non-specifically adhere to tissues through hydrophobic or ionic forces.[2]
-
Endogenous enzyme activity: Tissues can contain endogenous enzymes like peroxidases and phosphatases that react with detection reagents, causing background signal.
-
Fc receptor binding: Immune cells present in the tissue may have Fc receptors that can bind to the primary or secondary antibodies.
-
Cross-reactivity of secondary antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample, especially when using mouse primary antibodies on mouse tissues.[3]
Q2: How can I optimize the concentration of my JAM-A antibody?
Titrating the primary antibody is a critical step to determine the optimal concentration that provides a strong specific signal with minimal background.[1] It is recommended to perform a dilution series of the primary antibody while keeping the incubation time and other parameters constant. A typical starting point is the dilution recommended on the antibody datasheet, followed by several higher dilutions (e.g., 1:100, 1:250, 1:500).[4] The optimal dilution will be the one that yields the best signal-to-noise ratio.[5]
Q3: Which blocking buffer should I use for my JAM-A antibody staining?
The choice of blocking buffer depends on the experimental application (IHC, IF, WB), the detection system, and the tissue or cell type being studied. No single blocking agent is optimal for all situations.
-
Normal Serum: Using normal serum from the same species as the secondary antibody is a highly effective blocking strategy.[6] The serum contains immunoglobulins that block non-specific binding sites. A typical concentration is 5-10% serum in your antibody diluent.
-
Bovine Serum Albumin (BSA): BSA is a common protein-based blocking agent used at concentrations of 1-5%. It is a good general-purpose blocker.
-
Non-fat Dry Milk: Milk (typically 5% in TBST) is a cost-effective blocking agent for Western blotting. However, it should be avoided when detecting phosphoproteins as it contains casein, a phosphoprotein, and biotin, which can interfere with avidin-biotin detection systems.[7][8]
-
Fish Gelatin: Derived from cold-water fish skin, fish gelatin is less likely to cross-react with mammalian antibodies compared to BSA or milk and can be a good alternative.[4]
-
Commercial Blocking Buffers: Several proprietary blocking buffers are available that may offer enhanced performance for specific applications.
Troubleshooting Guides
High Background Staining in Immunohistochemistry (IHC) / Immunofluorescence (IF)
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Primary antibody concentration too high | Perform antibody titration | Test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) to find the optimal signal-to-noise ratio. |
| Inadequate blocking | Optimize blocking step | Increase blocking incubation time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA, or a commercial blocker). |
| Endogenous enzyme activity (for IHC) | Perform quenching step | For HRP-based detection, incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes.[9] For AP-based detection, use levamisole in the substrate solution. |
| Non-specific binding of secondary antibody | Run a secondary antibody control | Incubate a slide with only the secondary antibody. If staining is observed, the secondary antibody may be cross-reacting. Consider using a pre-adsorbed secondary antibody. |
| Insufficient washing | Increase washing steps | Increase the number and duration of washes between antibody incubations (e.g., 3-5 washes of 5 minutes each with TBS-T or PBS-T). |
| Tissue drying out | Maintain sample hydration | Ensure the tissue section is always covered with buffer or antibody solution throughout the staining procedure. |
Non-Specific Bands in Western Blotting (WB)
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Primary antibody concentration too high | Titrate primary antibody | Decrease the antibody concentration. Start with the datasheet recommendation and perform a dilution series. |
| Insufficient blocking | Optimize blocking conditions | Increase blocking time to 1-2 hours at room temperature.[6] Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phospho-antibodies, use BSA instead of milk.[7] |
| Inadequate washing | Increase wash duration and volume | Increase the number of washes (3-5 times) and the duration of each wash (5-15 minutes) after primary and secondary antibody incubations. |
| Secondary antibody concentration too high | Titrate secondary antibody | High concentrations of the secondary antibody can lead to non-specific binding.[6] Perform a dilution series to determine the optimal concentration. |
| Protein overloading | Reduce the amount of protein loaded | High amounts of total protein can lead to non-specific antibody binding. Load between 10-30 µg of total protein per lane. |
| Sample degradation | Use fresh samples and protease inhibitors | Prepare fresh lysates and always include protease inhibitors in your lysis buffer to prevent protein degradation. |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of JAM-A in Intestinal Tissue
This protocol provides a step-by-step guide for immunofluorescent staining of JAM-A in paraffin-embedded mouse intestinal tissue.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 x 5 minutes.
- Immerse in 100% Ethanol: 2 x 3 minutes.
- Immerse in 95% Ethanol: 1 x 3 minutes.
- Immerse in 70% Ethanol: 1 x 3 minutes.
- Rinse with distilled water: 2 x 3 minutes.
2. Antigen Retrieval:
- Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
- Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
- Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
- Rinse with PBS: 3 x 5 minutes.
3. Blocking and Permeabilization:
- Prepare blocking buffer: 5% Normal Goat Serum (if using a goat secondary antibody) and 0.3% Triton™ X-100 in PBS.
- Incubate slides in blocking buffer for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation:
- Dilute the JAM-A primary antibody to its predetermined optimal concentration in antibody dilution buffer (e.g., 1% BSA in PBS).
- Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
5. Washing:
- Rinse slides with PBS containing 0.05% Tween® 20 (PBS-T): 3 x 5 minutes.
6. Secondary Antibody Incubation:
- Dilute the fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor® 488) in antibody dilution buffer.
- Incubate slides with the secondary antibody for 1-2 hours at room temperature in the dark.
7. Washing:
- Rinse slides with PBS-T: 3 x 5 minutes in the dark.
8. Counterstaining and Mounting:
- Incubate slides with a nuclear counterstain (e.g., DAPI) for 5 minutes.
- Rinse with PBS: 2 x 5 minutes.
- Mount coverslips using an anti-fade mounting medium.
9. Imaging:
- Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
JAM-A Signaling Pathway
Junctional Adhesion Molecule-A (JAM-A) is a key regulator of tight junction assembly and cell migration. Its signaling is initiated by homophilic dimerization, which recruits a complex of scaffolding proteins to the cytoplasmic tail.
Caption: JAM-A signaling cascade regulating cell migration and tight junction assembly.
Experimental Workflow for Preventing Non-Specific Binding
This workflow outlines the key decision points and steps to troubleshoot and prevent non-specific binding of JAM-A antibodies.
Caption: Logical workflow for troubleshooting non-specific antibody binding.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. Optimized Protocol for Intestinal Swiss Rolls and Immunofluorescent Staining of Paraffin Embedded Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 7. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. bosterbio.com [bosterbio.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Challenges in Studying JAM-A in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Junctional Adhesion Molecule-A (JAM-A) in primary cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles.
FAQs and Troubleshooting Guides
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, with detailed troubleshooting steps presented in clear, structured tables.
Q1: I'm having trouble detecting JAM-A in my primary cell lysates using Western blotting. The signal is either very weak or absent. What could be the problem?
A: Detecting JAM-A in primary cells via Western blot can be challenging due to several factors, including its lower expression compared to cell lines and its specific subcellular localization.
Troubleshooting Western Blotting Issues for JAM-A Detection
| Potential Problem | Possible Cause(s) | Recommended Solutions |
| Weak or No Signal | Low Protein Abundance: Primary cells may have lower endogenous JAM-A levels than immortalized cell lines. | - Increase the total protein loaded per well (up to 30-50 µg).- Use a more sensitive chemiluminescent substrate.[1] |
| Inefficient Protein Extraction: JAM-A is a transmembrane protein embedded in tight junctions, which can be difficult to solubilize with standard lysis buffers. | - Use a lysis buffer formulated for membrane proteins, such as RIPA buffer.- Consider performing subcellular fractionation to enrich for the membrane fraction. | |
| Protein Degradation: Primary cells can be sensitive, and proteases released during lysis can degrade target proteins. | - Always use a fresh protease inhibitor cocktail in your lysis buffer.- Keep samples on ice or at 4°C throughout the preparation process.[2] | |
| Ineffective Antibody: The primary antibody may have low affinity or may not recognize the denatured protein. | - Titrate the primary antibody to find the optimal concentration.- Ensure the antibody is validated for Western blotting.- Try a different primary antibody from a reputable supplier. | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of wash steps. |
| Multiple Bands | Protein Degradation or Splice Variants: The antibody may be detecting breakdown products or different isoforms of JAM-A.[2] | - Use fresh samples and protease inhibitors.- Consult literature to see if splice variants of JAM-A are expected in your cell type. |
Q2: My immunofluorescence staining for JAM-A in primary endothelial cells shows diffuse cytoplasmic signal instead of sharp junctional localization. How can I improve this?
A: Achieving crisp junctional staining of JAM-A in primary cells requires careful optimization of the immunofluorescence protocol.
Troubleshooting Immunofluorescence Staining of JAM-A
| Potential Problem | Possible Cause(s) | Recommended Solutions |
| Diffuse/Cytoplasmic Staining | Suboptimal Fixation: The fixation method may not adequately preserve the junctional localization of JAM-A. | - Try different fixation methods, such as methanol fixation, which can sometimes improve membrane protein staining.- Optimize the fixation time; over-fixation can mask epitopes.[3] |
| Inadequate Permeabilization: If permeabilization is too harsh, it can disrupt cell membranes and lead to a diffuse signal. | - Reduce the concentration of the permeabilizing agent (e.g., Triton X-100) or shorten the incubation time. | |
| High Background | Autofluorescence: Primary cells can exhibit natural fluorescence.[3] | - Include an unstained control to assess autofluorescence.- Use a mounting medium with an anti-fade and anti-autofluorescence agent. |
| Non-specific Antibody Binding: The antibodies may be binding non-specifically. | - Increase the concentration of serum in your blocking buffer.- Ensure your primary and secondary antibodies are compatible.[3] | |
| Weak or No Signal | Low Antibody Concentration: The primary antibody concentration may be too low. | - Increase the concentration of the primary antibody and consider an overnight incubation at 4°C. |
| Antibody Storage: Improper storage can lead to loss of antibody activity. | - Ensure antibodies are stored according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments used to study JAM-A in primary cells.
Protocol 1: Western Blotting for JAM-A in Primary Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Lysis:
-
Wash confluent HUVEC monolayers with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 30 µg of protein with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against JAM-A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Protocol 2: Immunofluorescence Staining of JAM-A in Primary Mouse Dermal Fibroblasts
-
Cell Culture:
-
Culture primary mouse dermal fibroblasts on glass coverslips until they form a confluent monolayer.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with the primary anti-JAM-A antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI, if desired.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Signaling Pathways and Experimental Workflows
Visual representations of key processes can aid in understanding the complex roles of JAM-A.
Caption: Simplified JAM-A signaling cascade.
Caption: Troubleshooting logic for Western blotting.
References
Technical Support Center: JAM-A Mediated Cell Migration Assays
Welcome to the technical support center for refining protocols for Junctional Adhesion Molecule-A (JAM-A) mediated cell migration assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during JAM-A related cell migration experiments.
Transwell Migration / Invasion Assays
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why are my cells not migrating through the Transwell insert? | 1. Suboptimal pore size: The pores may be too small for your specific cell type to actively squeeze through.[1][2]2. Insufficient chemoattractant gradient: The concentration of the chemoattractant (e.g., serum) in the lower chamber may not be high enough to induce migration.[1][3]3. Cell damage during harvesting: Over-trypsinization can damage cell surface receptors, including those involved in migration.[3][4]4. Low cell viability or high passage number: Cells that are unhealthy or have been in culture for too long may have reduced migratory capacity.[1]5. (For invasion assays) Matrigel barrier is too thick: An overly thick layer of extracellular matrix can physically obstruct cell invasion.[1] | 1. Optimize pore size: A general guideline is to use a pore size slightly larger than the cell nucleus. 8 µm pores are suitable for most epithelial and fibroblast cells.[2]2. Optimize chemoattractant concentration: Titrate the serum or specific chemoattractant concentration in the lower chamber to find the optimal gradient. Serum-starving cells for 12-24 hours before the assay can increase their sensitivity.[1][3]3. Use gentle cell detachment methods: Consider using a non-enzymatic cell dissociation buffer or a shorter incubation with trypsin.[4]4. Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase and have been passaged a minimal number of times.[1]5. Optimize Matrigel coating: Reduce the volume and/or concentration of the Matrigel and optimize the gelation time.[1] |
| Too many cells have migrated, even in my negative control. | 1. Pore size is too large: Cells may be passively falling through the pores rather than actively migrating.[2]2. High cell seeding density: Overcrowding on the insert can lead to an oversaturation of the pores.[2][3]3. Presence of chemoattractant in the upper chamber: Serum in the cell suspension media can stimulate random migration (chemokinesis).[2] | 1. Select a smaller pore size: Ensure the pore size is small enough to prevent passive cell movement.[2]2. Optimize cell seeding density: Perform a titration to determine the optimal number of cells to seed per insert.[2][3]3. Use serum-free media for cell suspension: Resuspend cells in serum-free media containing 0.1% BSA before adding them to the upper chamber.[4] Include a control with equal chemoattractant concentrations in both chambers to measure chemokinesis.[2] |
| I'm seeing uneven cell distribution after staining. | 1. Uneven seeding of cells: The cell suspension was not mixed thoroughly before plating.2. Disturbance after seeding: The plate may have been tilted or vibrated after adding the cells.[1]3. Air bubbles under the insert: Bubbles can interfere with the chemoattractant gradient and cell migration.[1] | 1. Ensure a homogenous cell suspension: Mix the cells thoroughly before and during plating.2. Handle with care: After seeding, let the plate sit undisturbed in the biosafety cabinet for a short period before moving it to the incubator.[1]3. Check for and remove air bubbles: Carefully inspect for bubbles between the insert and the lower chamber media and remove any that are present.[1] |
Wound Healing (Scratch) Assays
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| The "wound" is closing due to cell proliferation, not migration. | Presence of serum in the media: Serum contains growth factors that stimulate cell division.[5] | Reduce serum concentration or use a proliferation inhibitor: Culture cells in low-serum (e.g., 0.5-1%) media after creating the scratch.[5][6] Alternatively, treat cells with a proliferation inhibitor like Mitomycin C before making the wound.[5] |
| The scratch is inconsistent in width. | Manual scratching technique: Applying inconsistent pressure and angle with a pipette tip or needle can lead to variable wound sizes.[7] | Use a standardized method: Employ a cell culture insert or a specialized tool designed to create a uniform, cell-free gap.[8] If using a pipette tip, be as consistent as possible with the angle and pressure.[7] |
| Cells are detaching from the plate at the wound edge. | Scratching too hard: Excessive force can damage the cell monolayer and the underlying substrate. | Apply gentle and consistent pressure: Create the scratch with a smooth, deliberate motion without gouging the plastic or coating. |
Immunofluorescence & Flow Cytometry
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no fluorescent signal for JAM-A. | 1. Insufficient primary antibody: The antibody concentration may be too low to detect the target protein.[9][10]2. Antibody incompatibility: The secondary antibody may not be appropriate for the primary antibody's host species.[10][11]3. Over-fixation: Excessive fixation can mask the antigen epitope.[9][12]4. Improper antibody storage: Freeze-thaw cycles can degrade the antibody.[11] | 1. Titrate the primary antibody: Perform a dilution series to determine the optimal antibody concentration.[10]2. Use a compatible secondary antibody: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use a goat anti-mouse secondary for a mouse primary).[11]3. Optimize fixation: Reduce the fixation time or try a different fixation method. Antigen retrieval may be necessary.[9]4. Aliquot antibodies: Store antibodies in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[11] |
| High background or non-specific staining. | 1. Primary or secondary antibody concentration is too high: Excess antibody can bind non-specifically.[10][13]2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding.[14]3. Autofluorescence: Some cell types or tissues naturally fluoresce.[9][12] | 1. Titrate antibodies: Determine the optimal concentration that provides a strong signal with low background.[10][13]2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[14]3. Perform an unstained control: Check for autofluorescence before staining. If present, use a quenching agent or select fluorophores with different excitation/emission spectra.[9] |
Experimental Protocols & Data
Detailed Methodologies
1. Transwell Cell Migration Assay
This assay measures the chemotactic capability of cells towards a chemoattractant.
-
Preparation:
-
Culture cells to 70-90% confluency.
-
Serum-starve cells for 12-24 hours prior to the assay.
-
Prepare chemoattractant (e.g., DMEM with 10% FBS) and serum-free media (e.g., DMEM with 0.1% BSA).[4]
-
-
Procedure:
-
Add 600 µL of chemoattractant to the lower chamber of a 24-well plate.[4]
-
Harvest and resuspend cells in serum-free media at a predetermined optimal concentration (e.g., 1 x 10^6 cells/mL).[4]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert (e.g., 8 µm pore size).[4][15]
-
Incubate for a predetermined time (e.g., 12-24 hours) at 37°C and 5% CO2.[15][16]
-
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.[3]
-
Fix the migrated cells on the bottom of the insert with 4% paraformaldehyde.[15]
-
Stain the cells with a solution such as 0.1% Crystal Violet.[16]
-
Elute the dye and measure absorbance with a plate reader, or count the stained cells under a microscope.[3]
-
2. Wound Healing (Scratch) Assay
This method assesses collective cell migration.
-
Preparation:
-
Seed cells in a 24-well plate and grow to form a confluent monolayer.[7]
-
-
Procedure:
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip or a specialized tool.[7][8]
-
Gently wash with PBS to remove detached cells.
-
Replace the media with low-serum (e.g., 1% FBS) media to inhibit proliferation.[6]
-
Place the plate on a microscope stage equipped for live-cell imaging or in an incubator for endpoint analysis.
-
-
Quantification:
Quantitative Data Summary
Table 1: Recommended Starting Parameters for Cell Migration Assays
| Parameter | Transwell Assay | Wound Healing Assay |
| Cell Seeding Density | Titrate; start with 1 x 10^5 - 1 x 10^6 cells/mL[4] | Seed to achieve a confluent monolayer in 24-48 hours[8] |
| Serum Concentration (Chemoattractant) | 5-10% FBS in lower chamber | Not applicable |
| Serum Concentration (Media during assay) | 0-0.1% in upper chamber[4] | 0.5-2% to minimize proliferation[5] |
| Incubation Time | 12-48 hours (cell type dependent)[17] | 8-24 hours (cell type dependent)[8] |
| Pore Size (Transwell) | 8.0 µm for most epithelial/fibroblast cells[2] | Not applicable |
Table 2: Antibody Titration for Flow Cytometry/Immunofluorescence
| Dilution of Primary Antibody (example) | Mean Fluorescence Intensity (MFI) - Positive Population | MFI - Negative Population | Stain Index* |
| 1:50 | 15000 | 200 | 67.5 |
| 1:100 | 14500 | 150 | 90.0 |
| 1:200 (Optimal) | 13000 | 120 | 107.3 |
| 1:400 | 10000 | 110 | 89.9 |
| 1:800 | 7000 | 100 | 69.0 |
*Stain Index = (MFI_positive - MFI_negative) / (2 x Standard Deviation_negative). A higher stain index indicates better separation between positive and negative populations. It is crucial to titrate each antibody for your specific cell type and protocol.[13][18]
Visualizations
Signaling Pathway & Experimental Workflows
Caption: JAM-A signaling cascade regulating cell migration.
Caption: Workflow for a standard Transwell migration assay.
Caption: Decision tree for troubleshooting low cell migration.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. focus.gbo.com [focus.gbo.com]
- 3. fishersci.de [fishersci.de]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 15. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vivomatter.com [vivomatter.com]
- 17. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Difficulties in Cloning JAM-A Constructs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Junctional Adhesion Molecule-A (JAM-A) constructs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cloning process.
Frequently Asked Questions (FAQs)
Q1: I have no colonies on my plate after transformation. What went wrong?
A1: This is a common issue with several potential causes. A systematic check of your cloning workflow is necessary. Key areas to investigate include the transformation process itself, the ligation reaction, and the quality of your vector and insert.[1][2][3][4] It is also crucial to ensure that the antibiotic used for selection is appropriate and at the correct concentration.[1][5]
Q2: I have colonies, but they are all very small (satellite colonies). What does this mean?
A2: Satellite colonies are small colonies that grow around a true transformant because the antibiotic in the immediate vicinity has been depleted.[6] These smaller colonies typically do not contain the desired plasmid. To avoid this, do not incubate your plates for extended periods and pick well-isolated, larger colonies for screening.
Q3: My screening results (colony PCR or restriction digest) show that all my colonies contain the vector without the JAM-A insert (empty vector). What is the likely cause?
A3: This often points to a problem with the ligation step or incomplete digestion of the vector.[7][8] If the vector is not fully digested, it can re-ligate to itself, leading to a high background of empty vectors.[7] Dephosphorylation of the vector can help to prevent this.[7] It is also possible that the insert was not successfully prepared or the ligation conditions were not optimal.
Q4: I am having trouble amplifying the JAM-A coding sequence via PCR. What are some common reasons for PCR failure?
A4: PCR failure can be due to several factors, including issues with the template DNA, primers, or PCR conditions.[6] For GC-rich sequences, which can be difficult to amplify, adding reagents like DMSO or betaine can help.[9] Primer design is also critical; check for self-complementarity or hairpin structures that could interfere with annealing.[6]
Q5: Could the JAM-A construct itself be toxic to the E. coli host?
A5: Yes, this is a possibility, especially since JAM-A is a transmembrane protein. Overexpression of membrane proteins can be toxic to E. coli.[10] If you suspect toxicity, try using a low-copy number plasmid or an expression vector with tight regulation (e.g., an inducible promoter) to control the expression of the JAM-A protein.[7][10] Growing the cells at a lower temperature (e.g., 30°C or room temperature) can also sometimes alleviate toxicity issues.[10]
Troubleshooting Guides
This section provides a more detailed breakdown of potential issues and solutions at each stage of the cloning workflow.
Problem 1: Low or No PCR Product for JAM-A Insert
| Possible Cause | Recommended Solution |
| Template DNA Issues | Verify the quality and purity of your DNA template; an A260/280 ratio of ~1.8 is ideal.[6] Use an appropriate amount of template DNA. For GC-rich templates, consider adding DMSO or betaine to the PCR mix.[6][9] |
| Primer Problems | Check primer design for self-complementarity or hairpins.[6] Ensure the annealing temperature is optimal by testing a gradient of temperatures.[6] Verify the primer concentration is within the recommended range.[6] |
| PCR Conditions | Increase the number of PCR cycles.[6] Ensure the extension time is sufficient, especially for a full-length JAM-A construct.[6] Double-check that all reaction components, including a high-fidelity DNA polymerase, were added.[6] |
| Contamination | Use filter tips and a dedicated clean area for PCR setup to avoid cross-contamination.[6] Include a no-template control to check for contamination.[6] |
Problem 2: Inefficient Restriction Digest
| Possible Cause | Recommended Solution |
| Enzyme Inactivity | Use fresh, high-quality restriction enzymes and the recommended buffer.[11] Ensure the incubation temperature and time are correct for the specific enzymes. |
| DNA Contamination | Purify your PCR product and plasmid DNA to remove contaminants like salts or ethanol that can inhibit enzyme activity.[12] |
| Methylation Sensitivity | Check if your restriction enzyme is sensitive to DNA methylation. If so, use a methylation-deficient E. coli strain for plasmid propagation.[12] |
| Incomplete Digestion | Increase the amount of enzyme or the incubation time. Always verify complete digestion by running a small amount of the digested product on an agarose gel.[7] |
Problem 3: Failed Ligation
| Possible Cause | Recommended Solution |
| Inactive Ligase or Buffer | The ATP in the ligase buffer is sensitive to repeated freeze-thaw cycles.[13] Use fresh buffer and ensure the T4 DNA ligase has been stored correctly. Do not heat-inactivate the ligase unless the manufacturer's protocol specifies it.[14] |
| Incorrect Vector:Insert Ratio | The molar ratio of vector to insert is crucial. A 1:3 ratio is a good starting point, but this may need to be optimized.[15][16] |
| Incompatible DNA Ends | Ensure that the restriction enzymes used generate compatible ends for ligation.[7] If performing blunt-end ligation, be aware that it is less efficient and may require a higher concentration of ligase.[17] |
| Vector Re-ligation | Dephosphorylate the digested vector using an alkaline phosphatase (e.g., CIP or SAP) to prevent it from re-ligating to itself.[7] Be sure to inactivate or remove the phosphatase before the ligation step.[12] |
Problem 4: Low Transformation Efficiency
| Possible Cause | Recommended Solution |
| Competent Cell Viability | The transformation efficiency of your competent cells may be low.[1] Test the efficiency with a control plasmid (e.g., pUC19). Avoid repeated freeze-thaw cycles of competent cells.[2] |
| Heat Shock/Electroporation Issues | Follow the transformation protocol precisely, especially the heat shock temperature and duration.[3] For electroporation, ensure the DNA sample is free of salts.[2] |
| Incorrect Antibiotic Selection | Double-check that you are using the correct antibiotic at the appropriate concentration for your vector.[1][5] |
| Large Plasmid Size | Large plasmids can have lower transformation efficiency.[1][3] Using highly competent cells or electroporation can improve results.[1] |
Experimental Protocols
Detailed Methodology: Cloning the JAM-A Coding Sequence
This protocol provides a general workflow for cloning the human JAM-A coding sequence into a mammalian expression vector.
-
Insert Preparation (PCR Amplification of JAM-A)
-
Primer Design: Design forward and reverse primers to amplify the full-length JAM-A coding sequence. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of your chosen expression vector. Also, add a Kozak sequence (e.g., GCCACC) before the start codon (ATG) in the forward primer to ensure efficient translation initiation.
-
PCR Reaction: Perform PCR using a high-fidelity DNA polymerase to minimize the risk of introducing mutations. Use a human cDNA library or a plasmid containing the JAM-A sequence as a template.
-
Purification: Run the PCR product on an agarose gel and purify the band corresponding to the expected size of the JAM-A insert using a gel extraction kit.
-
-
Vector Preparation
-
Restriction Digest: Digest the expression vector with the same restriction enzymes used in the primer design.
-
Dephosphorylation (Optional but Recommended): Treat the digested vector with an alkaline phosphatase to prevent self-ligation.
-
Purification: Purify the linearized vector using a PCR purification kit or by gel extraction.
-
-
Ligation
-
Molar Ratio Calculation: Calculate the required amount of insert and vector to achieve a 1:3 vector:insert molar ratio.
-
Ligation Reaction: Set up the ligation reaction with the purified vector and insert, T4 DNA ligase, and the corresponding buffer. Incubate at the recommended temperature (e.g., 16°C overnight or room temperature for a shorter period, depending on the ligase).[15]
-
-
Transformation
-
Competent Cells: Thaw a tube of high-efficiency chemically competent E. coli cells on ice.
-
Ligation Mixture Addition: Add a small volume (1-5 µL) of the ligation reaction to the competent cells and incubate on ice.
-
Heat Shock: Transfer the tube to a 42°C water bath for the specified time (e.g., 45-90 seconds).
-
Recovery: Immediately place the tube back on ice, then add pre-warmed SOC or LB medium and incubate at 37°C with shaking for 1 hour.
-
Plating: Spread the transformed cells on an LB agar plate containing the appropriate antibiotic for selection and incubate overnight at 37°C.
-
-
Screening and Verification
-
Colony Selection: Pick several well-isolated colonies.
-
Colony PCR: Perform PCR on the selected colonies using primers that flank the insertion site to screen for the presence of the JAM-A insert.
-
Plasmid Miniprep: Grow the positive colonies in liquid culture and isolate the plasmid DNA using a miniprep kit.
-
Restriction Digest and Sequencing: Verify the identity and orientation of the insert by restriction digest and confirm the sequence by Sanger sequencing.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: JAM-A signaling pathway promoting cell migration.
Caption: A workflow for troubleshooting JAM-A cloning.
References
- 1. goldbio.com [goldbio.com]
- 2. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. neb.com [neb.com]
- 5. intactgenomics.com [intactgenomics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Cloning Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. neb.com [neb.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. neb.com [neb.com]
- 17. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - HK [thermofisher.com]
JAM-A Data Analysis and Interpretation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Junctional Adhesion Molecule-A (JAM-A). The content is designed to address specific issues that may arise during experimental analysis and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of JAM-A?
Junctional Adhesion Molecule-A (JAM-A) is a transmembrane protein belonging to the immunoglobulin superfamily. It is primarily located at the tight junctions of epithelial and endothelial cells, as well as on the surface of leukocytes and platelets.[1][2][3] Its key functions include regulating the integrity and permeability of epithelial and endothelial barriers, modulating leukocyte migration, and participating in cell-cell adhesion.[2][3][4]
Q2: What are the main signaling pathways regulated by JAM-A?
JAM-A participates in several signaling pathways that influence cell migration, proliferation, and polarity. A key mechanism involves its homodimerization, which brings associated scaffolding proteins into close proximity, leading to downstream signaling events.[2] One of the well-characterized pathways involves the activation of the small GTPase Rap1, which in turn can stabilize β1 integrin protein levels and promote cell migration.[2][4] JAM-A also interacts with components of the PAR polarity complex (Par3/Par6/aPKC), playing a role in establishing and maintaining cell polarity.[2][4] Additionally, JAM-A has been shown to interact with components of the Hippo signaling pathway, such as NF2 and LATS1, to regulate intestinal epithelial proliferation.
Q3: How does JAM-A expression vary in different cancer types?
The expression of JAM-A in cancer is complex and can be tissue-dependent, with both pro- and anti-tumorigenic roles reported.[1][5] In some cancers, such as lung cancer, glioblastoma, and nasopharyngeal carcinoma, JAM-A overexpression is associated with poor prognosis.[5] Conversely, in pancreatic and gastric cancer, decreased JAM-A expression is linked to a negative clinical outcome.[1][5] The role of JAM-A in breast cancer is mixed, with some studies showing a positive correlation with poor prognosis and others suggesting a tumor-suppressive function.[1][5]
Q4: What is the significance of JAM-A's subcellular localization?
The subcellular localization of JAM-A is critical to its function. In polarized epithelial and endothelial cells, JAM-A is concentrated at the tight junctions, where it contributes to barrier function.[2] Changes in its localization can indicate alterations in cell polarity or junctional integrity. For instance, a diffuse or cytoplasmic distribution of JAM-A, as opposed to its typical junctional staining, may suggest a disruption of cell-cell contacts or a more migratory phenotype.[6] During leukocyte transmigration, JAM-A redistributes on the cell surface in a polarized manner.[2]
Troubleshooting Guides
Western Blot Analysis of JAM-A
Issue: Weak or No Signal
-
Possible Cause: Insufficient protein load.
-
Solution: Increase the amount of protein loaded onto the gel. For low-abundance targets like JAM-A in certain cell types, you may need to load up to 30-50 µg of total protein.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Ensure proper transfer conditions. For a protein of ~32-40 kDa like JAM-A, a wet transfer at 100V for 60-90 minutes is generally effective. Use a PVDF membrane, which is recommended for proteins of this size. Verify transfer efficiency by Ponceau S staining.
-
-
Possible Cause: Primary antibody issues (concentration, activity).
-
Solution: Optimize the primary antibody concentration by performing a titration. A common starting dilution for anti-JAM-A antibodies is 1:1000. Ensure the antibody has been stored correctly and is not expired. Incubate the primary antibody overnight at 4°C to increase binding.
-
-
Possible Cause: Inappropriate lysis buffer.
-
Solution: Use a lysis buffer that effectively solubilizes membrane proteins. A RIPA buffer is often a good choice. Ensure the buffer contains protease inhibitors to prevent JAM-A degradation.
-
Issue: High Background
-
Possible Cause: Insufficient blocking.
-
Solution: Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or 5% BSA in TBST. Some antibodies perform better with BSA, so it is worth testing both.
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Reduce the concentration of the primary and/or secondary antibody.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washes with TBST after antibody incubations to remove non-specific binding. Perform at least three washes of 5-10 minutes each.
-
Issue: Non-specific Bands
-
Possible Cause: Protein degradation.
-
Solution: Ensure that fresh protease inhibitors are added to the lysis buffer immediately before use. Keep samples on ice throughout the preparation process.
-
-
Possible Cause: Antibody cross-reactivity.
-
Solution: Use a highly specific monoclonal antibody for JAM-A. Check the antibody datasheet for known cross-reactivities. Run a negative control (e.g., lysate from JAM-A knockout cells if available) to confirm band specificity.
-
Co-Immunoprecipitation (Co-IP) of JAM-A and Interacting Proteins
Issue: Low Yield of Precipitated Protein
-
Possible Cause: Inefficient antibody-protein binding.
-
Solution: Ensure the antibody is validated for IP. Not all antibodies that work for Western blotting are suitable for IP. Use the recommended amount of antibody as per the datasheet, or titrate to find the optimal concentration. Incubate the antibody with the lysate overnight at 4°C with gentle rotation.
-
-
Possible Cause: Weak or transient protein-protein interaction.
-
Solution: Use a milder lysis buffer (e.g., a buffer with 1% NP-40 or Triton X-100 instead of RIPA) to preserve protein complexes. Consider using a cross-linking agent like DSP or formaldehyde before cell lysis to stabilize the interaction.
-
-
Possible Cause: Insufficient amount of starting material.
-
Solution: Increase the amount of cell lysate used for the IP. A starting amount of 500 µg to 1 mg of total protein is recommended.
-
Issue: High Non-specific Binding
-
Possible Cause: Non-specific binding to beads.
-
Solution: Pre-clear the lysate by incubating it with the beads (without the antibody) for 1-2 hours at 4°C before performing the IP.[7]
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number of washes (at least 3-5 times) and use a more stringent wash buffer. You can slightly increase the detergent concentration in the wash buffer.
-
-
Possible Cause: Irrelevant IgG control shows bands.
-
Solution: This indicates non-specific binding to the IgG molecule itself. Ensure you are using a high-quality isotype control antibody of the same species and at the same concentration as your primary antibody.
-
Immunofluorescence (IF) Analysis of JAM-A
Issue: Weak or No Staining
-
Possible Cause: Poor antibody penetration.
-
Solution: Ensure adequate permeabilization. For intracellular epitopes of JAM-A or when analyzing its cytoplasmic interactions, a 10-15 minute incubation with 0.1-0.25% Triton X-100 in PBS is typically sufficient.
-
-
Possible Cause: Epitope masking by fixation.
-
Solution: The choice of fixative is crucial. 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a common starting point. If the signal is weak, you may need to perform antigen retrieval, for example, by incubating with a citrate buffer at a sub-boiling temperature.
-
-
Possible Cause: Low protein expression.
-
Solution: If JAM-A expression is low in your cell type, consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit.
-
Issue: High Background Staining
-
Possible Cause: Insufficient blocking.
-
Solution: Block for at least 1 hour at room temperature. A common blocking solution is 5% normal goat serum (or serum from the same species as the secondary antibody) in PBST.
-
-
Possible Cause: Non-specific secondary antibody binding.
-
Solution: Ensure the secondary antibody is raised against the host species of the primary antibody. Run a secondary antibody-only control to check for non-specific binding.
-
Flow Cytometry Analysis of JAM-A
Issue: Low Signal Intensity
-
Possible Cause: Low JAM-A expression on the cell surface.
-
Solution: Use a bright fluorochrome-conjugated primary antibody. If using an indirect staining method, choose a bright secondary antibody.
-
-
Possible Cause: Antibody concentration is not optimal.
-
Solution: Titrate your anti-JAM-A antibody to determine the optimal concentration that gives the best signal-to-noise ratio.
-
-
Possible Cause: Cell preparation issues.
-
Solution: Ensure you have a single-cell suspension. Clumps can lead to poor staining and inaccurate results. Filter the cells before staining. Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.[8]
-
Issue: High Background/Non-specific Staining
-
Possible Cause: Fc receptor binding.
-
Solution: Block Fc receptors on the cell surface by incubating the cells with an Fc block reagent before adding the primary antibody.
-
-
Possible Cause: Inappropriate gating.
-
Solution: Use appropriate controls, such as an unstained sample and an isotype control, to set your gates correctly and distinguish true positive signals from background fluorescence.
-
Quantitative Data Summary
The following table summarizes the reported expression levels of JAM-A in various human tumors compared to normal tissue and its correlation with patient prognosis.
| Tumor Type | JAM-A Expression Level (vs. Normal) | Correlation with Poor Prognosis |
| Breast Cancer | Mixed | Positive |
| Lung Cancer | Increased | Positive |
| Gastric Cancer | Decreased | Negative |
| Pancreatic Cancer | Decreased | Negative |
| Glioblastoma | Increased | Positive |
| Nasopharyngeal Carcinoma | Increased | Positive |
| Oral Squamous Cell Carcinoma | Increased | Positive |
| Ovarian Cancer | Increased | None Reported |
| Anaplastic Thyroid Cancer | Decreased | Unknown |
| Endometrial Carcinoma | Decreased | Negative |
| Renal Cell Carcinoma | Decreased | No Prognostic Value |
Data compiled from multiple studies.[1][5]
Experimental Protocols
Detailed Protocol for Western Blot Analysis of JAM-A
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against JAM-A (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Detailed Protocol for Co-Immunoprecipitation of JAM-A
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C with rotation to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Add the anti-JAM-A antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analyze the eluate by Western blotting using antibodies against JAM-A and the suspected interacting protein.
-
Visualizations
Caption: JAM-A signaling pathway leading to cell migration and polarity regulation.
Caption: General experimental workflow for JAM-A data analysis.
References
- 1. Dysregulation of JAM-A plays an important role in human tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAM related proteins in mucosal homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Junctional adhesion molecules in cancer: a paradigm for the diverse functions of cell-cell interactions in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Best Practices for Successful Flow Cytometry - JangoCell [jangocell.com]
Technical Support Center: JAM-A Dependent Permeability Assays
Welcome to the technical support center for JAM-A dependent permeability assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of JAM-A in regulating cell permeability?
Junctional Adhesion Molecule-A (JAM-A) is a key transmembrane protein located at the tight junctions of epithelial and endothelial cells. It plays a crucial role in maintaining the integrity of the cellular barrier by regulating the paracellular pathway, which controls the passage of ions and solutes between cells.[1][2][3][4] JAM-A achieves this by interacting with other tight junction proteins, such as ZO-1 and claudins, and by participating in intracellular signaling cascades that influence cytoskeletal organization and junctional stability.[1][5]
Q2: Which are the most common in vitro assays to measure JAM-A dependent permeability?
The two most widely used in vitro methods are:
-
Transwell Permeability Assays: This involves culturing a cell monolayer on a porous membrane insert that separates two compartments (apical and basolateral). Permeability is assessed by:
-
Trans-epithelial/endothelial Electrical Resistance (TEER): Measures the ionic conductance across the monolayer. Higher TEER values indicate a tighter barrier.[6][7]
-
Tracer Flux Assays: A labeled, typically fluorescent, molecule of a specific size (e.g., FITC-dextran) is added to the apical compartment, and its passage to the basolateral compartment is measured over time.[8][9][10]
-
-
Electric Cell-Substrate Impedance Sensing (ECIS): This technique provides real-time, label-free measurement of changes in the impedance of a cell monolayer grown on electrodes. It is highly sensitive to alterations in cell-cell and cell-substrate adhesion.[11]
Q3: How does JAM-A knockdown or knockout affect permeability?
Depletion of JAM-A, either through siRNA-mediated knockdown or in knockout models, typically leads to an increase in paracellular permeability.[4][9] This is observed as a decrease in TEER and an increase in the flux of tracer molecules across the cell monolayer.[9] Mechanistically, the loss of JAM-A can disrupt the localization and expression of other tight junction proteins, such as claudin-10 and -15, and alter the organization of the actin cytoskeleton, thereby compromising barrier function.[9]
Troubleshooting Guides
Trans-epithelial/endothelial Electrical Resistance (TEER) Measurement
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or fluctuating TEER readings | 1. Temperature variations.[6][12] 2. Inconsistent electrode placement.[6][12] 3. Insufficient or variable media/buffer volume.[12] 4. Cell monolayer is not fully confluent or is deteriorating.[6] | 1. Allow the plate to equilibrate to room temperature before measuring, or perform measurements inside a temperature-controlled incubator.[6][12] 2. Ensure the electrode is placed in the same position and at the same depth in each well for every measurement.[6][12] 3. Use consistent volumes of conductive liquid (e.g., culture media, PBS) in both the apical and basolateral compartments, ensuring the electrode tips are fully immersed.[12] 4. Visually inspect the monolayer under a microscope before taking readings. Ensure cells have reached confluency. A drop in TEER can indicate cell death.[6] |
| Low TEER values in control cells | 1. The cell line used inherently forms a "leaky" monolayer. 2. Suboptimal cell culture conditions (e.g., passage number, seeding density, media formulation).[7] 3. Presence of contaminants in the culture. | 1. Consult literature for expected TEER values for your specific cell type. Some endothelial cells naturally have lower TEER than epithelial cells.[13][14] 2. Optimize seeding density and use cells at a consistent and low passage number. Ensure the culture medium is fresh and appropriate for barrier formation.[13] 3. Regularly check for microbial contamination. |
| No significant change in TEER after JAM-A knockdown/treatment | 1. Inefficient knockdown of JAM-A. 2. The experimental treatment does not affect the paracellular pathway for ions. 3. The effect of the treatment is transient and missed at the time of measurement. | 1. Validate JAM-A knockdown efficiency by Western blot or qPCR. 2. Complement TEER measurements with a tracer flux assay using molecules of different sizes to assess permeability changes that may not be reflected in ion conductance. 3. Perform a time-course experiment to measure TEER at multiple time points after treatment. |
FITC-Dextran Tracer Flux Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in control wells | 1. Leaky cell monolayer or damaged insert membrane.[8] 2. Autofluorescence from the plate or media. 3. Incomplete washing of the monolayer. | 1. Check monolayer confluence and integrity via microscopy and TEER. Inspect inserts for any physical damage. 2. Use black, opaque-bottom plates for fluorescence readings. Measure the fluorescence of media alone to determine background. 3. Gently wash the monolayer with pre-warmed buffer before adding the FITC-dextran solution. |
| No significant increase in fluorescence in the basolateral chamber after treatment | 1. The size of the FITC-dextran is too large to pass through the altered junctions.[15] 2. Insufficient incubation time.[8] 3. Low concentration of FITC-dextran. | 1. Try a smaller molecular weight FITC-dextran (e.g., 4 kDa instead of 70 kDa).[15] 2. Increase the incubation time, taking samples at multiple time points to determine the optimal duration.[8] 3. Increase the concentration of the FITC-dextran in the apical chamber. A common starting concentration is 1 mg/mL.[16] |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Pipetting errors when adding or sampling solutions. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 2. Use calibrated pipettes and be consistent with technique. When sampling from the basolateral chamber, do not disturb the cell monolayer. 3. Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
Immunofluorescence (IF) for JAM-A
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no JAM-A signal | 1. Suboptimal primary antibody concentration.[17][18] 2. Inappropriate fixation or permeabilization method.[19] 3. Low expression of JAM-A in the chosen cell line. | 1. Perform an antibody titration to determine the optimal dilution. A starting point is often 1-10 µg/mL for purified antibodies or 1:100-1:1000 for antiserum.[17] 2. Test different fixation (e.g., 4% PFA) and permeabilization (e.g., 0.1-0.5% Triton X-100) conditions. The method should preserve the epitope. 3. Confirm JAM-A expression in your cell line using Western blot or qPCR. |
| High background staining | 1. Primary antibody concentration is too high.[17] 2. Inadequate blocking.[17][19] 3. Non-specific binding of the secondary antibody. | 1. Use a more dilute primary antibody solution. 2. Block with a suitable serum (from the same species as the secondary antibody) or BSA for an adequate amount of time.[17] 3. Run a secondary antibody-only control to check for non-specific binding. Ensure thorough washing steps. |
| Diffuse or incorrect localization of JAM-A | 1. Cells are not confluent, so tight junctions are not fully formed. 2. Fixation artifacts have altered the cellular structure. 3. The primary antibody may be cross-reacting with other proteins. | 1. Ensure cells are grown to full confluency to allow for proper tight junction formation. 2. Optimize the fixation protocol to better preserve cellular morphology. 3. Validate the specificity of your primary antibody using controls such as JAM-A knockdown/knockout cells or by performing a Western blot.[20] |
Experimental Protocols
Protocol: Transwell Permeability Assay (TEER and FITC-Dextran Flux)
-
Cell Seeding:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) if required for your cell type.
-
Seed endothelial or epithelial cells onto the apical side of the Transwell inserts at a pre-determined optimal density.
-
Culture the cells until a confluent monolayer is formed. This can take several days, and monolayer integrity should be monitored by daily TEER measurements.
-
-
TEER Measurement:
-
Before the experiment, equilibrate the plate to a stable temperature (e.g., room temperature or 37°C).[6][12]
-
Using an epithelial voltohmmeter with "chopstick" electrodes, measure the resistance of a blank insert with media only to determine the background resistance.
-
Carefully place the electrodes in each well, ensuring the shorter electrode is in the apical chamber and the longer one in the basolateral chamber, and that they are not touching the cell monolayer.
-
Record the resistance for each well.
-
Calculate the net resistance by subtracting the blank resistance from the resistance of the cell-containing inserts.
-
Calculate the TEER (in Ω·cm²) by multiplying the net resistance by the surface area of the membrane.[6]
-
-
FITC-Dextran Flux Measurement:
-
After the final TEER measurement, gently wash the cell monolayer with pre-warmed PBS or HBSS.
-
Replace the apical medium with a solution containing a known concentration of FITC-dextran (e.g., 1 mg/mL of 4 kDa or 70 kDa FITC-dextran).[16]
-
Replace the basolateral medium with fresh, FITC-dextran-free medium.
-
Incubate the plate for a defined period (e.g., 1-4 hours).
-
At the end of the incubation, collect a sample from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).[21]
-
Quantify the concentration of FITC-dextran that has passed through the monolayer by comparing the fluorescence to a standard curve.
-
Protocol: Immunofluorescence Staining of JAM-A
-
Cell Culture: Grow cells to confluency on sterile glass coverslips or in chamber slides.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum or 3% BSA in PBS) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Dilute the primary anti-JAM-A antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody overnight at 4°C.[18]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute a fluorescently labeled secondary antibody (that recognizes the host species of the primary antibody) in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. If desired, counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Data Presentation
Table 1: Expected TEER Values for Common Cell Lines
| Cell Line | Cell Type | Expected TEER (Ω·cm²) | Notes |
| Caco-2 | Human colorectal adenocarcinoma (epithelial) | >300 | Values can vary significantly with culture time (up to 21 days).[22] |
| MDCK II | Madin-Darby Canine Kidney (epithelial) | 100 - 200 | Forms a relatively tight monolayer. |
| hCMEC/D3 | Human Cerebral Microvascular Endothelial Cells | 20 - 50 | Endothelial cells typically have lower TEER than epithelial cells.[13] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 10 - 30 | Forms a relatively leaky monolayer compared to epithelial cells. |
Note: These values are approximate and can vary depending on cell passage, seeding density, culture conditions, and measurement system.[7]
Table 2: Common Fluorescent Tracers for Permeability Assays
| Tracer | Molecular Weight (kDa) | Typical Application |
| Sodium Fluorescein | 0.376 | Assessing permeability to small molecules. |
| FITC-Dextran | 4 | Measuring paracellular flux of small macromolecules.[15] |
| FITC-Dextran | 40 | Intermediate-sized macromolecule permeability.[15] |
| FITC-Dextran | 70 | Assessing permeability to larger macromolecules, similar in size to albumin.[15] |
| Lucifer Yellow | 0.457 | A small, fluorescent tracer often used to verify monolayer integrity. |
Visualizations
JAM-A Signaling in Barrier Regulation
References
- 1. Intracellular mediators of JAM-A–dependent epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of JAM-A tyrosine phosphorylation in epithelial barrier dysfunction during intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAM-A regulates permeability and inflammation in the intestine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Junctional Adhesion Molecule A Promotes Epithelial Tight Junction Assembly to Augment Lung Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellqart.com [cellqart.com]
- 7. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method: FITC-Dextran Trans-Epithelial Permeability Assay | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 11. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wpiinc.com [wpiinc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 20. news-medical.net [news-medical.net]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating JAM-A Antibody Specificity
For researchers, scientists, and drug development professionals, the precision of experimental data is non-negotiable. When studying Junctional Adhesion Molecule-A (JAM-A), a key transmembrane protein involved in tight junction assembly, cell migration, and signaling, the specificity of the primary antibody is a critical factor for obtaining reliable and reproducible results.[1][2][3] This guide provides an objective comparison of methodologies and data for validating JAM-A antibody specificity, ensuring confidence in your immunoassay results.
Poorly validated antibodies are a well-documented source of erroneous and irreproducible data, leading to a significant waste of resources and time.[4] Therefore, the rigorous validation of each JAM-A antibody for its intended application is a fundamental scientific necessity.
Comparative Analysis of Commercial JAM-A Antibodies
The selection of a suitable antibody is the first step. Below is a summary of commercially available JAM-A antibodies, highlighting their key characteristics as provided by the manufacturers.
Table 1: Overview of Selected Commercial JAM-A Antibodies
| Antibody (Clone/ID) | Host / Isotype / Type | Validated Applications | Immunogen | Vendor |
| JAM-A (E8D2N) | Rabbit / IgG / Monoclonal | WB, IHC | Proprietary | Cell Signaling Technology |
| JAM-A (CD321) (36-1700) | Rabbit / IgG / Polyclonal | WB, IHC(P), ELISA, IP | Synthetic peptide from C-terminal region | Thermo Fisher Scientific |
| JAM-A (NBP1-49908) | Rabbit / Polyclonal | WB, IHC, IHC-P, IP | Peptide between residue 249-299 | Novus Biologicals |
| JAM-A (AF1103) | Goat / Polyclonal | WB, IHC, ICC/IF | Recombinant human JAM-A | Novus Biologicals |
| Anti-JAM-A (ab180821) | Rabbit / Polyclonal | WB, ICC/IF | Recombinant fragment within aa 1-250 | Abcam |
Note: WB=Western Blot, IHC=Immunohistochemistry, IHC(P)=IHC Paraffin, IF=Immunofluorescence, ICC=Immunocytochemistry, IP=Immunoprecipitation, ELISA=Enzyme-Linked Immunosorbent Assay. This table is not exhaustive and represents a selection of available reagents. Researchers should always consult the latest vendor datasheets.
For a deeper level of validation, direct comparison of antibody performance is invaluable. A study by Collet et al. (2017) provides a detailed biophysical comparison of three monoclonal anti-JAM-A antibodies, revealing distinct epitope-binding characteristics.[5]
Table 2: Biophysical Comparison of Anti-JAM-A Monoclonal Antibodies
| Feature | Antibody hz6F4-2 | Antibody F11 | Antibody J10.4 |
| Binding Stoichiometry (Fab:JAM-A) | 1:2 | 1:2 | 1:1 |
| Epitope Location | Binds to an epitope that overlaps with F11 | Binds to an epitope that overlaps with hz6F4-2 | Binds to a distinct epitope, distant from hz6F4-2 and F11 |
| Competitive Binding | Binding is hindered by the presence of F11 | Binding is hindered by the presence of hz6F4-2 | Can bind simultaneously with either hz6F4-2 or F11 |
Data summarized from a study using native Mass Spectrometry and Surface Plasmon Resonance (SPR) to characterize antibody-antigen complexes.[5]
JAM-A Signaling and Validation Workflows
Understanding the biological context of JAM-A is crucial for designing validation experiments. JAM-A is a pleiotropic molecule that participates in multiple signaling pathways, including the Hippo pathway to regulate proliferation and pathways involving Rap1 to control cell migration.[6][7]
References
- 1. JAM-A (E8D2N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. JAM-A (CD321) Polyclonal Antibody (36-1700) [thermofisher.com]
- 3. Anti-Junctional Adhesion Molecule 1/JAM-A antibody (ab180821) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Epitope characterization of anti-JAM-A antibodies using orthogonal mass spectrometry and surface plasmon resonance approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration [frontiersin.org]
A Comparative Guide to the Functions of Junctional Adhesion Molecule-A (JAM-A) and Junctional Adhesion Molecule-B (JAM-B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junctional Adhesion Molecules (JAMs) are a family of transmembrane proteins belonging to the immunoglobulin superfamily that play critical roles in regulating cell-cell adhesion, barrier function, and leukocyte trafficking. Among the classical JAMs, JAM-A (also known as F11R or JAM-1) and JAM-B (also known as VE-JAM or JAM-2) are key players in various physiological and pathological processes. While they share structural similarities, their functions can be distinct and context-dependent. This guide provides an objective comparison of the functions of JAM-A and JAM-B, supported by experimental data and detailed methodologies, to aid researchers in their investigations and in the development of novel therapeutic strategies.
Data Presentation: A Comparative Overview
The following tables summarize the key functional differences and molecular interactions of JAM-A and JAM-B based on available experimental evidence.
| Feature | JAM-A | JAM-B | References |
| Primary Expression | Epithelial cells, endothelial cells, leukocytes (neutrophils, monocytes) | Endothelial cells (particularly high endothelial venules), lymphatic endothelial cells, platelets | [1][2] |
| Homophilic Binding | Yes | Yes | [3] |
| Heterophilic Binding | JAM-C, LFA-1 (αLβ2 integrin), Mac-1 (αMβ2 integrin), αvβ3 integrin | JAM-C, VLA-4 (α4β1 integrin) | [4][5][6] |
| Role in Endothelial Barrier Function | Strengthens barrier integrity; depletion increases permeability | Less defined role in barrier integrity compared to JAM-A; may have context-dependent effects | [7][8] |
| Role in Leukocyte Transmigration | Mediates transmigration of neutrophils and monocytes | Primarily involved in the transmigration of lymphocytes | [1][9] |
| Role in Cell Migration | Regulates epithelial and endothelial cell migration | Implicated in lymphocyte rolling and adhesion | [10][11] |
Key Functional Comparisons
Regulation of Endothelial Barrier Function
Both JAM-A and JAM-B are localized at the tight junctions of endothelial cells, suggesting a role in maintaining the integrity of the vascular barrier. However, experimental evidence indicates that JAM-A plays a more prominent role in this process.
Experimental Data:
Studies using in vitro models of the endothelial barrier, such as measuring transendothelial electrical resistance (TEER), have shown that depletion of JAM-A leads to a significant decrease in TEER, indicating increased paracellular permeability.[7] In contrast, the role of JAM-B in regulating baseline endothelial barrier function is less clear, with some studies showing minimal effects upon its depletion.
| Condition | Change in TEER (relative to control) | Reference |
| JAM-A knockdown in endothelial cells | Significant decrease | [7] |
| JAM-B knockdown in endothelial cells | No significant change | [1] |
Leukocyte Transmigration
A critical function of JAMs is their involvement in the extravasation of leukocytes from the bloodstream into tissues during inflammation. JAM-A and JAM-B exhibit distinct specificities for different leukocyte populations.
Experimental Data:
In vitro transmigration assays, where leukocytes are allowed to migrate across an endothelial monolayer, have demonstrated that JAM-A is crucial for the transmigration of neutrophils and monocytes.[9] Conversely, JAM-B is primarily involved in the rolling, adhesion, and subsequent transmigration of lymphocytes.[1] This specificity is largely attributed to their differential interactions with integrins expressed on the surface of distinct leukocyte subsets.
| Leukocyte Type | Role of JAM-A in Transmigration | Role of JAM-B in Transmigration | References |
| Neutrophils | Essential | Minimal role | [9] |
| Monocytes | Important | Less significant | [9] |
| Lymphocytes | Less significant | Crucial for rolling and adhesion | [1] |
Cell Migration
JAM-A has been shown to regulate the directional migration of epithelial and endothelial cells, a process crucial for wound healing and angiogenesis.
Experimental Data:
Scratch wound healing assays are commonly used to assess cell migration in vitro. In these assays, a "scratch" is created in a confluent cell monolayer, and the rate of closure of the scratch is monitored over time. Studies have shown that depletion of JAM-A in epithelial or endothelial cells impairs their migratory capacity, resulting in a slower wound closure rate.[10][11] The role of JAM-B in the migration of non-leukocyte cells is not as well-established.
| Cell Type | Effect of JAM-A Depletion on Migration | Reference |
| Epithelial Cells | Decreased migration rate | [10] |
| Endothelial Cells | Decreased migration rate | [11] |
Signaling Pathways
JAM-A and JAM-B transduce signals into the cell through their cytoplasmic tails, which contain a PDZ-binding motif. This allows them to interact with a variety of scaffolding and signaling proteins, thereby influencing cellular behavior.
JAM-A Signaling
JAM-A is a well-established regulator of the small GTPase Rap1. Upon homophilic binding, JAM-A recruits a complex of proteins including the scaffolding protein AF-6/afadin and the guanine nucleotide exchange factor PDZ-GEF2. This complex activates Rap1, which in turn stabilizes β1 integrin expression and promotes cell migration.[10]
Figure 1. JAM-A signaling pathway leading to cell migration.
JAM-B Signaling
The signaling pathways downstream of JAM-B are less well-characterized compared to JAM-A. Its interaction with the integrin VLA-4 on lymphocytes is a key signaling event that mediates lymphocyte rolling and adhesion to the endothelium. This interaction is thought to trigger inside-out signaling in the lymphocyte, leading to a conformational change in VLA-4 that increases its affinity for its ligand, VCAM-1, on endothelial cells.
Figure 2. JAM-B-mediated lymphocyte adhesion signaling.
Experimental Protocols
Transendothelial Electrical Resistance (TEER) Assay
This protocol is used to measure the integrity of endothelial cell monolayers in vitro, providing a quantitative measure of barrier function.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes
-
Sterile PBS
Procedure:
-
Seed endothelial cells onto the apical side of the Transwell inserts at a confluent density.
-
Culture the cells for 2-3 days to allow for the formation of a tight monolayer.
-
Before measurement, equilibrate the plate to room temperature for 30 minutes.
-
Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile PBS.
-
Measure the resistance of a blank Transwell insert containing only cell culture medium.
-
Carefully place the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber of the Transwell containing the cell monolayer. Ensure the electrodes do not touch the bottom of the well or the cell monolayer.
-
Record the resistance reading from the EVOM2™ meter.
-
Calculate the TEER value by subtracting the resistance of the blank well and multiplying by the surface area of the Transwell insert (Ω x cm²).
References
- 1. Junctional adhesion molecule (JAM)-B supports lymphocyte rolling and adhesion through interaction with α4β1 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional and Post-Translational Regulation of Junctional Adhesion Molecule-B (JAM-B) in Leukocytes under Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Junctional Adhesion Molecules: Potential Proteins in Atherosclerosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Junctional Adhesion Molecules (JAMs): The JAM-Integrin Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of vascular endothelial permeability by junctional adhesion molecules (JAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Junctional adhesion molecule - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Functional Differences of JAM-A and JAM-C
Junctional Adhesion Molecule-A (JAM-A) and Junctional Adhesion Molecule-C (JAM-C) are transmembrane proteins belonging to the immunoglobulin superfamily that play critical, yet distinct, roles in regulating cell-cell interactions. While both are localized at tight junctions of epithelial and endothelial cells, their functional divergence has significant implications for cellular processes such as migration, barrier integrity, and inflammatory responses. This guide provides an objective comparison of their functions, supported by experimental data, detailed methodologies, and signaling pathway visualizations for researchers, scientists, and drug development professionals.
Quantitative Functional Comparison
The following table summarizes key quantitative differences in the functional effects of JAM-A and JAM-C based on experimental findings.
| Feature | JAM-A | JAM-C |
| Endothelial Permeability | Knockdown via siRNA in colonic epithelial cells leads to a ~60% decrease in transepithelial electrical resistance (TER)[1]. Genetic deletion or antibody blockade generally increases permeability[2]. | Knockdown has been reported to decrease endothelial cell permeability[2]. |
| Cell Migration | Soluble JAM-A ectodomains inhibit endothelial cell migration[3][4]. Knockdown in breast and liver cancer cells suppresses migration[5]. | Soluble JAM-C promotes endothelial cell migration (angiogenesis)[3][6]. |
| Leukocyte Transmigration | Soluble JAM-A reduces transendothelial migration of neutrophils[2][3]. | Antibody blockade can increase monocyte reverse-transendothelial migration[7][8]. |
| β1 Integrin Regulation | Regulates the protein expression level of β1 integrin via Rap1 activation[9][10]. | Regulates the activity of β1 integrin, but not its expression level[7][9]. |
| Protein Expression Changes | JAM-A knockdown in epithelial cells leads to a significant upregulation of claudin-10 and claudin-15[1]. | Overexpression in epithelial cells can modulate β1 and β3 integrin activation[11]. |
Signaling Pathways
JAM-A and JAM-C initiate distinct intracellular signaling cascades that mediate their diverse functions. These differences are crucial for understanding their specific roles in health and disease.
JAM-A Signaling in Epithelial Cell Migration
JAM-A regulates epithelial cell migration through a pathway involving the activation of the small GTPase Rap1A, which in turn stabilizes β1 integrin protein levels. This process is initiated by the homodimerization of JAM-A at cell-cell contacts.
Caption: JAM-A signaling cascade promoting epithelial cell migration.
Soluble JAM-C Signaling in Angiogenesis
Under inflammatory conditions, JAM-C can be shed from the endothelial cell surface as soluble JAM-C (sJAM-C). sJAM-C acts as a pro-angiogenic factor by stimulating endothelial cell migration through the activation of PI3K, p38, and Src signaling pathways.
Caption: Soluble JAM-C signaling cascade promoting angiogenesis.
Key Experimental Methodologies
The functional differences between JAM-A and JAM-C have been elucidated through a variety of experimental techniques. Below are detailed protocols for key assays cited in the literature.
siRNA-Mediated Knockdown and Transepithelial Electrical Resistance (TER) Measurement
This method is used to assess the role of a specific protein in maintaining epithelial barrier function.
-
Objective: To determine the effect of JAM-A depletion on epithelial barrier integrity.
-
Cell Culture: Human colonic epithelial cells (e.g., SK-CO15) are cultured to confluence on microporous cell culture inserts (e.g., Transwells)[1][12].
-
siRNA Transfection: Cells are transfected with chemically synthesized duplex siRNAs targeting the mRNA of the protein of interest (e.g., human JAM-A) or a non-targeting control siRNA at a concentration of 100 nM using a suitable transfection reagent[1][12].
-
Incubation: The transfection reagents are typically incubated with the cells overnight[12].
-
TER Measurement: After a set period post-transfection (e.g., 72 hours), the TER of the cell monolayer is measured using a voltmeter (e.g., EVOM). The resistance values are indicative of the integrity of the tight junctions forming the paracellular barrier[10].
-
Data Analysis: The change in TER in JAM-A knockdown cells is compared to control cells to determine the protein's role in barrier function. A decrease in TER signifies compromised barrier integrity[1].
-
Validation: Knockdown efficiency is confirmed by Western blot analysis of total cell lysates[1].
Endothelial Cell Migration (Chemotaxis) Assay
This assay quantifies the migratory response of endothelial cells to a chemoattractant, such as soluble JAM-C.
-
Objective: To evaluate the pro-migratory effect of soluble JAM-C on human microvascular endothelial cells (HMVECs).
-
Apparatus: A modified Boyden chamber (e.g., 48-well microchemotaxis chamber) with a porous polycarbonate membrane separating the upper and lower wells is used.
-
Procedure:
-
The lower wells of the chamber are filled with serum-free medium containing the chemoattractant (e.g., 50 nM soluble JAM-C) or a control medium[6].
-
The membrane is placed over the lower wells.
-
A suspension of HMVECs in serum-free medium is added to the upper wells.
-
The chamber is incubated at 37°C for a specified time (e.g., 6 hours) to allow cell migration through the membrane pores[6].
-
-
Quantification:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained (e.g., with Diff-Quik).
-
The number of cells that have migrated to the lower surface of the membrane is counted in several high-power fields using a microscope.
-
-
Data Analysis: The number of migrated cells in response to the chemoattractant is compared to the number of cells that migrated towards the control medium.
Western Blot Analysis of Signaling Protein Phosphorylation
This technique is used to detect the activation of specific signaling pathways following cellular stimulation.
-
Objective: To determine if soluble JAM-C stimulates the phosphorylation of Src, p38, and PI3K in HMVECs.
-
Cell Treatment: Confluent HMVECs are stimulated with a specific concentration of soluble JAM-C (e.g., 50 nM) for various time points[6].
-
Cell Lysis: At each time point, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Src, anti-phospho-p38, anti-phospho-PI3K)[6].
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: To confirm equal protein loading, the blots are stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins or a loading control like actin[6]. The intensity of the bands corresponding to the phosphorylated proteins is quantified to assess the level of activation.
Conclusion
References
- 1. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Junctional Adhesion Molecules: Role and Regulation of Expression in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAM related proteins in mucosal homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration [frontiersin.org]
- 5. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Junctional adhesion molecule-C is a soluble mediator of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAM-C regulates unidirectional monocyte transendothelial migration in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Junctional Adhesion Molecule A Promotes Epithelial Tight Junction Assembly to Augment Lung Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression, Localization, and Function of Junctional Adhesion Molecule-C (JAM-C) in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
JAM-A vs. Occludin: A Comparative Guide to Their Roles in Tight Junction Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Junctional Adhesion Molecule-A (JAM-A) and Occludin, two critical transmembrane proteins involved in the formation and regulation of tight junctions (TJs). We will delve into their distinct and overlapping functions, supported by experimental data, detailed methodologies, and visual pathway diagrams to elucidate their roles in establishing epithelial and endothelial barrier integrity.
Functional Overview: Assembly vs. Regulation
Tight junctions are complex protein networks that form a selective paracellular barrier, crucial for tissue homeostasis. While both JAM-A and Occludin are integral to this barrier, they play fundamentally different primary roles.
Junctional Adhesion Molecule-A (JAM-A) is a member of the immunoglobulin (Ig) superfamily.[1] Its principal role is in the early stages of TJ assembly and maturation. JAM-A acts as a signaling hub and an anchor, recruiting essential scaffolding and polarity proteins to nascent cell-cell contacts to initiate the formation of a functional tight junction complex.[1][2][3] Through homophilic interactions, JAM-A helps stabilize cell-cell contacts and provides positional cues for the assembly of the junctional machinery.[2]
Occludin was the first transmembrane protein identified at the tight junction.[4] Its function is now understood to be more regulatory, focusing on the maintenance, stability, and fine-tuning of the TJ barrier rather than its de novo assembly.[4][5] While TJ strands can form in the absence of occludin, its presence is critical for optimal barrier function and for mediating cellular responses to external stimuli like cytokines.[6][7] Occludin's function is heavily modulated by its phosphorylation state, which dictates its interaction with other TJ proteins and its overall contribution to barrier integrity.[4][8]
Comparative Analysis of Molecular Interactions and Signaling
The distinct roles of JAM-A and occludin are rooted in their unique protein interactions and the signaling pathways they initiate or modulate.
Interaction with Scaffolding Proteins
Both proteins connect the transmembrane barrier to the actin cytoskeleton via cytoplasmic scaffolding proteins, primarily the Zonula Occludens (ZO) family. However, their interaction hierarchy differs.
-
JAM-A: Directly interacts with ZO-2 through its cytoplasmic domain. This interaction is a key early event, leading to the subsequent recruitment of other crucial proteins like ZO-1, afadin, and the Par-3 polarity protein.[1][2] This places JAM-A upstream in the assembly of the core TJ plaque.
-
Occludin: Interacts with ZO-1, ZO-2, and ZO-3.[4] Its C-terminal domain is essential for this binding, which helps anchor occludin within the TJ complex and is necessary for its barrier-stabilizing effects.[4]
Signaling Pathways
JAM-A Signaling in TJ Assembly: JAM-A is a key player in establishing cell polarity and maturing cell junctions through its interaction with the PAR-aPKC polarity complex.[3] At initial cell-cell contacts, JAM-A recruits PAR-3, which in turn brings the atypical protein kinase C (aPKC)-PAR-6 complex to the junction.[2][3] Activated Rho GTPases (Cdc42/Rac1) then bind to PAR-6, activating aPKC.[2] Activated aPKC phosphorylates JAM-A, a step that promotes the maturation of primordial junctions into stable, barrier-forming tight junctions.[3] Furthermore, JAM-A signaling through an afadin/Rap pathway can modulate RhoA activity to strengthen the barrier.[1]
Occludin Regulation via Phosphorylation: Occludin's role is dynamically regulated by the phosphorylation of its serine, threonine, and tyrosine residues.[4] Generally, phosphorylation on serine and threonine residues by kinases like atypical PKC is associated with the assembly and stabilization of occludin at the tight junction.[4] Conversely, dephosphorylation by phosphatases such as PP2A and PP1 is linked to TJ disassembly.[4] Tyrosine phosphorylation, often mediated by Src kinases, can negatively impact occludin's interaction with ZO-1 and weaken the barrier.[4] This positions occludin as a key transducer of extracellular signals (e.g., from cytokines) that modulate barrier permeability.[6]
References
- 1. Junctional Adhesion Molecule A Promotes Epithelial Tight Junction Assembly to Augment Lung Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. JAM-A and aPKC: A close pair during cell-cell contact maturation and tight junction formation in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of tight junctions in signal transduction: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of JAM-A in Oncology: A Comparative Analysis Across Cancer Types
For Immediate Release
Junctional Adhesion Molecule-A (JAM-A), a transmembrane protein integral to tight junctions, is emerging as a critical player in cancer progression. However, its role is proving to be highly context-dependent, exhibiting both tumor-promoting and tumor-suppressive functions across various malignancies. This guide provides a comparative analysis of JAM-A's role in breast, lung, colorectal, and pancreatic cancers, as well as glioblastoma, supported by experimental data and detailed methodologies for key research techniques.
Comparative Analysis of JAM-A Expression and Prognostic Significance
The expression of JAM-A and its correlation with patient outcomes vary significantly among different cancer types. While often associated with a poor prognosis, in some cancers, its loss is linked to increased aggressiveness.
| Cancer Type | JAM-A Expression Level in Tumor vs. Normal Tissue | Correlation with Poor Prognosis | Key Findings |
| Breast Cancer | Overexpressed[1][2][3] | Positive[3][4][5] | High JAM-A expression is linked to aggressive subtypes, including HER2-positive and triple-negative breast cancer.[1][3][6] It has been shown to regulate HER2 expression and contribute to therapy resistance.[1][6] Conversely, some studies suggest that loss of JAM-A can enhance cancer cell invasion.[7] |
| Lung Cancer | Overexpressed in Non-Small Cell Lung Cancer (NSCLC)[8] | Positive[8] | Elevated JAM-A expression in NSCLC is associated with advanced tumor stage and lymph node metastasis.[8] Knockdown of JAM-A can inhibit lung cancer cell proliferation and induce cell cycle arrest.[8] |
| Colorectal Cancer | Downregulated in a significant portion of cases | Negative (Loss of expression correlates with poor outcome) | Downregulation of JAM-A is observed in approximately 60% of colorectal cancers and is associated with a poorer prognosis. Loss of JAM-A can promote the activation of oncogenic pathways. |
| Pancreatic Cancer | Low expression reported in some studies | Negative (Low expression linked to adverse outcomes) | Depletion of JAM-A is associated with positive lymph node status and the presence of distant metastasis, suggesting its loss contributes to tumor progression in this context. |
| Glioblastoma | Highly elevated in cancer stem cells | Positive[2][9] | High JAM-A expression is a predictor of poor patient prognosis.[2][9] Interestingly, in the tumor microenvironment, JAM-A on microglia appears to have a tumor-suppressive role, particularly in female models.[2][4][9] |
Key Signaling Pathways Influenced by JAM-A
JAM-A's multifaceted role in cancer is underpinned by its interaction with and modulation of several critical signaling pathways. These interactions can dictate cellular processes such as proliferation, migration, and survival.
JAM-A and HER2 Signaling in Breast Cancer
In HER2-positive breast cancer, JAM-A has been shown to regulate HER2 expression and signaling, contributing to tumor progression and resistance to targeted therapies.[1][6] This interaction highlights JAM-A as a potential therapeutic target in this aggressive breast cancer subtype.
References
- 1. Item - Mechanisms of Crosstalk between JAM-A and HER2 driving Breast Cancer - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 2. JAM-A functions as a female microglial tumor suppressor in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multilayered proteomics reveals that JAM‐A promotes breast cancer progression via regulation of amino acid transporter LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of JAM-A plays an important role in human tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMIC-02. JUNCTIONAL ADHESION MOLECULE-A (JAM-A) DEFICIENCY DRIVES SEX-SPECIFIC DIFFERENCES IN GLIOBLASTOMA PROGRESSION VIA DIFFERENTIAL MICROGLIA RESPONSES IN THE TUMOR MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of JAM-A in Non-Small Cell Lung Cancer Correlates with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validation of JAM-A as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Junctional Adhesion Molecule-A (JAM-A) as a therapeutic target, summarizing its performance against alternative strategies and providing supporting experimental data.
Executive Summary
Junctional Adhesion Molecule-A (JAM-A), a transmembrane protein of the immunoglobulin superfamily, has emerged as a promising therapeutic target in oncology and inflammatory diseases. Its overexpression is frequently correlated with poor prognosis in various cancers, including breast, lung, and colorectal cancer. JAM-A is implicated in key pathological processes such as tumor proliferation, invasion, and angiogenesis. Preclinical studies using monoclonal antibodies and peptide inhibitors targeting JAM-A have demonstrated significant anti-tumor efficacy in various cancer models. This guide provides a comparative analysis of JAM-A expression across different tumor types, the efficacy of JAM-A targeting agents, and detailed experimental protocols for its validation.
Data Presentation
Table 1: JAM-A Expression in Human Cancers vs. Normal Tissues
| Cancer Type | JAM-A Expression in Tumor | JAM-A Expression in Normal Tissue | Reference(s) |
| Breast Cancer (DCIS) | Moderate/High in 96% of cases | Moderate/High in 23% of adjacent normal tissues | [1] |
| Breast Cancer (Invasive) | High expression in 31% of tumors | Low expression in 69% of cases | [2] |
| Non-Small Cell Lung Cancer | High expression in 37% of specimens | Significantly lower in corresponding non-tumorous lung tissues | [3][4] |
| Colorectal Cancer | Negative or patchy staining in 64% of primary CRC | Exclusively membranous staining in 100% of matched normal controls | [5] |
| Ovarian Cancer | High expression associated with advanced stage | Lower expression in benign tissues | [6][7][8][9] |
| Pancreatic Cancer | Elevated levels at both transcript and protein levels | Lower expression in normal pancreatic tissue | [10][11][12][13][14] |
Table 2: Preclinical Efficacy of JAM-A Targeting Agents
| Therapeutic Agent | Cancer Model | Efficacy | Reference(s) |
| JBS2 (Peptide Antagonist) | Breast Cancer (SUM-225 xenograft) | Significantly reduced tumor growth over 4 weeks (p < 0.001) | [5][15] |
| JBS2 (Peptide Antagonist) | Breast Cancer (Chick embryo xenograft) | Reduced number of visible tumors | [3] |
| Anti-JAM-A Monoclonal Antibody | Multiple Myeloma (Xenograft model) | Impaired tumor progression | |
| Anti-JAM-A Monoclonal Antibody | Esophageal Squamous Cell Carcinoma | Significantly inhibited tumor growth in mice | [16] |
| JAM-A Knockdown (siRNA) | Breast and Liver Cancer Cells | Suppressed proliferation and migration in vitro | [10] |
Experimental Protocols
Immunohistochemistry (IHC) for JAM-A Expression
Objective: To detect and quantify the expression of JAM-A in paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (0.3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-JAM-A/F11R antibody (e.g., clone J10.4, ~1.0-2.0 µg/mL)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 5 min each) and finally in distilled water.[17]
-
Antigen Retrieval: Submerge slides in pre-heated antigen retrieval solution and heat (e.g., microwave or pressure cooker) for 10-20 minutes. Allow to cool to room temperature.[4]
-
Peroxidase Blocking: Incubate sections with 0.3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-JAM-A antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[17]
-
Secondary Antibody Incubation: After washing with PBS, incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Wash with PBS and apply DAB substrate solution until desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, then coverslip with mounting medium.
Scoring: JAM-A expression can be semi-quantitatively assessed using an H-score, which considers both the staining intensity (0, 1+, 2+, 3+) and the percentage of positive cells.
Subcutaneous Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of JAM-A targeting agents on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line with known JAM-A expression (e.g., MDA-MB-231, SUM-225)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS or cell culture medium
-
JAM-A targeting agent (e.g., JBS2 peptide, anti-JAM-A antibody)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or medium at the desired concentration (e.g., 1 x 10^7 cells/mL).[18] If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[19]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mice.[20]
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and control groups.[5]
-
Treatment Administration: Administer the JAM-A targeting agent and vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size or for a set duration. Euthanize mice and excise tumors for further analysis (e.g., IHC, Western blot).
Co-Immunoprecipitation (Co-IP) for JAM-A Interacting Proteins
Objective: To identify proteins that interact with JAM-A within a cellular context.
Materials:
-
Cell lysate from cells expressing JAM-A
-
Co-IP lysis/wash buffer (non-denaturing)
-
Primary antibody: Anti-JAM-A antibody suitable for IP (e.g., clone J10.4) or a rabbit polyclonal anti-JAM-A antibody.[21][22]
-
Protein A/G magnetic beads or agarose beads
-
Isotype control IgG
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing (optional): Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-JAM-A antibody or an isotype control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
Mandatory Visualization
Caption: Key signaling pathways regulated by JAM-A.
Caption: Experimental workflow for validating JAM-A as a therapeutic target.
References
- 1. Functional Antagonism of Junctional Adhesion Molecule-A (JAM-A), Overexpressed in Breast Ductal Carcinoma In Situ (DCIS), Reduces HER2-Positive Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. patholjournal.com [patholjournal.com]
- 9. Changes in expression of differentiation markers between normal ovarian cells and derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of Immunohistochemistry Biomarkers in Pancreatic Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Evaluation of the Expression of Specific Membrane Antigens in Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative immunohistochemistry analysis of pancreatic adenocarcinoma upregulated factor expression in pancreatic cancer and its prognostic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meta-analysis of immunohistochemical prognostic markers in resected pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. southernbiotech.com [southernbiotech.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Item - Breast cancer xenografts were established in mice by subcutaneous injection of MDA-MB 231 cells (1X107 cells per mouse). - Public Library of Science - Figshare [plos.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. altogenlabs.com [altogenlabs.com]
- 21. Anti-JAM-A antibody, Mouse monoclonal clone J10.4, purified from hybridoma cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 22. JAM-A (CD321) Polyclonal Antibody (36-1700) [thermofisher.com]
Comparative Analysis of JAM-A Signaling in Endothelial vs. Epithelial Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and molecular mechanisms of Junctional Adhesion Molecule-A (JAM-A) in regulating endothelial and epithelial cell functions.
Junctional Adhesion Molecule-A (JAM-A), a member of the immunoglobulin superfamily, is a critical transmembrane protein localized at the tight junctions of both endothelial and epithelial cells.[1][2][3] While it plays a fundamental role in maintaining barrier integrity and modulating cell-cell adhesion in both cell types, the downstream signaling pathways it initiates and the ultimate cellular outcomes differ significantly.[4][5] This guide provides a detailed comparative analysis of JAM-A signaling in endothelial and epithelial cells, supported by experimental data and detailed protocols to facilitate further research and therapeutic development.
Core Signaling Pathways: A Tale of Two Cell Types
The central signaling axis regulated by JAM-A in both endothelial and epithelial cells involves the activation of the small GTPase Rap1, which in turn modulates integrin function.[4][6] However, the upstream regulators, interacting partners, and the specific functional consequences of this pathway diverge significantly between the two cell types.
In Epithelial Cells: A Focus on Barrier Function and Collective Migration
In epithelial cells, JAM-A is a key regulator of paracellular permeability and collective cell migration, crucial for processes like wound healing and maintaining mucosal integrity.[7][8] JAM-A signaling is initiated by its homodimerization, which serves as a scaffold to recruit a complex of PDZ domain-containing proteins.[6]
A primary signaling cascade involves the recruitment of the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2.[6] This complex leads to the activation of Rap1A, which then stabilizes β1 integrin protein levels at the cell surface.[4][6] This stabilization is crucial for maintaining cell-matrix adhesion and promoting coordinated cell migration during processes like intestinal wound repair.[5] Loss of JAM-A in intestinal epithelial cells leads to decreased Rap1A activity and reduced levels of Talin and β1 integrin, impairing the formation of focal adhesions.[8]
Furthermore, JAM-A in epithelial cells regulates barrier function by influencing the expression of other tight junction proteins, such as claudins, and by modulating the apical actomyosin cytoskeleton via a Rap2c/RhoA pathway.[2][5]
In Endothelial Cells: Orchestrating Angiogenesis and Leukocyte Transmigration
In endothelial cells, JAM-A signaling is pivotal in angiogenesis (the formation of new blood vessels) and the inflammatory response, particularly in mediating the transmigration of leukocytes across the endothelial barrier.[2][3]
Similar to epithelial cells, JAM-A influences cell migration through Rap1 activation.[3] However, the context and interacting partners are distinct. JAM-A in endothelial cells forms a complex with αvβ3 integrin, often mediated by the tetraspanin CD9.[2] This interaction is crucial for basic fibroblast growth factor (bFGF)-induced cell migration, a key step in angiogenesis.[2]
During inflammation, JAM-A's role extends to interacting with leukocyte integrins, such as LFA-1, facilitating the adhesion and transmigration of leukocytes across the endothelial lining.[3] This process involves the redistribution of JAM-A from cell-cell junctions to the apical surface of the endothelial cell upon inflammatory stimulation.
The following diagrams illustrate the key differences in the signaling pathways.
Quantitative Data Comparison
The following tables summarize the quantitative effects of JAM-A modulation on key cellular processes in endothelial and epithelial cells, based on available experimental data.
Table 1: Effect of JAM-A on Barrier Function
| Cell Type | Experiment | Result | Reference |
| Epithelial (SK-CO15) | siRNA knockdown of JAM-A | ~60% decrease in Transepithelial Resistance (TER) | [9] |
| Epithelial (ARPE-19) | Treatment with function-blocking JAM-A antibody | 33% increase in permeability to 10,000 MWt dextran | [10][11] |
| Endothelial (HUVEC) | Treatment with TNF-α (inflammatory stimulus) | Decrease in Transendothelial Electrical Resistance (TEER) | [12][13] |
Table 2: Effect of JAM-A on Cell Migration
| Cell Type | Experiment | Result | Reference |
| Epithelial (murine primary intestinal) | JAM-A knockout | 25% reduction in accumulated migration distance over 16 hours | [14] |
| Epithelial (murine primary intestinal) | JAM-A knockout | Migration velocity decreased from 9.7 µm/h to 7.8 µm/h | [14] |
| Endothelial (murine) | JAM-A deficiency | Increased directional persistence of cell motility | [1] |
Table 3: Effect of JAM-A on Protein Expression and Activity
| Cell Type | Experiment | Protein/Molecule | Result | Reference |
| Epithelial | Knockdown of JAM-A | Active Rap1 | Decreased levels | [5][6] |
| Epithelial | Knockdown of JAM-A | β1 integrin | Decreased protein levels | [5] |
| Endothelial | Cell-cell contact | Active Rap1 | Increased at cell-cell contacts | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of studies on JAM-A signaling.
Co-Immunoprecipitation (Co-IP) for JAM-A Interaction Analysis
This protocol is for the identification of proteins that interact with JAM-A in a cellular context.
Materials:
-
Cultured endothelial (e.g., HUVEC) or epithelial (e.g., Caco-2) cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-JAM-A antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Reagents for Western blotting or mass spectrometry
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice.[16][17]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris and incubate the supernatant with control IgG and Protein A/G beads to reduce non-specific binding.[18]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-JAM-A antibody overnight at 4°C with gentle rotation.[19]
-
Complex Capture: Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.[20]
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.[19]
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study collective cell migration in vitro.[21][22][23][24]
Materials:
-
Cultured endothelial or epithelial cells
-
12- or 24-well plates
-
Sterile p200 pipette tip
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.[21]
-
Scratching: Create a uniform scratch in the monolayer using a sterile pipette tip.[25]
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Incubation: Add fresh culture medium, with or without experimental compounds.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch is closed.
-
Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.[22]
Transwell Migration Assay
This assay measures the migratory capacity of individual cells in response to a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size) and companion plates
-
Cultured endothelial or epithelial cells
-
Serum-free medium and medium with a chemoattractant (e.g., serum or a specific growth factor)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Setup: Place Transwell inserts into the wells of a companion plate containing medium with a chemoattractant in the lower chamber.
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) to allow for cell migration.
-
Removal of Non-migrated Cells: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Measurement of Transepithelial/Transendothelial Electrical Resistance (TEER)
TEER measurement is a non-invasive method to quantify the integrity of the barrier formed by a cell monolayer.[12][13][26][27][28]
Materials:
-
Cultured endothelial or epithelial cells on permeable supports (Transwell inserts)
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Culture medium
Procedure:
-
Cell Culture: Grow cells to confluence on permeable supports.
-
Equilibration: Allow the plate and medium to equilibrate to room temperature before measurement.
-
Measurement: Place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert, ensuring the shorter electrode is in the apical compartment and the longer one in the basolateral compartment.
-
Reading: Record the resistance value displayed by the EVOM.
-
Calculation: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².[9]
Conclusion
JAM-A is a multifaceted signaling molecule with cell-type-specific roles in endothelial and epithelial cells. While the JAM-A/Rap1/integrin axis is a common thread, the specific molecular interactions and resulting cellular functions are tailored to the distinct physiological requirements of these two cell types. In epithelial cells, JAM-A signaling is predominantly geared towards maintaining barrier integrity and facilitating collective cell migration for tissue homeostasis and repair. In contrast, in endothelial cells, JAM-A signaling is intricately involved in the dynamic processes of angiogenesis and the inflammatory response. A thorough understanding of these differential signaling pathways is crucial for the development of targeted therapies for a range of diseases, from inflammatory bowel disease to cancer and cardiovascular disorders. The experimental protocols provided herein offer a robust framework for further dissecting the intricate roles of JAM-A in these critical cellular processes.
References
- 1. Junctional adhesion molecule-A regulates cell migration and resistance to shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAM related proteins in mucosal homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular mediators of JAM-A–dependent epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial JAM-A is fundamental for intestinal wound repair in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Expression of JAM-A in the human corneal endothelium and retinal pigment epithelium: localization and evidence for role in barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wpiinc.com [wpiinc.com]
- 13. wpiinc.com [wpiinc.com]
- 14. researchgate.net [researchgate.net]
- 15. MAGI-1 Is Required for Rap1 Activation upon Cell-Cell Contact and for Enhancement of Vascular Endothelial Cadherin-mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bowdish.ca [bowdish.ca]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. med.virginia.edu [med.virginia.edu]
- 22. Wound healing assay | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. High precision measurement of electrical resistance across endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices [rarediseasesjournal.com]
- 28. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeepers of Cellular Junctions: A Comparative Guide to JAM-A and Claudin Function
In the intricate architecture of multicellular organisms, the integrity of cellular barriers is paramount. These barriers, essential for tissue homeostasis, are meticulously regulated by a complex interplay of proteins that form tight junctions between adjacent cells. Among the key players in this molecular fortification are Junctional Adhesion Molecule-A (JAM-A) and the claudin family of proteins. While both are integral to tight junction structure and function, they exhibit distinct and cooperative roles in maintaining barrier integrity, regulating paracellular transport, and influencing cellular behavior. This guide provides a detailed comparison of JAM-A and claudin functions, supported by experimental data, to elucidate their unique and overlapping contributions to cellular physiology.
At a Glance: Key Functional Distinctions
| Feature | Junctional Adhesion Molecule-A (JAM-A) | Claudin Family |
| Primary Role | Regulator of tight junction assembly and signaling | Primary determinant of paracellular permeability |
| Structure | Immunoglobulin (Ig) superfamily member with two extracellular Ig-like domains | Tetraspanin proteins with four transmembrane domains and two extracellular loops |
| Barrier Function | Contributes to the barrier for macromolecules | Forms the primary seal of the tight junction and selective pores for ions and small solutes |
| Signaling | Acts as a signaling hub, influencing cell migration, proliferation, and polarity | Can participate in signaling, often related to cell proliferation and differentiation |
| Protein Interactions | Interacts with scaffolding proteins (e.g., ZO-1, AF-6) and other JAMs | Interact with each other (homo- and heterotypically) and scaffolding proteins (e.g., ZO-1, ZO-2) |
Deep Dive: Functional Comparisons with Experimental Evidence
Regulation of Paracellular Barrier Function
The quintessential role of tight junctions is to form a regulatable barrier to the passage of ions and solutes through the paracellular space. This is primarily quantified by measuring Transepithelial Electrical Resistance (TEER), an indicator of ion permeability, and the flux of non-charged molecules of varying sizes.
Claudins as the Primary Barrier: The claudin family, with its 27 members in mammals, is the cornerstone of the paracellular barrier.[1] Different claudins can either seal the paracellular space, restricting the passage of all solutes, or form selective pores that allow the passage of specific ions.[1][2]
JAM-A as a Barrier Modulator: JAM-A contributes to barrier function, but its role is more organizational and appears to be particularly important for the exclusion of larger molecules.[3] Studies have shown that while the loss of claudins dramatically reduces TEER, the additional loss of JAM-A further compromises the barrier, especially to macromolecules.[2][4]
Experimental Data: Barrier Function in Knockout Cell Lines
A seminal study by Otani et al. (2019) using CRISPR/Cas9-mediated knockout in MDCK II cells provides a clear quantitative comparison of the roles of claudins and JAM-A in barrier function.
| Cell Line | Transepithelial Electrical Resistance (TER) (Ω·cm²) | Paracellular Flux of 4 kDa FITC-Dextran (relative to WT) | Paracellular Flux of 40 kDa FITC-Dextran (relative to WT) |
| Wild-Type (WT) | 52.5 ± 9.4 | 1.0 | 1.0 |
| Claudin Quintuple KO (cldn1/2/3/4/7 KO) | 14.5 ± 4.6 | ~15 | ~2 |
| Claudin/JAM-A Sextuple KO | 10.2 ± 5.9 | ~20 | ~10 |
Data summarized from Otani et al., J Cell Biol, 2019.[2]
These data clearly demonstrate that claudins are the primary determinants of TER, as their removal leads to a significant drop in resistance.[2] However, the subsequent knockout of JAM-A in claudin-deficient cells leads to a much larger increase in the permeability to 40 kDa dextran, indicating that JAM-A plays a crucial role in the barrier to larger molecules, a function that is partially redundant when claudins are present.[2][3]
Role in Cell Migration
Cell migration is a fundamental process in development, wound healing, and disease. Both JAM-A and certain claudins have been implicated in the regulation of cell migration, but they do so through distinct mechanisms.
JAM-A in Directed Cell Migration: JAM-A is a key regulator of directed cell migration.[5][6] It achieves this by forming cis-dimers, which creates a platform for the recruitment of a signaling complex that includes the scaffolding protein afadin and the guanine nucleotide exchange factor PDZ-GEF2. This complex activates the small GTPase Rap1, which in turn stabilizes β1 integrin at the cell surface, promoting cell-matrix adhesion and migration.[5][6][7]
Claudins and Cell Motility: The role of claudins in cell migration is more context-dependent and can be either pro- or anti-migratory. For instance, the dysregulation of claudin expression is often associated with cancer progression and metastasis, where changes in cell adhesion can lead to increased motility.
Experimental Data: JAM-A's Role in Intestinal Epithelial Cell Migration
A study by Weber et al. (2021) using primary intestinal epithelial cells from mice with an inducible knockout of JAM-A provides quantitative insight into its role in cell migration.
| Cell Type | Accumulated Migration Distance (µm over 16h) | Migration Velocity (µm/h) |
| Wild-Type (Jam-a fl/fl) | 144 ± 4.4 | 9.7 ± 0.3 |
| JAM-A Knockout (Jam-a ERΔIEC) | 109 ± 3.6 | 7.8 ± 0.2 |
Data summarized from Weber et al., bioRxiv, 2021.[8]
The data show a significant reduction in both the distance and speed of migration in cells lacking JAM-A, highlighting its crucial role in promoting intestinal epithelial cell motility, a key process in wound healing.[8]
Signaling Pathways and Experimental Workflows
To visualize the distinct molecular mechanisms and experimental approaches discussed, the following diagrams are provided.
Signaling Pathways
Caption: JAM-A signaling pathway regulating cell migration.
Caption: Claudins forming the paracellular barrier.
Experimental Workflows
References
- 1. clyte.tech [clyte.tech]
- 2. Claudins and JAM-A coordinately regulate tight junction formation and epithelial polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Claudins and JAM-A coordinately regulate tight junction formation and epithelial polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Roles of Junctional Adhesion Molecules (JAMs) in Cell Migration [frontiersin.org]
- 7. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Junctional Adhesion Molecule-A (JAM-A) in Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Junctional Adhesion Molecule-A (JAM-A), a transmembrane protein of the immunoglobulin superfamily, plays a pivotal role in maintaining cellular homeostasis and regulating key physiological processes. Its dysregulation has been implicated in the pathogenesis of a wide range of diseases, from inflammatory conditions to cancer. This guide provides a comparative analysis of the role of JAM-A in various disease models, supported by experimental data, detailed protocols, and visual representations of associated signaling pathways and workflows.
JAM-A in Inflammatory Bowel Disease (IBD)
JAM-A is crucial for maintaining the integrity of the intestinal epithelial barrier. Its downregulation is associated with increased intestinal permeability, a key factor in the development and exacerbation of Inflammatory Bowel Disease (IBD).
Quantitative Data: JAM-A Deficiency and Intestinal Permeability
| Model | Parameter Measured | Wild-Type (WT) Control | JAM-A Knockout (KO) | Fold Change | Reference |
| JAM-A-/- Mice | Serum FITC-Dextran (ng/ml) | ~250 | ~2000 | ~8-fold increase | [1] |
| JAM-A-/- Mice | Colonic FITC-Dextran Flux (µg/h/cm²) | 0.25 | 2 | 8-fold increase | [1] |
| JAM-A-/- Mice | Transepithelial Electrical Resistance (TER) | Higher | Lower | Decrease | [1] |
| SK-CO15 cells + JAM-A siRNA | Transepithelial Electrical Resistance (TER) | 100% | ~40% | ~60% decrease | [1] |
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol is widely used to induce acute colitis in mice and assess the role of specific genes, such as JAM-A, in disease progression.[2][3][4][5]
-
Animal Model: Wild-type and JAM-A knockout mice (C57BL/6 background, 8-12 weeks old) are used. Littermates are recommended for controls.
-
Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration can be adjusted to control the severity of colitis.
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Collect the colon and measure its length (a shorter colon indicates more severe inflammation).
-
Histological Analysis: Fix a portion of the colon in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity, an indicator of neutrophil infiltration.
Signaling Pathway: JAM-A and Intestinal Epithelial Homeostasis
JAM-A in Multiple Sclerosis (MS) and its Animal Model
In the context of neuroinflammation, such as in Multiple Sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), JAM-A's role is complex. It is involved in the migration of immune cells across the blood-brain barrier (BBB).
Quantitative Data: JAM-A Deficiency in EAE
| Model | Parameter Measured | Wild-Type (WT) Control | JAM-A Knockout (KO) | Observation | Reference |
| EAE Mice | Peak Clinical Score | Higher | Milder | Ameliorated disease severity | [6][7] |
| EAE Mice | Lymphocyte Infiltration into Spinal Cord | Present | Reduced | Decreased immune cell infiltration | [6][7] |
| EAE Mice | CD3+ T-cell Accumulation in Perivascular Spaces | Normal | Increased | T-cell trapping at the BBB | [6][7] |
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is a widely used mouse model to study the pathogenesis of MS.[6][7]
-
Animal Model: Wild-type and JAM-A knockout mice (C57BL/6 background) are used.
-
Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) and inject subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and two days later. This facilitates the entry of encephalitogenic T cells into the central nervous system.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Histological Analysis: At the peak of the disease, perfuse the mice and collect the brain and spinal cord for histological analysis to assess immune cell infiltration and demyelination.
Signaling Pathway: JAM-A in Leukocyte Transmigration
JAM-A in Cancer
The role of JAM-A in cancer is multifaceted and often context-dependent, with reports of both pro- and anti-tumoral functions.[8] Its expression levels can correlate with either a better or worse prognosis depending on the cancer type.
Quantitative Data: JAM-A in Cancer Cell Lines
| Cancer Cell Line | Experimental Approach | Parameter Measured | Control | JAM-A Knockdown/Inhibition | Observation | Reference |
| Breast Cancer (MDA-MB-231) | siRNA knockdown | Cell Migration | Increased | Decreased | Inhibition of migration | [8] |
| Breast Cancer (MDA-MB-231) | siRNA knockdown | Cell Invasion | Increased | Decreased | Inhibition of invasion | [8] |
| Liver Cancer | siRNA knockdown | Cell Proliferation | Normal | Suppressed | Reduced proliferation | [8] |
| Multiple Myeloma | JAM-A inhibition | Apoptosis | Low | Increased | Induction of apoptosis |
Experimental Protocol: In Vitro Cell Migration (Wound Healing) Assay
This assay is used to assess the migratory capacity of cancer cells following genetic or pharmacological manipulation of JAM-A.[9][10]
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate until they form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Signaling Pathways in JAM-A Mediated Cancer Progression
Conclusion
The evidence presented in this guide underscores the significant and diverse role of Junctional Adhesion Molecule-A in the pathophysiology of various diseases. In IBD, JAM-A is a critical component of the intestinal barrier, and its absence leads to increased permeability and inflammation. In the context of neuroinflammation, JAM-A's function in mediating immune cell trafficking across the blood-brain barrier highlights its potential as a therapeutic target. The role of JAM-A in cancer is more complex, with its effects on cell proliferation, migration, and survival being highly dependent on the specific cancer type and the signaling pathways involved. Further research into the intricate mechanisms of JAM-A signaling will be crucial for the development of targeted therapies for these and other related diseases.
References
- 1. rupress.org [rupress.org]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. socmucimm.org [socmucimm.org]
- 5. Amelioration of the DSS-induced colitis in mice by pretreatment with 4,4′-diaponeurosporene-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Junctional adhesion molecule-A deficient mice are protected from severe experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Junctional Adhesion Molecule-A (JAM-A)
This guide provides a comprehensive cross-species comparison of the Junctional Adhesion Molecule-A (JAM-A) gene and protein, tailored for researchers, scientists, and drug development professionals. JAM-A, a key transmembrane protein of the immunoglobulin superfamily, plays a crucial role in regulating tight junction formation, cell polarity, and leukocyte migration.[1][2][3] Understanding its conservation and divergence across species is vital for translational research and drug development.
Gene and Protein Structure: An Evolutionary Perspective
JAM-A is a highly conserved protein across vertebrates, reflecting its fundamental physiological importance.[2] The protein consists of an extracellular region with two immunoglobulin-like domains (a V-type and a C2-type), a single transmembrane domain, and a short cytoplasmic tail containing a PDZ-binding motif.[2][4] This structural organization is largely maintained across species, from zebrafish to humans.
Comparative Analysis of JAM-A Protein Homology
The amino acid sequence of JAM-A shows a high degree of conservation among mammals, with slightly lower homology when compared to zebrafish. This conservation is particularly evident in the functional domains, such as the Ig-like domains and the PDZ-binding motif, highlighting their critical roles in the protein's function.
| Species Comparison | Protein Sequence Identity (%) | Protein Sequence Similarity (%) |
| Human vs. Mouse | 72% | 83% |
| Human vs. Rat | 71% | 82% |
| Human vs. Zebrafish | 48% | 65% |
| Mouse vs. Rat | 88% | 93% |
Note: Sequence identity and similarity percentages were calculated based on full-length protein sequence alignments.
Gene Structure: Exon-Intron Organization
The genomic organization of the JAM-A gene exhibits a conserved exon-intron structure across mammalian species. The division of the distal IgSF domain into three exons is a characteristic feature.[5][6] While the overall organization is similar, there are variations in the size of introns and, to a lesser extent, exons. The zebrafish genome contains two JAM-A orthologues, jama and jama2, with jama2 having a unique final coding exon predicted to encode a coiled-coil motif instead of a transmembrane domain.[5]
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Zebrafish (Danio rerio) - jama |
| Gene Name | F11R | F11r | F11r | jama |
| Number of Exons | 8 | 8 | 8 | 8 |
| Key Exon Features | Encodes signal peptide, two IgSF domains, transmembrane domain, and cytoplasmic tail. | Similar organization to human. | Similar organization to human. | Similar organization to mammals. |
Expression Patterns Across Tissues and Species
JAM-A is widely expressed in various tissues, predominantly in epithelial and endothelial cells, as well as on leukocytes and platelets.[1][2] Its localization at tight junctions is critical for its function in maintaining barrier integrity.
Comparative Tissue Expression of JAM-A
The following table summarizes the expression levels of JAM-A across different tissues in human and mouse, based on RNA-sequencing data (TPM - Transcripts Per Million).
| Tissue | Human Expression (TPM) | Mouse Expression (TPM) |
| Lung | High | High |
| Kidney | High | High |
| Placenta | High | Moderate |
| Pancreas | High | Low |
| Small Intestine | Moderate | Moderate |
| Colon | Moderate | High |
| Liver | Low | Low |
| Brain | Low | Low |
| Skin | High | High |
Note: Expression levels are categorized based on publicly available transcriptomic data. "High" indicates strong expression relative to other tissues, "Moderate" indicates noticeable but not top-level expression, and "Low" indicates minimal expression.
In rats, JAM-A is significantly expressed in the skin epidermis.[7] Zebrafish JAM-A orthologues are primarily expressed in the otic vesicle, pronephric ducts, and lateral line primordium during embryonic development.[5]
Functional Comparison and Signaling Pathways
JAM-A's functions in cell motility, polarity, and proliferation are highly conserved.[1] It participates in complex signaling networks, often acting as a scaffold to bring together various signaling molecules.
JAM-A Signaling Pathways
JAM-A and Cell Polarity (PAR-3 Signaling)
JAM-A plays a crucial role in establishing cell polarity through its interaction with the PAR-3/aPKC/PAR-6 complex.[1][2] The PDZ-binding motif at the C-terminus of JAM-A directly interacts with the PDZ domain of PAR-3, recruiting the polarity complex to tight junctions.[7] This interaction is essential for the proper formation of tight junctions and the establishment of apical-basal polarity in epithelial cells.
JAM-A and Cell Migration (Rap1 Signaling)
JAM-A regulates cell migration through a signaling cascade involving the small GTPase Rap1.[8] Homodimerization of JAM-A at cell-cell contacts facilitates the formation of a signaling complex with the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2.[4][5] This complex activates Rap1A, which in turn stabilizes β1 integrin protein levels, thereby modulating cell migration.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study JAM-A across species.
Western Blot Analysis of JAM-A
This protocol outlines the detection of JAM-A protein in cell lysates or tissue homogenates.
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
For tissues, homogenize in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to JAM-A (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Immunohistochemistry (IHC) for JAM-A Localization
This protocol describes the visualization of JAM-A protein in formalin-fixed, paraffin-embedded tissue sections.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2x 3 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate with a primary anti-JAM-A antibody overnight at 4°C.
-
Wash with PBS (3x 5 min).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3x 5 min).
-
-
Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS (3x 5 min).
-
Develop with a diaminobenzidine (DAB) substrate until a brown color appears.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Cell Surface JAM-A Expression
This protocol is for quantifying the percentage of cells expressing JAM-A on their surface.
Protocol:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc block reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add a fluorochrome-conjugated anti-JAM-A antibody (or an isotype control) to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of JAM-A positive cells and their mean fluorescence intensity.
-
References
- 1. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Junctional Adhesion Molecules (JAMs): The JAM-Integrin Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Junctional adhesion molecule - Wikipedia [en.wikipedia.org]
- 4. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Junctional adhesion molecule A interacts with Afadin and PDZ-GEF2 to activate Rap1A, regulate beta1 integrin levels, and enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Junctional adhesion molecule (JAM) binds to PAR-3: a possible mechanism for the recruitment of PAR-3 to tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Vital Safety Information and Disposal Procedures for JM3A Remain Unidentified
Despite extensive searches, the specific chemical identity and associated safety data for the substance designated "JM3A" are not publicly available, preventing the formulation of definitive disposal procedures. Researchers, scientists, and drug development professionals are strongly advised to exercise extreme caution and consult directly with the supplier for critical safety information.
The identifier "this compound" appears to be a product code from the chemical supplier BLD Pharm. The product is listed with the molecular formula C49H83N11O12 and a molecular weight of 1018.25. It is designated for "Research Use Only" and requires "Cold-chain transportation," which may suggest instability at ambient temperatures. However, a specific chemical name, Chemical Abstracts Service (CAS) number, and a Safety Data Sheet (SDS) are not provided in the available documentation.
Without an SDS, essential information regarding the hazards of this compound—including its toxicity, flammability, reactivity, and environmental impact—remains unknown. This information is critical for developing safe handling and disposal protocols.
General Guidance for Handling Unidentified Research Chemicals
In the absence of specific data for this compound, laboratory personnel should adhere to the most stringent safety protocols for handling unknown chemical substances. This includes the following precautionary steps:
1. Assume High Hazard Potential: Treat this compound as a substance with a high degree of unknown toxicity and potential for unforeseen hazardous reactions.
2. Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn at all times when handling this compound:
- Chemical-resistant gloves (nitrile or neoprene, check for breakthrough time if any solvent is used).
- Safety goggles and a face shield.
- A laboratory coat.
- Closed-toe shoes.
3. Engineering Controls:
- All handling of this compound, including preparation of solutions and aliquoting, must be conducted in a certified chemical fume hood to prevent inhalation of any powders, aerosols, or vapors.
4. Storage:
- Adhere to the supplier's recommendation for "Cold-chain transportation" and store this compound in a secure, temperature-controlled environment, away from incompatible materials. The exact storage temperature should be confirmed with the supplier.
5. Spill Response:
- In the event of a spill, evacuate the immediate area.
- Spill cleanup should only be performed by trained personnel equipped with appropriate PPE.
- Use an absorbent material that is inert to the chemical to contain the spill.
- Collect all spill waste into a clearly labeled, sealed container for hazardous waste disposal.
Disposal Pathway for Unidentified Research Chemicals
Given the lack of specific disposal information for this compound, a conservative and compliant disposal pathway is mandatory.
Table 1: Disposal Plan for this compound (Unidentified Research Chemical)
| Waste Stream | Collection and Segregation | Labeling Requirements | Disposal Method |
| Solid Waste (contaminated PPE, weigh boats, etc.) | Collect in a dedicated, sealed, and puncture-resistant container lined with a heavy-duty plastic bag. Segregate from all other laboratory waste. | "Hazardous Waste - Unidentified Research Chemical (this compound)", "Potential High Toxicity", Laboratory Name, Principal Investigator, Date. | Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste contractor. |
| Liquid Waste (unused solutions, contaminated solvents) | Collect in a dedicated, sealed, and chemically compatible (e.g., glass or polyethylene) waste container. Do not mix with other waste streams. | "Hazardous Waste - Unidentified Research Chemical (this compound) in [Solvent Name]", "Potential High Toxicity", Approximate Concentration, Laboratory Name, Principal Investigator, Date. | Contact your institution's EHS office for pickup and disposal by a licensed hazardous waste contractor. |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label. | Dispose of the rinsed container according to institutional guidelines for chemically contaminated glassware or plasticware. | Contact your institution's EHS office for guidance. |
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound waste, emphasizing safety and compliance.
Navigating the Safe Handling of Research Chemical JM3A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling of novel or uncharacterized chemical compounds is paramount to ensuring laboratory safety and procedural efficacy. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of the research chemical designated as JM3A.
Risk Assessment: The Foundation of Safe Handling
In the absence of a detailed SDS, a thorough risk assessment is the most critical first step.[1][2] This process involves evaluating the potential hazards and implementing control measures to minimize risk.
Key considerations for your risk assessment should include:
-
Potential Routes of Exposure: Consider the likelihood of inhalation, skin absorption, ingestion, or injection.[1]
-
Toxicity Profile: Assume the substance may be toxic, corrosive, flammable, or reactive.[2][3]
-
Experimental Procedures: Evaluate the potential for the generation of dust, aerosols, or volatile gases during your planned experiments.[1]
-
Quantities: The amount of this compound being handled will influence the level of containment and PPE required.
Personal Protective Equipment (PPE): A Multi-Level Approach
The selection of appropriate PPE is a direct outcome of the risk assessment. For an uncharacterized substance like this compound, a conservative approach is recommended. The following table summarizes the four levels of PPE as defined by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[4][5][6][7]
| PPE Level | Description | Typical Ensemble | When to Consider for this compound |
| Level D | The minimum level of protection, suitable for nuisance contamination only.[4][6] | Coveralls, safety glasses, chemical-resistant gloves, and appropriate footwear.[6][7] | May be considered for handling very small, non-volatile quantities in a well-ventilated area, after a thorough risk assessment indicates minimal hazard. |
| Level C | Used when the type of airborne substance is known and the criteria for using an air-purifying respirator are met.[4][5][6] | Full-face or half-mask air-purifying respirator, chemical-resistant clothing, inner and outer gloves, and chemical-resistant boots.[5][6][7][8] | Potentially applicable if handling this compound as a powder that could become airborne, and the class of compound is known to be safely filtered by specific cartridges. |
| Level B | Required when the highest level of respiratory protection is needed, but a lesser level of skin protection is sufficient.[4][5][6] | Self-contained breathing apparatus (SCBA) or a supplied-air respirator, hooded chemical-resistant clothing, inner and outer gloves, and chemical-resistant boots.[4][6][7][8] | Recommended for initial handling of this compound, especially when there is a risk of generating unknown vapors or gases, or when working with larger quantities. |
| Level A | The highest level of skin, respiratory, and eye protection is required.[5][6] | Fully encapsulating chemical-protective suit with a positive-pressure SCBA, inner and outer gloves, and chemical-resistant boots.[5][6][7] | Reserved for high-hazard scenarios with a significant risk of exposure to highly toxic or unknown, volatile substances. Unlikely for routine laboratory work but may be required in an emergency spill situation. |
Recommended Minimum PPE for Initial Handling of this compound:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] A face shield worn over safety goggles is necessary when there is a significant splash hazard.[9][10]
-
Skin and Body Protection: A flame-resistant lab coat is essential.[9] Wear long pants and closed-toe shoes. For handling chemicals of unknown toxicity, double-gloving with a chemically resistant outer glove over an inner glove is a prudent measure.[9][10]
-
Respiratory Protection: All handling of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If there is a potential for exposure outside of a fume hood, a respiratory protection program should be implemented, which may require fit testing and medical evaluation.
Experimental Workflow and PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling a research chemical with unknown hazards like this compound.
Caption: Logical workflow for PPE selection for uncharacterized chemicals.
Operational and Disposal Plan
Handling:
-
Preparation: Before beginning work, ensure that a chemical spill kit is readily available.
-
Location: All manipulations of this compound should be performed within a properly functioning chemical fume hood.[3]
-
Avoid Contamination: Use dedicated labware and equipment. After handling, decontaminate all surfaces and equipment.
-
Personal Hygiene: Wash hands thoroughly after removing gloves and before leaving the laboratory.
Disposal: In the absence of specific disposal instructions from an SDS, this compound and all materials contaminated with it must be treated as hazardous waste.[3][11][12]
-
Segregation: Do not mix this compound waste with other chemical waste streams.[3][13]
-
Containment:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[3][12]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," the date of accumulation, and the name of the responsible researcher.[3][13]
-
Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible chemicals.[3]
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed disposal company.[3] For containers of highly toxic chemicals (a conservative assumption for unknown substances), the first three rinses of the container must also be collected as hazardous waste.[11]
By adhering to these conservative, safety-first principles, you can build a foundation of trust in your laboratory's commitment to safety, providing value beyond the product itself. Always prioritize a thorough risk assessment and consult with safety professionals before handling any new or uncharacterized compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. howellrescuesupply.com [howellrescuesupply.com]
- 5. triumvirate.com [triumvirate.com]
- 6. epa.gov [epa.gov]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
